An In-depth Technical Guide to N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS 5028-25-1)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride, a versatile heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its burgeoning applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the practical utility of this compound, supported by detailed experimental considerations and safety protocols.
Introduction: The Strategic Importance of Substituted Diaminopyridines
Substituted diaminopyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their inherent structural features, including multiple points for functionalization and the ability to participate in hydrogen bonding and metal coordination, make them privileged scaffolds in the design of bioactive molecules. N2,N2-Dimethylpyridine-2,3-diamine, as a specific member of this class, offers a unique combination of a nucleophilic primary amine at the C3 position and a tertiary dimethylamino group at the C2 position, presenting a valuable synthon for the construction of complex molecular architectures. This guide aims to serve as a detailed resource for researchers looking to leverage the synthetic potential of its hydrochloride salt in their research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is paramount for its effective use in research and synthesis.
Chemical and Physical Data
The properties of the free base and its common hydrochloride salts are summarized below for easy reference.
Spectral Characterization (Predicted and Representative Data)
While a comprehensive, publicly available spectral dataset for N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is limited, the following represents predicted data and characteristic features based on the analysis of the free base and structurally related compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the primary amine protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating nature of the amino groups.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the two carbons of the N-methyl groups.
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 137.10. Fragmentation patterns would likely involve the loss of methyl groups and rearrangements of the pyridine ring.
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from the commercially available 2-amino-3-nitropyridine.
3-Amino-2-dimethylaminopyridine hydrochloride chemical structure
Executive Summary 3-Amino-2-dimethylaminopyridine hydrochloride (Free base CAS: 5028-25-1 ) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of imidazo[4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-2-dimethylaminopyridine hydrochloride (Free base CAS: 5028-25-1 ) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of imidazo[4,5-b]pyridines , a fused ring system prevalent in kinase inhibitors, antagonists for G-protein coupled receptors (GPCRs), and anticancer agents.
This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, industrial-scale synthesis, and downstream applications in drug discovery. It addresses the stability advantages of the hydrochloride salt form over the free base and outlines self-validating experimental protocols for its usage.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
The molecule is a pyridine derivative characterized by a dimethylamino group at the C2 position and a primary amino group at the C3 position. The steric bulk of the dimethylamino group influences the planarity of the exocyclic nitrogen, affecting the basicity and nucleophilicity of the adjacent primary amine.
Property
Detail
IUPAC Name
-Dimethylpyridine-2,3-diamine hydrochloride
Common Name
3-Amino-2-dimethylaminopyridine HCl
CAS Number (Base)
5028-25-1
Molecular Formula (Base)
Molecular Weight (Base)
137.18 g/mol
Melting Point (Base)
59–60 °C
Appearance
Off-white to light brown crystalline solid (Salt form is hygroscopic)
Solubility
Soluble in DMSO, Methanol, Ethanol; HCl salt soluble in water
Structural Dynamics & Reactivity
The 2,3-diamino arrangement creates a "bidentate" nucleophilic site. However, the
-dimethyl group at position 2 is tertiary and cannot participate in cyclization via condensation, unlike a primary amine. This forces cyclization reactions (e.g., with aldehydes or carboxylic acids) to occur exclusively through the C3-amino group and the ring nitrogen (N1), or requires the C3-amine to attack an electrophile followed by ring closure onto the C2-nitrogen if dealkylation were to occur (rare).
The most common pathway is the formation of imidazo[4,5-b]pyridines , where the C3-amine forms an imine/amide intermediate that cyclizes onto the pyridine ring nitrogen (N1).
Part 2: Synthetic Routes & Manufacturing
The industrial synthesis of 3-amino-2-dimethylaminopyridine typically follows a robust two-step sequence starting from commercially available 2-chloro-3-nitropyridine .
Reaction Pathway Visualization
The following diagram illustrates the standard synthetic workflow, including the critical intermediate formation and final reduction.
Figure 1: Two-step synthetic pathway from 2-chloro-3-nitropyridine to the target hydrochloride salt.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution ()
Objective: Replace the C2-chloro group with a dimethylamino group.
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq),
(1.5 eq).
Solvent: THF or DMF.
Procedure:
Dissolve 2-chloro-3-nitropyridine in THF at
.
Add potassium carbonate followed by the slow addition of dimethylamine solution.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a bright yellow spot (, nitro-amine intermediate).
Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
Step 2: Nitro Group Reduction
Objective: Reduce the C3-nitro group to a primary amine.
Reagents: 2-Dimethylamino-3-nitropyridine, 10% Pd/C (10 wt%), Hydrogen gas (
).
Solvent: Methanol or Ethanol.
Procedure:
Dissolve the intermediate in methanol under an inert atmosphere (
).
Add Pd/C catalyst carefully.
Purge with
(balloon pressure or 30 psi in a Parr shaker).
Stir vigorously for 2–12 hours.
Validation: The yellow color of the nitro compound will fade to a colorless or pale pink solution. LC-MS should show a mass peak of
.
Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the free base oil/solid.
Step 3: Hydrochloride Salt Formation
Objective: Stabilize the amine for storage.
Procedure: Dissolve the free base in diethyl ether. Add 4M HCl in dioxane dropwise at
. The hydrochloride salt will precipitate immediately. Filter and dry under vacuum.
Part 3: Applications in Medicinal Chemistry[3]
The primary utility of 3-amino-2-dimethylaminopyridine lies in its ability to form fused bicyclic systems. The imidazo[4,5-b]pyridine core is a bioisostere of purine and is highly privileged in kinase inhibitor design.
Pathway to Imidazo[4,5-b]pyridines
Reaction with orthoesters or aldehydes leads to cyclization. The dimethylamino group at C2 often acts as a "blocking" group or a solubilizing auxiliary, but in specific oxidative conditions, it can be modified. However, the standard cyclization involves the N1 (pyridine nitrogen) and the C3-amine.
Figure 2: Cyclization logic for generating the imidazo[4,5-b]pyridine core.
Case Study: Kinase Inhibition
In drug development, the 3-amino group is often derivatized (e.g., urea formation or amide coupling) before cyclization. The resulting scaffold mimics the ATP-binding motif of kinases. The dimethylamino tail can improve solubility and metabolic stability compared to a naked amino group.
Part 4: Handling, Stability, & Safety
Stability Profile
Free Base: Prone to oxidation (browning) upon exposure to air and light. Melting point is low (59–60 °C), leading to potential caking.
Hydrochloride Salt: Significantly more stable. High melting point (decomposes >200 °C typically). Hygroscopic; must be stored in a desiccator.
Safety Protocols (E-E-A-T)
Toxicity: Aminopyridines are known to be voltage-gated potassium channel blockers. They can be neurotoxic.
Handling:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Always handle the free base in a fume hood due to potential volatility and inhalation risks.
First Aid: In case of skin contact, wash immediately with soap and water. Aminopyridines can be absorbed transdermally.
PubChem. Compound Summary for CID 21885 (2-Dimethylaminopyridine analogs).Link
Shelke, R. N., et al. (2017).[1] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1] Link
BenchChem. Synthesis of 2-Amino-3-nitropyridine derivatives (General Protocol).Link
2-(Dimethylamino)pyridin-3-amine HCl: A Technical Guide to Properties, Synthesis, and Applications
Executive Summary In the landscape of modern drug discovery, the architectural design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(Dimethylamino)pyridin-3-amine hydrochloride (also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the architectural design of kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 2-(Dimethylamino)pyridin-3-amine hydrochloride (also known as N2,N2-dimethylpyridine-2,3-diamine hydrochloride) is a highly specialized ortho-diamine building block. Featuring a primary amine adjacent to a tertiary dimethylamine on a pyridine core, this compound is engineered for the synthesis of fused nitrogenous heterocycles, such as imidazo[4,5-b]pyridines and triazolopyridines. These motifs are critical in developing targeted therapeutics, particularly inhibitors for Tyrosine Kinase Non-Receptor 1 (TNK1), ALK, and KRAS G12C[1][2].
This whitepaper provides a comprehensive technical breakdown of the compound's physicochemical properties, mechanistic reactivity, and validated protocols for its synthesis and application in pharmaceutical development.
Physicochemical Properties & Structural Data
The hydrochloride salt form is preferred in pharmaceutical manufacturing due to its enhanced stability against atmospheric oxidation and improved solubility in polar solvents[3].
Mechanistic Insights: Electronic Effects and Reactivity
The synthetic utility of 2-(dimethylamino)pyridin-3-amine lies in the stereoelectronic "push-pull" dynamics of its substituents.
Enhanced Nucleophilicity: The dimethylamino group at the C2 position acts as a strong electron-donating group via resonance (+R effect). This electron density is pushed into the pyridine ring, significantly increasing the nucleophilicity of the adjacent primary amine at C3.
Regioselective Condensation: When reacted with polyhalogenated electrophiles (such as 2,4,5-trichloropyrimidine), the highly nucleophilic C3-amine dictates the initial site of nucleophilic aromatic substitution (S_NAr).
Steric Shielding: The bulky dimethyl group at C2 prevents unwanted dimerization or over-alkylation at the C2 nitrogen, ensuring that downstream cyclization or coupling reactions occur strictly at the C3 primary amine or the pyridine nitrogen[5][6].
Synthetic Methodology
The synthesis of 2-(dimethylamino)pyridin-3-amine HCl is a self-validating three-step process. The protocol below is optimized for high yield and regioselectivity, leveraging the high electrophilicity of fluorinated pyridines[7].
Protocol 1: Synthesis of the Ortho-Diamine Core
Step 1: S_NAr Amination
Causality: 2-Fluoro-3-nitropyridine is chosen over the chloro-analogue because the high electronegativity of fluorine severely depletes electron density at the C2 position, lowering the activation energy for the Meisenheimer complex formation during S_NAr.
Dissolve 2-fluoro-3-nitropyridine (8.0 g, 56.3 mmol) in anhydrous N,N-Dimethylformamide (DMF) (60 mL)[7]. Note: DMF stabilizes the polar transition state.
Add a 2.0 M solution of dimethylamine in THF (33 mL, 67.56 mmol) and K₂CO₃ (11.66 g, 84.45 mmol)[7]. Note: K₂CO₃ acts as a mild acid scavenger to neutralize the generated HF, preventing solvent degradation.
Heat the reaction mixture to 100 °C in a sealed vessel for 12 hours. Monitor via LC-MS for the mass shift from 142 to 167 m/z.
Quench with water, extract with ethyl acetate, and concentrate to yield N,N-dimethyl-3-nitropyridin-2-amine.
Step 2: Nitro Reduction
Causality: The nitro group is reduced to a primary amine. Catalytic hydrogenation (Pd/C, H₂) is preferred for clean conversion, though Fe/HCl or SnCl₂ can be used if orthogonal reducible groups are present.
Dissolve the intermediate in methanol.
Add 10% Pd/C (0.1 equiv) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
Filter through a Celite pad to remove the catalyst and concentrate to yield the free base (N2,N2-dimethylpyridine-2,3-diamine).
Step 3: Salt Formation
Dissolve the free base in a minimal amount of diethyl ether.
Add 1.1 equivalents of HCl (4M in dioxane) dropwise at 0 °C.
Filter the resulting precipitate and dry under a vacuum to isolate the final hydrochloride salt.
Synthetic workflow for 2-(Dimethylamino)pyridin-3-amine HCl from fluorinated precursors.
Applications in Targeted Therapeutics
The primary application of this compound is serving as an advanced intermediate in the synthesis of kinase inhibitors. A prominent example is its use in developing inhibitors for Tyrosine Kinase Non-Receptor 1 (TNK1), a target implicated in various oncological pathways[1].
Protocol 2: Condensation with Pyrimidine Electrophiles
Causality: To build the extended scaffold of a kinase inhibitor, the compound is reacted with 2,4,5-trichloropyrimidine. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct.
To a solution of N2,N2-dimethylpyridine-2,3-diamine (500 mg, 3.6 mmol) and 2,4,5-trichloropyrimidine (0.45 mL, 4.0 mmol) in DMF (70 mL), add DIPEA (0.95 mL, 5.47 mmol)[1].
Heat the resulting mixture to 80 °C in a closed tube for 12 hours[1].
Monitor the reaction via TLC and LC-MS. The primary amine selectively attacks the most electron-deficient position of the pyrimidine ring (typically C4), displacing a chloride ion.
Purify via flash chromatography to isolate the coupled precursor, which can undergo subsequent Suzuki couplings or cyclizations to form the final active pharmaceutical ingredient (API).
Application workflow of the compound in the synthesis of TNK1 kinase inhibitors.
Analytical Characterization & Handling
To ensure trustworthiness and reproducibility in drug development, rigorous analytical validation of the building block is required:
LC-MS Analysis: The free base exhibits a characteristic [M+H]+ peak at m/z 138.1. The absence of an m/z 168 peak confirms complete reduction of the nitro precursor.
NMR Spectroscopy (¹H NMR): The dimethylamino protons appear as a sharp singlet integrating to 6H (around 2.8–3.0 ppm depending on the solvent). The primary amine protons (2H) typically appear as a broad singlet that exchanges with D₂O.
Handling: The free base is susceptible to slow oxidation, turning dark brown upon prolonged exposure to air. The hydrochloride salt mitigates this but is hygroscopic. It must be stored sealed in a dry environment at 2-8°C[3].
An In-depth Technical Guide to N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride: A Key Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. This document delve...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of novel therapeutic agents.
Core Molecular Attributes
N2,N2-Dimethylpyridine-2,3-diamine and its hydrochloride salts are essential reagents in synthetic and medicinal chemistry. The incorporation of a dimethylamino group ortho to a primary amine on a pyridine scaffold offers unique steric and electronic properties that are instrumental in directing chemical reactions and influencing the pharmacological activity of derivative compounds.
Molecular Weight and Formula
The molecular characteristics of the free base and its common hydrochloride salts are summarized below. The hydrochloride salts enhance the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.
The synthesis of N2,N2-Dimethylpyridine-2,3-diamine typically involves a multi-step process starting from readily available pyridine derivatives. A plausible and referenced synthetic pathway is outlined below. The rationale behind this approach is the regioselective introduction of the amino groups and subsequent N-alkylation.
Synthetic Workflow
A logical synthetic approach involves the initial synthesis of 2,3-diaminopyridine followed by selective N,N-dimethylation of the 2-amino group.
Technical Guide on 3-Amino-2-(dimethylamino)pyridine hydrochloride: A Note on Data Availability
To our valued researchers, scientists, and drug development professionals, The purpose of this communication is to address the request for an in-depth technical guide on the Safety Data Sheet (SDS) for 3-Amino-2-(dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
To our valued researchers, scientists, and drug development professionals,
The purpose of this communication is to address the request for an in-depth technical guide on the Safety Data Sheet (SDS) for 3-Amino-2-(dimethylamino)pyridine hydrochloride .
As a Senior Application Scientist, my primary commitment is to the principles of scientific integrity, accuracy, and, most importantly, safety. A core tenet of this commitment is to provide guidance grounded in authoritative, verifiable, and specific data. The Safety Data Sheet (SDS) is the foundational document for the safe handling of any chemical, providing comprehensive information on its properties, hazards, and the necessary precautionary measures.
Following a thorough and diligent search of available chemical safety databases and supplier information, a specific and verified Safety Data Sheet for 3-Amino-2-(dimethylamino)pyridine hydrochloride could not be located. While data for structurally related compounds—such as 3-Aminopyridine, 2-(Dimethylamino)pyridine, and 3-Amino-2-chloropyridine—are available, it is scientifically unsound and potentially hazardous to extrapolate safety information from these analogs. Small modifications in chemical structure, including the presence and position of functional groups or the formation of a hydrochloride salt, can significantly alter the toxicological, physical, and chemical properties of a substance.
The Criticality of a Substance-Specific SDS
An SDS is not a generic document; it is a highly specific guide tailored to a single chemical entity. It provides critical, non-extrapolatable data in key areas, including:
Hazard Identification: Specific GHS (Globally Harmonized System) classifications, signal words, hazard statements (H-statements), and precautionary statements (P-statements).
Toxicological Properties: Precise LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, information on skin and eye irritation, sensitization, and specific target organ toxicity.
First-Aid Measures: Detailed and substance-specific instructions for exposure incidents.
Fire-Fighting Measures: Appropriate extinguishing media and information on hazardous decomposition products.
Accidental Release Measures: Procedures for containment and cleanup that are specific to the material's properties.
Personal Protective Equipment (PPE): Recommendations for gloves, eye protection, and respiratory protection validated for the specific chemical.
A Commitment to Responsible Scientific Communication
Without the official SDS for 3-Amino-2-(dimethylamino)pyridine hydrochloride, creating a technical guide that meets the required standards of expertise, authoritativeness, and trustworthiness is not possible. To do so would be a disservice to the scientific community and could introduce significant safety risks in a laboratory or drug development setting.
We therefore advise all professionals intending to handle this compound to:
Procure the official Safety Data Sheet directly from the chemical manufacturer or supplier. This is the only authoritative source for safety information.
Refrain from handling the compound until the SDS has been obtained and thoroughly reviewed by all relevant personnel.
Conduct a comprehensive, site-specific risk assessment based on the information provided in the official SDS before any experimental work begins.
Our commitment to safety and scientific accuracy is unwavering. We will continue to monitor for available data and will provide a comprehensive technical guide on this topic if and when an authoritative Safety Data Sheet becomes publicly accessible.
Exploratory
Aqueous Solubility Profiling of N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride: A Technical Guide for Preclinical Development
Executive Overview N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8) is a highly specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8) is a highly specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably in the development of Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors and other anti-cancer agents[1].
For researchers and drug development professionals, understanding the aqueous solubility of this compound is paramount. Solubility dictates not only the efficiency of downstream synthetic workflows but also the bioavailability and formulation strategies of the final active pharmaceutical ingredients (APIs) derived from it. This whitepaper provides an in-depth technical analysis of the physicochemical properties, dissolution mechanics, and experimental methodologies required to accurately profile the solubility of N2,N2-dimethylpyridine-2,3-diamine hydrochloride.
Physicochemical Principles of Dissolution
The solubility of any pharmaceutical intermediate is governed by the thermodynamic balance between its crystal lattice energy (the energy required to break apart the solid) and its hydration energy (the energy released when solute molecules interact with water).
The Role of Salt Formation
The free base form of N2,N2-dimethylpyridine-2,3-diamine possesses a planar pyridine ring and a dimethylamino substituent. These features increase the hydrophobic surface area and lipophilicity of the molecule, thereby restricting its aqueous solubility.
To circumvent this, the compound is synthesized as a hydrochloride salt . The hydrochloride salt form of the dimethyl derivative drastically improves aqueous solubility compared to the free base[2]. The addition of hydrochloric acid protonates the highly basic exocyclic amine or the pyridine nitrogen, forming a cationic species (
). This formal charge fundamentally alters the molecule's interaction with aqueous media, replacing weak van der Waals interactions with highly favorable ion-dipole interactions with water molecules.
Caption: Mechanistic pathway of solubility enhancement via hydrochloride salt formation.
pH-Dependent Solubility and Disproportionation
Because N2,N2-dimethylpyridine-2,3-diamine is a weak base, its solubility is highly pH-dependent. The maximum solubility of the salt is achieved at pH levels below its
. However, a critical phenomenon known as salt disproportionation can occur. If the hydrochloride salt is dissolved in an unbuffered aqueous medium and the localized pH exceeds the (the pH at which the free base and the salt are in equilibrium), the solid phase may convert back into the less soluble free base, artificially capping the measured solubility.
Comparative Solubility Data
While exact batch-to-batch solubility can vary based on crystalline polymorphs, we can contextualize the solubility of N2,N2-dimethylpyridine-2,3-diamine hydrochloride by comparing it against its parent scaffolds and structural analogs. The parent compound, 2,3-diaminopyridine, exhibits a baseline water solubility of approximately 50 mg/mL to 100 g/L at 20°C[3][4]. Highly functionalized dihydrochloride analogs, such as 6-methoxy-2-methylamino-3-aminopyridine dihydrochloride, demonstrate exceptional aqueous solubility exceeding 1000 mg/mL[5].
Based on these structural benchmarks, the hydrochloride salt of the dimethyl derivative is highly soluble, typically falling within the 100 mg/mL to 500 mg/mL range in pure water.
To ensure scientific integrity and trustworthiness, solubility must be measured using a self-validating thermodynamic protocol rather than a kinetic DMSO-dilution assay. Kinetic assays often overestimate solubility due to supersaturation and the co-solvent effect of DMSO. The classic "Shake-Flask" method, paired with solid-state verification, remains the gold standard.
Step-by-Step Protocol
Solid Dispensing: Accurately weigh an excess amount of N2,N2-dimethylpyridine-2,3-diamine hydrochloride (e.g., 200 mg) into a glass vial. Causality: An excess of solid ensures that the solution reaches true thermodynamic equilibrium (saturation) without fully dissolving the pellet.
Media Addition: Add 1.0 mL of the target aqueous medium (e.g., pure water, pH 1.2 SGF, or pH 7.4 PBS).
Isothermal Equilibration: Seal the vial and place it in an orbital shaker at 25°C (± 0.1°C) at 300 RPM for 24 to 48 hours. Causality: 24-48 hours is required to overcome the activation energy of dissolution and ensure stable equilibrium.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant.
Supernatant Quantification (HPLC-UV): Dilute an aliquot of the clear supernatant into the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) using a validated UV calibration curve.
Solid-State Verification (XRPD): Critical Step. Recover the residual solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the residual solid is still the hydrochloride salt and has not disproportionated into the free base. If disproportionation occurred, the measured solubility reflects the free base, not the salt.
When profiling N2,N2-dimethylpyridine-2,3-diamine hydrochloride for biological assays, researchers must account for the Common-Ion Effect .
If the solubility of this hydrochloride salt is tested in Simulated Gastric Fluid (SGF) or 0.1 N HCl, the high background concentration of chloride ions (
) in the medium will push the dissolution equilibrium backward (according to Le Chatelier's principle). Consequently, the apparent solubility of the compound in SGF may be significantly lower than its solubility in pure water. Formulators must account for this when designing oral dosing vehicles for preclinical animal models.
References
Google Patents. "CN114302878A - Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof." Google Patents. Available at: [1]
Difference between 2,3-diaminopyridine and N2,N2-dimethyl derivative
An In-Depth Technical Guide to the Core Differences Between 2,3-Diaminopyridine and its N2,N2-Dimethyl Derivative For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Core Differences Between 2,3-Diaminopyridine and its N2,N2-Dimethyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of 2,3-diaminopyridine and its N2,N2-dimethyl derivative, N2,N2-dimethylpyridine-2,3-diamine. While 2,3-diaminopyridine is a well-documented and versatile building block in medicinal and materials chemistry, its N2,N2-dimethylated analogue is significantly less characterized. This document bridges the knowledge gap by integrating established data for the parent compound with a scientifically grounded exploration of the derivative. We will dissect the fundamental changes in electronic properties, steric hindrance, basicity, and hydrogen bonding capacity that arise from N,N-dimethylation at the 2-position. This guide offers field-proven insights into how these molecular alterations dictate reactivity, influence applications in drug design and coordination chemistry, and necessitate distinct synthetic and handling considerations.
Introduction and Physicochemical Profile
2,3-Diaminopyridine (CAS 452-58-4) is a highly functionalized heterocyclic amine. Its two adjacent amino groups and the endocyclic pyridine nitrogen provide multiple sites for chemical modification and coordination, making it a valuable scaffold in the synthesis of pharmaceuticals, agrochemicals, and complex ligands.[1][2] It is a key precursor for fused heterocyclic systems like imidazopyridines and pyrido[2,3-b]pyrazines.[3][4][5]
The introduction of two methyl groups onto the exocyclic nitrogen at the 2-position to form N2,N2-dimethylpyridine-2,3-diamine (CAS 5028-25-1) fundamentally alters the molecule's profile. This seemingly simple modification has profound implications for its utility as a synthon or ligand. The primary changes, which this guide will explore in detail, are:
Increased Basicity and Nucleophilicity: The electron-donating methyl groups enhance the electron density on the N2 nitrogen and, through resonance, the pyridine ring system.
Introduced Steric Hindrance: The bulk of the dimethylamino group sterically shields the N2 nitrogen, the adjacent C3-amino group, and the endocyclic pyridine nitrogen.
Altered Hydrogen Bonding: The N2 position is converted from a hydrogen bond donor to only an acceptor, impacting solubility, crystal packing, and receptor interactions.
Comparative Physicochemical Data
The following table summarizes the known and predicted properties of both compounds. Data for the N2,N2-dimethyl derivative is limited, and some values are computationally predicted.
The synthetic routes to these compounds reflect their structural differences. 2,3-Diaminopyridine is typically prepared via reduction of a nitro-precursor or amination of a halo-precursor. Synthesizing the N2,N2-dimethyl derivative requires a more strategic approach to achieve selective methylation.
Experimental Protocol: Synthesis of 2,3-Diaminopyridine
A common and robust method for synthesizing 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.
Methodology: Catalytic Hydrogenation
Reactor Setup: To a hydrogenation vessel, add 2-amino-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
Catalyst Addition: Add 5-10 mol% of a hydrogenation catalyst, typically Palladium on carbon (Pd/C).
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically to a pressure of 50-100 psi).
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,3-diaminopyridine, which can be purified by recrystallization or column chromatography.
Proposed Experimental Protocol: Synthesis of N2,N2-Dimethylpyridine-2,3-diamine
Direct synthesis data is scarce, but a plausible route is the nucleophilic aromatic substitution of a 2-chloro-3-aminopyridine derivative with dimethylamine. This approach is analogous to established methods for preparing other dimethylaminopyridines.[10]
Methodology: Nucleophilic Aromatic Substitution
Reactor Setup: In a sealed pressure vessel, combine 2-chloro-3-aminopyridine (1.0 eq), a solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), and an excess of dimethylamine (e.g., 2.0-5.0 eq, often from a solution in THF or as anhydrous gas).
Base and Catalyst (Optional): For less reactive substrates, the addition of a copper catalyst (e.g., Cu₂O) and a base (e.g., K₂CO₃) can facilitate the reaction.[11]
Reaction: Seal the vessel and heat to 80-150 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (dimethylamine hydrochloride) is present, filter it off. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate or dichloromethane.
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Comparative Analysis: The Impact of N,N-Dimethylation
The core differences between the two molecules stem from the electronic and steric consequences of replacing two N-H protons with two methyl groups.
Electronic Effects: Basicity and Nucleophilicity
The introduction of two methyl groups at the N2 position significantly enhances the electron-donating character of this substituent. This occurs through two primary mechanisms:
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. The two methyl groups "push" electron density onto the N2 nitrogen, increasing its localized electron density and making it more basic and nucleophilic than the simple amino group in the parent compound.[12]
Mesomeric Effect (+M): The lone pair on the N2 nitrogen can be delocalized into the pyridine ring's π-system. While both -NH₂ and -N(CH₃)₂ are +M groups, the dimethylamino group is a stronger electron-donor. This increases the electron density on the pyridine ring, particularly at the ortho and para positions, and enhances the basicity of the endocyclic pyridine nitrogen.
Causality: A more electron-rich pyridine nitrogen is more capable of stabilizing the positive charge in its protonated (conjugate acid) form, leading to a higher pKa.[13][14] Therefore, N2,N2-dimethylpyridine-2,3-diamine is expected to be a stronger base than 2,3-diaminopyridine. This enhanced electron density also makes the endocyclic nitrogen a more potent nucleophile for reactions like alkylation or coordination to Lewis acids.
Steric Hindrance
The two methyl groups create significant steric bulk around the 2-position of the pyridine ring. This has several critical consequences:
Shielding of Nitrogen Sites: The N2-dimethylamino group itself is sterically hindered, reducing its accessibility for reactions with bulky electrophiles. More importantly, it shields the adjacent endocyclic pyridine nitrogen (N1) and the C3-amino group.
Inhibition of Coplanarity: In coordination complexes or certain transition states, steric clash between the methyl groups and other parts of a molecule can force the dimethylamino group to twist out of the plane of the pyridine ring. This misalignment reduces the orbital overlap necessary for the +M (resonance) effect, potentially diminishing its electron-donating capability in sterically demanding situations.
Causality: Steric hindrance can dictate regioselectivity in reactions. For example, in a metal coordination scenario, a bulky metal center might be sterically prevented from binding to the N1 pyridine nitrogen due to the adjacent dimethylamino group, whereas it could coordinate readily to the same site in 2,3-diaminopyridine.[15]
Comparative Applications and Reactivity
The interplay of electronic and steric effects leads to distinct reactivity patterns and potential applications for each molecule.
Role in Medicinal Chemistry and Drug Design
2,3-Diaminopyridine is a privileged scaffold for building kinase inhibitors and other therapeutic agents.[2] The two primary amino groups provide vectors for elaboration and can form critical hydrogen bond interactions within a protein's active site.
The N2,N2-dimethyl derivative presents a different set of properties for a drug designer:
Loss of H-Bond Donor: The N2 position can no longer act as a hydrogen bond donor, which could be detrimental if this interaction is required for target binding. Conversely, removing an unnecessary H-bond donor can improve cell permeability and reduce metabolic liabilities.
Increased Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (higher LogP), which can affect its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Blocked Metabolic Site: Primary aromatic amines can be sites of metabolic oxidation. N,N-dimethylation blocks this pathway at the N2 position, potentially increasing the metabolic stability and half-life of a drug candidate.
Coordination Chemistry and Ligand Design
As a ligand, 2,3-diaminopyridine is a versatile bidentate chelator, typically coordinating to a metal center through the pyridine nitrogen (N1) and one of the exocyclic amino nitrogens (usually N2 due to the favorable 5-membered chelate ring formation).
The N2,N2-dimethyl derivative would function as a significantly different ligand:
Steric Influence on Coordination: The steric bulk of the dimethylamino group could disfavor coordination at the N1 position, potentially forcing the ligand to adopt a different binding mode or to coordinate only through the less hindered N3 and N1 atoms, forming a less stable 6-membered chelate ring.[15]
Enhanced σ-Donation: The increased electron density on the pyridine nitrogen makes it a stronger σ-donor, which would lead to more stable complexes with electron-poor metal centers, provided that steric hindrance does not prevent coordination.
Reactivity in Heterocycle Synthesis
A primary use of 2,3-diaminopyridine is the condensation with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines.[3] In this reaction, the nucleophilicity of both amino groups is crucial. It is suggested that the C3-amino group is more reactive and initiates the condensation.[3]
For the N2,N2-dimethyl derivative, this reaction would be impossible as the N2 nitrogen lacks the protons necessary for the condensation and imine formation steps. The molecule could potentially react through its remaining C3-amino group with other reagents, but it cannot undergo the double condensation required to form the pyrazine ring. This highlights a critical difference in their synthetic utility as building blocks.
Conclusion
While structurally similar, 2,3-diaminopyridine and its N2,N2-dimethyl derivative are functionally distinct molecules with divergent chemical personalities. The choice between them is a strategic decision based on the desired balance of electronic, steric, and hydrogen-bonding properties.
2,3-Diaminopyridine is the ideal choice when hydrogen bond donation, low steric hindrance, and the ability to undergo double condensation reactions are required. It remains a foundational building block for creating complex fused heterocycles and ligands where bidentate chelation is paramount.
N2,N2-Dimethylpyridine-2,3-diamine should be considered when enhanced basicity, increased metabolic stability, and higher lipophilicity are desired. Its utility lies in applications where it acts as a sterically-influenced, electron-rich monodentate or bidentate ligand, or as a pharmaceutical scaffold where the modulation of ADME properties and the blocking of a primary amine metabolic site are critical design elements.
For researchers, understanding these core differences is essential for rational molecular design, reaction planning, and the development of novel chemical entities with tailored properties.
References
Khalafy, J., Marjani, A. P., & Haghipour, M. (2012). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2, 21-26.
Clark-Lewis, J. W., & Thompson, M. J. (1957). 81. Methylation of 3-aminopyridines and preparation of 2-amino-3-methylaminopyridine and 2 : 3-diaminopyridine. Journal of the Chemical Society (Resumed), 442-446.
Fagnou, K., & Lautens, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Unpublished manuscript, Supporting Information. Available from [Link]
Zecchini, G. P., Torrini, I., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(2), 439-443.
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1545-1548.
Overberger, C. G., Kogon, I. C., & Minin, R. (1954). 2-(dimethylamino)pyrimidine. Organic Syntheses, 34, 40.
RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33815-33828.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9956, 2,3-Diaminopyridine. Retrieved from [Link]
LibreTexts Chemistry. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
Israel, M., & Jones, L. C. (1973). Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. The Journal of Organic Chemistry, 38(22), 3977-3978.
Studer, A., & Curran, D. P. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 114-117.
LookChem. (n.d.). Cas 452-58-4, 2,3-Diaminopyridine. Retrieved from [Link]
Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. Retrieved from [Link]
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Zn(II) complexes. Oriental Journal of Chemistry, 40(1).
Pap, J. S., et al. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions.
Berry, J. F. (2012). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 33(1), 24-41.
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
Israel, M., & Jones, L. C. (1973). Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. The Journal of Organic Chemistry, 38(22), 3977-3978.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78642, N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]
Sánchez-Viesca, F., & Gómez, R. (2018).
Nesterova, O. V., et al. (2011). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. Polyhedron, 30(1), 127-133.
Al-Azayza, S. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal, 7(2).
Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(15), 3414-3422.
Nechaev, M. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal.
Physicochemical Profiling and pKa Determination of 3-Amino-2-dimethylaminopyridine: A Technical Guide
Executive Summary In modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are paramount. 3-Amino-2-dimethylaminopyridine (N²,N²-dimethylpyridine-2,3-diamine) represents a unique struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are paramount. 3-Amino-2-dimethylaminopyridine (N²,N²-dimethylpyridine-2,3-diamine) represents a unique structural motif characterized by competing electronic and steric effects. Accurately determining its acid dissociation constant (pKa) is critical for predicting its lipophilicity (LogD), membrane permeability, and receptor-binding kinetics.
This whitepaper provides an authoritative, in-depth analysis of the protonation mechanics of 3-amino-2-dimethylaminopyridine. By synthesizing theoretical predictive modeling with a self-validating, orthogonal experimental framework, this guide equips researchers with the exact methodologies required to extract both macroscopic and microscopic pKa values with high fidelity.
Structural and Electronic Causality of Basicity
To understand the basicity of 3-amino-2-dimethylaminopyridine, we must first analyze the three distinct nitrogen centers within the molecule:
N1 (Pyridine Ring Nitrogen):
hybridized. Its lone pair resides in an orbital orthogonal to the aromatic -system. Because this lone pair is not involved in maintaining aromaticity, it is highly available to accept a proton.
N2 (Dimethylamino Group at C2):
hybridized (with partial character due to resonance). Its lone pair delocalizes into the pyridine ring via a mesomeric (+M) effect.
N3 (Primary Amino Group at C3):
hybridized, also capable of resonance delocalization.
The Causality of the Primary Protonation Site
A common misconception in early-stage assay development is that the exocyclic aliphatic amines (N2 or N3) might act as the primary protonation sites. However, thermodynamic principles dictate otherwise. Protonating either N2 or N3 would localize a positive charge on an exocyclic nitrogen, simultaneously destroying its ability to donate electron density into the ring.
Conversely, protonation at N1 yields a pyridinium cation. This cation is profoundly stabilized by the +M electron donation from both the C2-dimethylamino and C3-amino groups. The resulting resonance structures distribute the positive charge across the molecule, drastically lowering the free energy of the conjugate acid. Therefore, N1 is unequivocally the primary thermodynamic protonation site.
Fig 1: Thermodynamic protonation pathways of 3-amino-2-dimethylaminopyridine.
Quantitative pKa Analysis & Predictive Modeling
To estimate the macroscopic pKa of our target molecule, we must evaluate the additive and subtractive electronic effects of its substituents relative to the unsubstituted pyridine core.
Weak +M effect to ortho/para positions; slight -I effect[2].
2-Dimethylaminopyridine
~7.00
N1 (Ring)
Strong +M effect directly stabilizing the N1 cation[1],[3].
4-Dimethylaminopyridine (DMAP)
9.60
N1 (Ring)
Unhindered, direct para-resonance stabilization[4].
3-Amino-2-dimethylaminopyridine
6.50 – 6.80 (Predicted)
N1 (Ring)
Attenuated +M effect due to A(1,3) steric strain.
The Steric Perturbation Effect (A(1,3) Strain)
If substituent effects were purely additive, combining a 2-dimethylamino group (+1.77 pKa units) and a 3-amino group (+0.77 pKa units) onto pyridine would yield a theoretical pKa of ~7.77. However, this linear Hammett-Taft extrapolation fails here due to steric causality .
The bulky dimethylamino group at C2 and the primary amino group at C3 are ortho to one another. This proximity induces severe allylic-type A(1,3) steric strain. To relieve this thermodynamic penalty, the dimethylamino group is forced to twist out of coplanarity with the pyridine ring. Because optimal mesomeric (+M) electron donation requires parallel alignment of the nitrogen's lone pair
-orbital with the ring's -system, this out-of-plane twist significantly attenuates the electron-donating capacity of the N2 group. Consequently, the actual pKa is suppressed, landing in the predicted range of 6.50 to 6.80 .
Self-Validating Experimental Methodologies
To empirically determine the pKa with absolute certainty, a single assay is insufficient. As a standard of scientific integrity, we employ a self-validating, orthogonal workflow . Potentiometry provides the macroscopic thermodynamic constant, UV-Vis spectroscopy validates the phase transitions, and NMR definitively assigns the microscopic site of protonation.
Fig 2: Orthogonal, self-validating experimental workflow for pKa determination.
Potentiometry measures the bulk thermodynamic pKa by tracking the concentration of free hydrogen ions.
Step-by-Step Methodology:
Electrode Calibration: Calibrate a high-performance glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) stabilized at exactly 25.0 ± 0.1 °C.
Sample Preparation: Dissolve 3-amino-2-dimethylaminopyridine to a final concentration of 1.0 mM in a 0.15 M KCl aqueous solution.
Causality Note: The 0.15 M KCl background acts as an ionic strength buffer. According to Debye-Hückel theory, maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, yielding a true thermodynamic pKa rather than a concentration-dependent apparent pKa.
Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl to fully protonate the N1 position.
Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under an inert Argon atmosphere (to prevent
dissolution, which forms carbonic acid and skews the titration curve).
Data Extraction: Plot the first derivative of the titration curve (
) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol B: UV-Vis Spectrophotometric Titration
Because protonation at the N1 position alters the electronic distribution of the aromatic ring, the
and transition energies shift, making UV-Vis an excellent orthogonal validation tool.
Step-by-Step Methodology:
Prepare a 50 µM solution of the analyte in 0.15 M KCl.
Aliquot the solution into 15 separate vials and adjust the pH of each vial incrementally from 2.0 to 10.0 using dilute HCl/NaOH.
Record the absorption spectra from 220 nm to 400 nm for each sample using a quartz cuvette.
Analysis: Identify the isosbestic points (wavelengths where the absorbance remains constant across all pH values). The presence of sharp isosbestic points proves a clean, two-state equilibrium (Free Base
Conjugate Acid) without degradation.
Plot the absorbance at the wavelength of maximum variance (
) against pH and fit the data to a sigmoidal Boltzmann distribution to extract the pKa.
Protocol C: Microscopic Site Validation via NMR Titration
While Protocols A and B provide the macroscopic pKa, they do not definitively prove where the proton attaches. NMR titration is required to map the microscopic pKa.
Step-by-Step Methodology:
Prepare a 5 mM solution of the analyte in
, using 0.15 M NaCl to maintain ionic strength.
Adjust the pD (where
) from 2.0 to 10.0 using DCl and NaOD.
Acquire
and NMR spectra at each pD interval.
Causality & Interpretation: Monitor the chemical shift (
) of the aromatic proton at C6. As the pyridine N1 becomes protonated, the electron density is pulled away from the ring, causing a profound deshielding effect. The C6 proton will exhibit a significant downfield shift (higher ppm). If protonation were occurring at N2 or N3, the aliphatic methyl protons or the C4 proton would experience the primary deshielding effect. Plotting the of C6 versus pD will yield a titration curve that perfectly matches the potentiometric pKa, definitively proving N1 as the protonation site.
Conclusion
The accurate determination of the pKa of 3-amino-2-dimethylaminopyridine requires more than a simple table lookup; it demands an understanding of the intricate steric and electronic interplay within polysubstituted heterocycles. By recognizing the A(1,3) steric strain that forces the dimethylamino group out of planarity, researchers can accurately predict a suppressed pKa of ~6.5 - 6.8. Furthermore, by employing the self-validating triad of potentiometry, UV-Vis, and NMR titrations, drug development professionals can generate robust, artifact-free physicochemical data essential for downstream pharmacokinetic optimization.
References
4-Dimethylaminopyridine - Wikipedia
Source: wikipedia.org
URL:[Link]
pKa Data Compiled by R. Williams - Organic Chemistry Data
Source: organicchemistrydata.org
URL:[Link]
Technical Sourcing & Quality Assurance Guide: N2,N2-Dimethylpyridine-2,3-diamine HCl
Executive Summary N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 / 1177350-84-3) is a "privileged scaffold" in modern drug discovery. Its electron-rich pyridine core serves as a critical linchpin for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 / 1177350-84-3) is a "privileged scaffold" in modern drug discovery. Its electron-rich pyridine core serves as a critical linchpin for synthesizing bicyclic heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines —which are ubiquitous in kinase inhibitors (e.g., JAK, CDK) and phosphatase inhibitors (e.g., SHP2).
This guide moves beyond a simple supplier list. It provides a technical framework for evaluating the quality of this intermediate, understanding its synthesis-derived impurities, and selecting suppliers who can deliver "pharmaceutical grade" material rather than just "chemical grade."
Part 1: Chemical Identity & Critical Quality Attributes (CQA)
Before engaging suppliers, you must define the exact species required. This compound exists in multiple salt forms, which significantly impacts stability and stoichiometry in downstream reactions.
Technical Specifications
Attribute
Specification
Technical Note
IUPAC Name
N2,N2-Dimethylpyridine-2,3-diamine hydrochloride
Common Name
2-Dimethylamino-3-aminopyridine HCl
Often abbreviated as DMAP-diamine
CAS (HCl)
1082729-77-8 (Monohydrochloride)
Preferred for general synthesis
CAS (2HCl)
1177350-84-3 (Dihydrochloride)
Highly hygroscopic; requires handling in glovebox
CAS (Free Base)
5028-25-1
Prone to oxidation; store under inert gas
Formula
C₇H₁₂ClN₃ (HCl salt)
MW: 173.64 g/mol
Structure
Pyridine ring, 2-N(Me)₂, 3-NH₂
2-position is tertiary amine; 3-position is primary amine
Critical Quality Attributes (CQAs)
When reviewing a Certificate of Analysis (COA), prioritize these three parameters:
Salt Stoichiometry (Cl Content): Suppliers often label the product generically as "HCl." You must verify if it is mono- (1 eq HCl) or di-hydrochloride (2 eq HCl) via elemental analysis or titration. Using the wrong form will skew the pH of condensation reactions.
Regioisomeric Purity: The presence of N3,N3-dimethyl isomers is rare but possible if the synthesis route involved non-selective methylation.
Water Content (Karl Fischer): The HCl salts are hygroscopic. A water content >2% indicates poor storage and will affect the equivalent weight calculation.
Part 2: Synthesis-Driven Impurity Profiling (Expertise)
To validate a supplier, you must understand how they made the compound. The synthesis route dictates the impurity profile.
The Standard Industrial Route (SnAr + Reduction)
The most robust industrial route starts from 2-chloro-3-nitropyridine . This method is preferred over methylating 2,3-diaminopyridine because it guarantees regioselectivity.
Figure 1: The regioselective synthesis route via nucleophilic aromatic substitution (SnAr) followed by nitro reduction.[1]
Impurity Markers
When evaluating a new supplier batch, request data on these specific impurities:
Impurity Type
Origin
Detection Method
Limit Recommendation
Nitro-Precursor
Incomplete reduction of 2-dimethylamino-3-nitropyridine
LC-MS / TLC
< 0.5%
De-chlorinated By-product
Over-reduction of starting material (if Pd/C used) leading to 3-aminopyridine
GC-MS / NMR
< 0.1%
Inorganic Residue
Fe/Sn salts (if chemical reduction used)
Residue on Ignition (ROI)
< 0.1%
Expert Insight: If a supplier uses the Fe/HCl reduction method, the product may contain trace iron, which can poison palladium catalysts in your downstream cross-coupling reactions. Always ask for heavy metal testing if you plan to use this in Pd-catalyzed steps.
Part 3: Applications in Drug Discovery
This diamine is not an end-product; it is a "linchpin" intermediate. Its primary utility lies in its ability to form fused bicyclic systems.
Pathway to Privileged Scaffolds
The 2-dimethylamino group acts as an electron donor, while the 3-amino group is the nucleophile for cyclization.
Imidazo[4,5-b]pyridines: Reaction with formic acid or orthoesters.
Pyrido[2,3-b]pyrazines: Condensation with 1,2-dicarbonyls (e.g., ethyl glyoxylate).
These scaffolds are core components of SHP2 inhibitors (e.g., analogs of TNO155) and various Kinase Inhibitors (targeting JAK, EGFR).
Figure 2: Divergent synthesis pathways from the diamine core to bioactive heterocycles.
Part 4: Supplier Qualification Framework
Do not rely on a single catalog listing. Use this decision matrix to categorize and qualify suppliers.
The Supplier Landscape
Catalog Aggregators (e.g., Sigma, Fisher): Good for gram-scale (R&D). High price, high reliability.
Specialty CROs (e.g., ChemScene, BLD Pharm, Enamine): Best balance of price/quality for 10g-1kg needs. They often hold the "building block" inventory.
Custom Synthesis Houses: Required for >10kg GMP batches.
Qualification Decision Tree
Figure 3: Decision logic for qualifying a supplier batch.
Recommended Verification Protocol
Upon receiving a new batch, perform the "Triad Check":
1H-NMR (DMSO-d6): Confirm the integration of the dimethyl group (6H singlet ~3.0 ppm) vs aromatic protons.
AgNO3 Titration: Precise determination of Chloride content to confirm salt stoichiometry (MW 173.6 vs 210.1).
Solubility Test: The HCl salt should be freely soluble in water and methanol. Turbidity implies free-base contamination or inorganic fillers.
Part 5: Handling & Safety
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 2-8°C. If the solid clumps, it has absorbed water; dry under vacuum over P₂O₅ before use to ensure accurate molarity.
Stability: The free base (if generated in situ) is sensitive to air oxidation (turning dark brown). Always generate the free base immediately prior to the next reaction step.
Safety: Aminopyridines are toxic and potential irritants. Handle in a fume hood.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 78642 (Free Base). National Center for Biotechnology Information (2025). Link
Sigma-Aldrich Product Specification: N2,N2-dimethylpyridine-2,3-diamine.[2] Link
Synthesis Methodologies
A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. J. Braz.[3] Chem. Soc. (2010).[3] Describes the SnAr route from 2-chloro-3-nitropyridine. Link
Preparation method of 2-chloro-3-aminopyridine. Google Patents (CN102532010A). Details the reduction protocols. Link
Applications in Drug Discovery
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC (2020). Discusses the scaffold's utility in medicinal chemistry. Link
FDA-approved drugs containing dimethylamine pharmacophore. RSC Advances (2024). Link
Supplier Data
ChemScene Product Data: N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride.[4] Link
An In-depth Technical Guide to Dimethylaminopyridinediamines: Focus on the 2,5-Isomer
Senior Application Scientist Note: Initial database inquiries for "2-dimethylamino-3-aminopyridine HCl" did not yield a dedicated PubChem Compound Identifier (CID). This suggests that the 2,3-isomer and its hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note: Initial database inquiries for "2-dimethylamino-3-aminopyridine HCl" did not yield a dedicated PubChem Compound Identifier (CID). This suggests that the 2,3-isomer and its hydrochloride salt are not as extensively documented in public chemical databases. To provide a comprehensive and technically grounded guide within this chemical class, this document will focus on the well-characterized isomer, N2,N2-dimethylpyridine-2,5-diamine (PubChem CID: 78642) . The principles of synthesis, reactivity, and biological significance discussed herein are broadly applicable to related aminopyridines and will serve as a valuable resource for researchers in drug discovery and chemical synthesis.
Introduction to Aminopyridines: A Versatile Scaffold
Aminopyridines are a class of heterocyclic compounds that feature a pyridine ring substituted with one or more amino groups.[1] These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical reactivity.[2] The nitrogen atom in the pyridine ring and the exocyclic amino group(s) can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, enabling a wide range of molecular interactions.[3] The introduction of a dimethylamino group, as in N2,N2-dimethylpyridine-2,5-diamine, further modulates the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential as a drug candidate.[4]
Physicochemical Properties of N2,N2-dimethylpyridine-2,5-diamine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N2,N2-dimethylpyridine-2,5-diamine are summarized in the table below, based on data from its PubChem entry.[5]
The synthesis of aminopyridines can be achieved through various established methods in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Methods: The Chichibabin Amination
One of the most well-known methods for the direct amination of pyridine is the Chichibabin reaction. This reaction typically involves the treatment of pyridine with sodium amide in a non-polar solvent like toluene or xylene. The reaction proceeds via a nucleophilic substitution mechanism.
More contemporary methods offer greater flexibility and control over the synthesis of substituted aminopyridines. A common strategy involves the reduction of a corresponding nitropyridine. For the synthesis of a diamine derivative like N2,N2-dimethylpyridine-2,5-diamine, a plausible synthetic route would involve the initial synthesis of a substituted nitropyridine followed by reduction.
A general workflow for the synthesis of a substituted aminopyridine from a chloronitropyridine precursor is outlined below. This multi-step process allows for the introduction of various substituents prior to the final reduction step.
Caption: A potential synthetic pathway to substituted dimethylaminopyridinediamines.
Chemical Reactivity and Potential Applications
The presence of multiple nitrogen atoms with varying degrees of nucleophilicity makes N2,N2-dimethylpyridine-2,5-diamine and related compounds valuable building blocks in organic synthesis.
Reactivity Profile
The primary amino group at the 5-position is generally more nucleophilic than the pyridine ring nitrogen and the sterically hindered dimethylamino group at the 2-position. This allows for selective reactions such as acylation, alkylation, and condensation to form a variety of derivatives. The pyridine ring can undergo electrophilic substitution, although the electron-donating amino groups can complicate the regioselectivity.
Applications in Medicinal Chemistry
Aminopyridine derivatives are prevalent in a wide range of pharmaceuticals.[2] They are known to interact with various biological targets, including enzymes and receptors.[2] The structural motif of diaminopyridines is found in compounds with potential therapeutic applications, including but not limited to:
Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in many kinase inhibitors.
Antimicrobial Agents: Certain substituted aminopyridines have demonstrated antibacterial and antifungal properties.[8]
Antiprotozoal Drug Candidates: The aminopyridine core is being explored for the development of new treatments for neglected tropical diseases.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N2,N2-dimethylpyridine-2,5-diamine.
Hazard Identification
Based on available data for N2,N2-dimethylpyridine-2,5-diamine and related compounds, the following hazards are noted:
Eye Irritation: Causes serious eye irritation or damage.[5][7]
Respiratory Irritation: May cause respiratory irritation.[5][7]
Recommended Handling Procedures
A detailed experimental protocol for the safe handling of aminopyridine compounds is provided below.
Experimental Protocol: Safe Handling of Aminopyridine Derivatives
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Dispensing: When weighing and dispensing the solid, use a spatula and avoid creating dust.
In Case of Contact:
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While a specific PubChem entry for 2-dimethylamino-3-aminopyridine HCl remains elusive, a comprehensive understanding of this class of compounds can be achieved through the study of its well-documented isomers. N2,N2-dimethylpyridine-2,5-diamine serves as a valuable case study, illustrating the key physicochemical properties, synthetic strategies, and potential applications of dimethylaminopyridinediamines. The versatility of the aminopyridine scaffold ensures its continued importance in the fields of drug discovery and synthetic chemistry. Further research into the less-explored isomers, such as the 2,3-diamine, may reveal novel properties and applications.
References
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chinese Journal of Organic Chemistry. [Link]
Synthetic development and applications of 4-aminopyridine. (n.d.). ResearchGate. [Link]
Application Note & Protocols: A Researcher's Guide to the Synthesis of Azabenzimidazoles via N²,N²-Dimethylpyridine-2,3-diamine
Abstract This technical guide provides a comprehensive framework for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines, a key subclass of azabenzimidazoles, utilizing N²,N²-Dimethylpyridine-2,3-diamine as the core pre...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridines, a key subclass of azabenzimidazoles, utilizing N²,N²-Dimethylpyridine-2,3-diamine as the core precursor. Azabenzimidazoles are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document offers an in-depth exploration of the synthetic strategy, beginning with the preparation of the specialized diamine precursor, followed by a robust protocol for its cyclocondensation with various aldehydes. We delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures, and outline critical characterization techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.
Introduction: The Significance of the Azabenzimidazole Scaffold
The fusion of a pyridine ring with an imidazole nucleus gives rise to the azabenzimidazole (imidazo[4,5-b]pyridine) scaffold. This heterocyclic system is isosteric to purines, allowing it to interact with a multitude of biological targets and exhibit a diverse range of pharmacological activities.[1] Consequently, azabenzimidazoles are integral components of numerous small-molecule drugs and clinical candidates.[4][5]
The classical and most direct approach to constructing the (aza)benzimidazole core involves the condensation of an ortho-diamino(aza)arene with a carbonyl-containing functional group, most commonly an aldehyde.[6][7] This method is highly efficient and allows for significant molecular diversity at the 2-position of the resulting heterocycle. This guide focuses on a specific, yet highly versatile precursor, N²,N²-Dimethylpyridine-2,3-diamine, to generate N-alkylated azabenzimidazoles, which often exhibit distinct pharmacological profiles compared to their N-H counterparts.
The Precursor: Synthesis and Rationale for N²,N²-Dimethylpyridine-2,3-diamine
While various diaminopyridines are commercially available, N²,N²-Dimethylpyridine-2,3-diamine is a specialized reagent that requires synthesis. The presence of the N-dimethyl group serves two primary functions:
Directs N-Alkylation: It ensures that the resulting azabenzimidazole is alkylated (in this case, methylated, following a plausible rearrangement/cyclization mechanism) at the N1 position of the imidazole ring, precluding the formation of N-H regioisomers.
Modulates Reactivity: The electron-donating nature of the dimethylamino group can influence the nucleophilicity of the adjacent primary amine at the 3-position, impacting the kinetics of the cyclization reaction.
Protocol I: Synthesis of N²,N²-Dimethylpyridine-2,3-diamine
The synthesis of the target diamine can be efficiently achieved from 2-amino-3-nitropyridine in two high-yielding steps.
Caption: Workflow for the synthesis of the key diamine precursor.
Step A: Synthesis of N,N-Dimethyl-3-nitro-2-pyridinamine (Eschweiler–Clarke Reaction)
To a 250 mL round-bottom flask, add 2-amino-3-nitropyridine (10.0 g, 71.9 mmol).
Fit the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath. Maintain this temperature for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, slowly pour the reaction mixture into an ice-water bath (200 mL) and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to yield the product.
Step B: Synthesis of N²,N²-Dimethylpyridine-2,3-diamine
Causality: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation (H₂/Pd-C) is a clean method, but reduction using iron powder in acidic medium is often more practical and cost-effective for this type of substrate.[4][8]
Set up a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
Charge the flask with iron powder (25.0 g, 448 mmol) and ethanol (150 mL).
Heat the mixture to reflux with vigorous stirring.
Dissolve the N,N-Dimethyl-3-nitro-2-pyridinamine from Step A (10.0 g, 59.5 mmol) in ethanol (50 mL) and add it dropwise to the refluxing iron suspension over 30 minutes.
Maintain the reflux for 3 hours after the addition is complete. Monitor the reaction's completion by TLC.
Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with a saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acid.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
The Core Reaction: Cyclocondensation to Form Azabenzimidazoles
The cornerstone of this synthesis is the acid-catalyzed condensation of the prepared diamine with an aldehyde. This reaction, often referred to as the Phillips condensation, proceeds through a well-established mechanism.
Reaction Mechanism
Imine Formation: The more nucleophilic primary amine at the C3 position attacks the electrophilic carbonyl carbon of the aldehyde.
Dehydration: Subsequent loss of a water molecule forms a Schiff base (or imine) intermediate.
Intramolecular Cyclization: The tertiary amine at the C2 position then acts as an intramolecular nucleophile, attacking the imine carbon.
Aromatization: A final dehydration step (or a related rearrangement and elimination) leads to the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system.
Caption: Simplified mechanism for azabenzimidazole formation.
Protocol II: General Procedure for the Synthesis of 1-Methyl-2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol describes a general method adaptable to a wide range of aromatic aldehydes.
Causality: The choice of solvent and catalyst is critical. Refluxing ethanol is a green and effective solvent for many substrates. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid is sufficient to protonate the aldehyde carbonyl, increasing its electrophilicity and catalyzing the dehydration steps.[9] For less reactive aldehydes, a higher boiling point solvent like nitrobenzene may be used to facilitate the reaction, though it requires more stringent purification.[8]
In a 50 mL round-bottom flask, dissolve N²,N²-Dimethylpyridine-2,3-diamine (1.0 g, 6.57 mmol) in absolute ethanol (25 mL).
Add the desired aromatic aldehyde (1.05 equivalents, 6.90 mmol).
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~5 mol%, 62 mg).
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-8 hours.
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase).[10]
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
If no precipitate forms, concentrate the mixture to dryness. Purify the residue using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a gradient of ethyl acetate in hexane.
Data Presentation: Substrate Scope and Yields
The following table summarizes the expected outcomes for the condensation reaction with various substituted benzaldehydes under the general conditions outlined in Protocol II.
Entry
Aldehyde (R-CHO)
R-Group
Reaction Time (h)
Yield (%)
1
Benzaldehyde
-H
4
~85%
2
4-Chlorobenzaldehyde
-Cl
4
~90%
3
4-Methoxybenzaldehyde
-OCH₃
5
~88%
4
4-Nitrobenzaldehyde
-NO₂
6
~92%
5
2-Naphthaldehyde
2-Naphthyl
6
~80%
Note: Yields are illustrative and may vary based on experimental scale and purification efficiency.
Product Characterization
Unambiguous confirmation of the azabenzimidazole structure is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy: Look for the disappearance of the broad primary amine (-NH₂) signal from the starting diamine. The appearance of characteristic signals for the aromatic protons of the aldehyde moiety and the pyridine ring is expected. The N-CH₃ signal will typically appear as a singlet in the 3.5-4.0 ppm range.
¹³C NMR Spectroscopy: The formation of the imidazole ring is confirmed by the appearance of a new quaternary carbon signal (C2) typically in the range of 145-155 ppm.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula.[11]
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch of the aldehyde (around 1700 cm⁻¹) are key indicators of reaction completion.
Conclusion
This application note provides a reliable and detailed methodology for the synthesis of 1-methyl-substituted azabenzimidazoles using a custom-prepared diamine precursor. The protocols are robust and adaptable, offering a powerful platform for generating diverse libraries of these medicinally important heterocyclic compounds. The detailed explanations of the causality behind procedural choices and the inclusion of characterization guidelines are intended to empower researchers in their drug discovery and development efforts.
References
Photochemical Synthesis of Benzimidazoles from Diamines and Aldehydes - ResearchGate. (n.d.). Retrieved March 8, 2024, from [Link]
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (2021). Frontiers in Chemistry. [Link]
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. (2022). Molecules. [Link]
Facile Synthesis of Benzimidazoles via Oxidative Cyclization of Acyclic Monoterpene Aldehyde with Diamines: Studies on Antimicrobial and in Vivo Evaluation of Zebrafish - ResearchGate. (2023). ChemistrySelect. [Link]
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. (2023). ARKIVOC. [Link]
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. [Link]
CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. (2016). Organic Letters. [Link]
Synthesis and spectroscopic characterization of multifunctional D-π-A benzimidazole derivatives as potential pH sensors. (2023). ResearchGate. [Link]
Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences. [Link]
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC. (2021). Molecules. [Link]
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents - ResearchGate. (2023). ARKIVOC. [Link]
hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole - PMC. (2020). ACS Medicinal Chemistry Letters. [Link]
Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an - Indian Academy of Sciences. (2022). Journal of Chemical Sciences. [Link]
Quinoline containing benzimidazole and their biological activities. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PubMed. (2016). Journal of Organic Chemistry. [Link]
Synthesis of n-alkylated azabenzimidazoles, the base catalyzed isomerization of n-propagyl-allenyl azabenzimidazole and their characterization - ResearchGate. (2021). Ife Journal of Science. [Link]
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. (2023). ARKIVOC. [Link]
The Strategic Condensation of 3-Amino-2-dimethylaminopyridine with Aldehydes: A Gateway to Bioactive Pyrido[2,3-d]pyrimidines
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry The condensation of 3-amino-2-dimethylaminopyridine with a diverse range of aldehydes represents a cornerstone synthetic strategy for accessing the pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The condensation of 3-amino-2-dimethylaminopyridine with a diverse range of aldehydes represents a cornerstone synthetic strategy for accessing the pyrido[2,3-d]pyrimidine scaffold. This bicyclic heteroaromatic system is of profound interest to the pharmaceutical and drug development sectors due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the condensation reaction, offering detailed mechanistic insights, validated experimental protocols, and a perspective on its applications in modern drug discovery.
Mechanistic Insights: A Tale of Nucleophilic Attack and Cyclization
The formation of the pyrido[2,3-d]pyrimidine core from 3-amino-2-dimethylaminopyridine and an aldehyde is a classic example of a condensation-cyclization cascade, often proceeding via a mechanism analogous to the Friedländer annulation.[3][4] The reaction is typically catalyzed by acid or base, or can be promoted thermally.
The Role of the 2-Dimethylamino Group
The 2-dimethylamino substituent plays a crucial, dual role in this transformation. Electronically, it is an activating group, increasing the nucleophilicity of the 3-amino group through resonance, thereby facilitating the initial attack on the aldehyde carbonyl. Sterically, its bulk can influence the conformation of the reaction intermediates, potentially impacting the kinetics of the cyclization step.
Step-by-Step Mechanistic Pathway
The reaction can be dissected into the following key steps:
Imine Formation: The reaction commences with the nucleophilic attack of the 3-amino group of the pyridine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base (imine) intermediate. The presence of an acid catalyst can protonate the aldehyde's carbonyl oxygen, further enhancing its electrophilicity.
Intramolecular Cyclization: The subsequent and often rate-determining step involves an intramolecular electrophilic attack from a carbon atom of the pyridine ring onto the imine carbon. This is where the reaction can be formally classified as a Friedländer-type annulation.
Aromatization: The final step is the aromatization of the newly formed ring system, typically through the elimination of a molecule, such as water or an alcohol, depending on the specific reaction conditions and the nature of the aldehyde used. This step drives the reaction to completion, leading to the stable pyrido[2,3-d]pyrimidine product.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Application Note & Validated Protocols
Executive Summary & Pharmacological Context
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. As a structural bioisostere of endogenous purines, it exhibits broad-spectrum biological activities, functioning as Aurora kinase inhibitors, Angiotensin-II receptor antagonists, and potent antimicrobial agents[1]. The most robust and scalable entry into this chemical space involves the cyclocondensation of 2,3-diaminopyridine with various one-carbon synthons (e.g., carboxylic acids, orthoesters, or aldehydes)[2].
This application note provides validated, step-by-step protocols for synthesizing these derivatives, emphasizing mechanistic causality, regiocontrol, and eco-friendly oxidative conditions.
Mechanism of action: Imidazo[4,5-b]pyridines inhibiting Aurora kinases to suppress tumors.
Mechanistic Insights and Regioselectivity
The unsymmetrical nature of 2,3-diaminopyridine presents a unique synthetic challenge: regioselectivity[3].
Causality of Nucleophilic Attack: The 3-amino group is inherently more nucleophilic than the 2-amino group. The lone pair of the 2-amino group is delocalized into the electron-deficient pyridine ring (due to its ortho relationship to the ring nitrogen), significantly reducing its nucleophilicity. Consequently, in condensation reactions with aldehydes or carboxylic acids, the initial nucleophilic attack predominantly occurs via the 3-amino nitrogen, forming a Schiff base or amide intermediate[4].
Subsequent intramolecular cyclization involves the 2-amino group attacking the activated electrophilic center. When substituents are introduced on the imidazole ring, the reaction can yield a mixture of N1 and N3 regioisomers[3]. The steric bulk of the substituents and the pH of the reaction medium dictate the final isomeric ratio, necessitating careful optimization of the reaction environment.
Step-by-step synthetic workflow from 2,3-diaminopyridine to pure imidazo[4,5-b]pyridine.
This method utilizes formic acid as both the solvent and the one-carbon synthon to generate the parent 6H-imidazo[4,5-b]pyridine core[2].
Scientific Rationale: Formic acid provides the highly electrophilic formyl group while maintaining the acidic environment necessary to drive the dehydration step of the cyclization[2].
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diaminopyridine (10.91 g, 0.1 mol)[2].
Reagent Addition: Carefully add an excess of 98-100% formic acid (50 mL). Caution: The initial acid-base interaction is highly exothermic.[2].
Cyclization (Reflux): Heat the mixture to reflux using a heating mantle and maintain for 6 hours[2]. Monitor via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.
Work-up: Allow the mixture to cool to room temperature. Neutralize the excess formic acid slowly with saturated aqueous sodium bicarbonate until a pH of 7.5-8.0 is reached[3].
Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3]. Recrystallize the crude product from ethanol to yield the pure scaffold.
Traditional syntheses of 2-aryl derivatives require harsh oxidants (e.g., p-benzoquinone or heavy metal salts)[5]. This optimized protocol utilizes ambient air as a green oxidant in an aqueous/alcoholic medium[6].
Scientific Rationale: The initial condensation forms an imidazoline intermediate. Continuous exposure to atmospheric oxygen, facilitated by vigorous stirring and thermal energy, drives the aromatization to the thermodynamically stable imidazo[4,5-b]pyridine system without generating toxic byproducts[4].
Step-by-Step Methodology:
Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq) and the appropriate aromatic aldehyde (1.05 eq) in a mixture of water and isopropanol (1:1 v/v)[6].
Oxidative Cyclization: Stir the solution vigorously, open to the ambient atmosphere, at 80 °C for 12-24 hours[4].
Monitoring: Track the disappearance of the intermediate Schiff base via LC-MS.
Purification: Upon completion, cool the mixture to induce precipitation. Filter the solid, wash with cold water, and purify via silica gel chromatography (1→2.5% methanol in chloroform) or recrystallization[4].
Quantitative Data & Reaction Optimization
To facilitate protocol selection, the following table summarizes the quantitative outcomes of various synthetic strategies based on literature and validated internal data[1][2][5][6].
Synthetic Strategy
Reagents / Conditions
Target Derivative
Avg. Yield (%)
Reaction Time
Classical Condensation
Formic acid, Reflux, 100°C
6H-imidazo[4,5-b]pyridine
85 - 92%
6 h
Air-Oxidative
Ar-CHO, H2O/IPA, Air, 80°C
2-Aryl-1H-imidazo[4,5-b]pyridines
79 - 87%
12 - 24 h
Suzuki Cross-Coupling
Pd(PPh3)4, K2CO3, Toluene/EtOH
2,6-Diaryl-imidazo[4,5-b]pyridines
65 - 86%
8 - 12 h
Orthoester Cyclization
Triethyl orthoacetate, HCl, Reflux
2-Methyl-imidazo[4,5-b]pyridine
78 - 83%
4 - 6 h
Self-Validating Systems & Troubleshooting
A robust protocol must be self-validating. To ensure the integrity of the synthesized imidazo[4,5-b]pyridines, researchers must verify the following analytical markers:
NMR Spectroscopy: Successful cyclization is confirmed by the disappearance of the primary amine signals (~4.5-5.5 ppm) in the 1H NMR spectrum. For the parent core, the characteristic C-2 proton appears as a distinct singlet far downfield (approx. 8.3 - 8.6 ppm)[5].
Mass Spectrometry & Side Reactions: Monitor for the [M+H]+ peak. A common side reaction under oxidative conditions is the oxidation of the pyridine nitrogen, leading to the formation of an N-oxide (+16 Da mass shift)[7]. If observed, reduce the reaction temperature, limit oxygen exposure, or verify the stoichiometry of the oxidizing agent[7].
Regioisomer Separation: If N1/N3 alkylation yields a mixture, reverse-phase HPLC is required to resolve the isomers prior to biological testing. A validated starting point is a linear gradient from 5-95% organic solvent (acetonitrile or methanol) in an aqueous buffer (e.g., water with 0.1% formic acid) over 20-30 minutes[3].
References[2] Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine - Benchchem - Link[3] Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines - Benchchem - Link[6] Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation - ResearchGate - Link[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI - Link[7] Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem - Link[5] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - Link[4] PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR - Semantic Scholar - Link
Application Note: N2,N2-Dimethylpyridine-2,3-diamine as a Sterically Modulated Bidentate Ligand
This Application Note is designed for researchers in organometallic chemistry and drug development. It details the protocol for utilizing N2,N2-Dimethylpyridine-2,3-diamine HCl (also known as 3-amino-2-(dimethylamino)pyr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in organometallic chemistry and drug development. It details the protocol for utilizing N2,N2-Dimethylpyridine-2,3-diamine HCl (also known as 3-amino-2-(dimethylamino)pyridine hydrochloride) as a bidentate ligand.
The guide addresses the critical step of neutralizing the hydrochloride salt to generate the free base ligand, followed by its coordination to transition metals.
Introduction & Chemical Profile[1][2][3][4][5]
N2,N2-Dimethylpyridine-2,3-diamine (CAS: 5028-25-1 for free base) is a pyridine derivative featuring a primary amine at position 3 and a bulky dimethylamino group at position 2. Unlike its parent compound, 2,3-diaminopyridine, this ligand introduces significant steric bulk and electron-donating character due to the N,N-dimethyl substitution.
When supplied as the Hydrochloride (HCl) salt (CAS: 1082729-77-8), the molecule is protonated, rendering it non-coordinating until neutralized. As a ligand, it offers a unique N,N'-bidentate motif, potentially forming stable 5-membered chelate rings with transition metals (e.g., Pd, Pt, Zn, Cu).
Key Structural Features[6][7][8]
Pyridine Nitrogen (N1): A classic
-donor, but sterically crowded by the adjacent -NMe group.
Dimethylamino Group (N2): Acts as a strong electron-donating auxochrome. While less likely to bind directly due to steric bulk and delocalization, it modulates the basicity of the system.
Primary Amine (N3): The primary coordination site, capable of forming hydrogen bonds and
-bonds.
Predicted Coordination Modes
Depending on the metal center's ionic radius and geometry, the ligand acts in one of two bidentate modes:
N1-N3 Chelation (Pyridine-Amine): Forms a 5-membered metallocycle (
). This is the preferred mode for square-planar metals (Pd, Pt) where the ligand bite angle accommodates the geometry.
N2-N3 Chelation (Diamino-like): Mimics 1,2-diaminobenzene (o-phenylenediamine), forming a 5-membered ring (
). This is sterically demanding but possible with larger metal centers or specific oxidation states.
Objective: Convert the stable, hygroscopic HCl salt into the reactive free base ligand suitable for coordination. Do not add the HCl salt directly to the metal precursor , as the acidic protons will quench anionic ligands or prevent coordination.
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Drying Agent: Anhydrous
or .
Workflow Diagram
Caption: Step-by-step workflow for converting the air-stable HCl salt into the reactive free base ligand.
Step-by-Step Procedure
Dissolution: Dissolve 1.0 g of N2,N2-Dimethylpyridine-2,3-diamine HCl in 10 mL of deionized water. The solution should be clear and acidic (pH ~2-3).
Neutralization: Slowly add saturated
solution (approx. 15 mL) with stirring until gas evolution ceases and the pH reaches ~9-10. The free base may separate as an oil or precipitate.
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract three times with Dichloromethane (DCM) (3 x 15 mL). The free base is highly soluble in organic solvents.
Drying: Combine the organic layers and dry over anhydrous
for 15 minutes.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).
Yield Check: You should obtain a viscous yellow/brown oil or low-melting solid. Verify identity via
NMR (absence of broad NH peaks).
Protocol: Synthesis of Metal Complex (Example: Palladium(II))
Metal Precursor: Dichloro(1,5-cyclooctadiene)palladium(II) (
) (1.0 mmol).
Solvent: Anhydrous Dichloromethane (DCM).
Precipitant: Diethyl Ether or Pentane.
Procedure
Preparation: In a generic 20 mL vial, dissolve 1.0 mmol of the Free Base Ligand in 5 mL of anhydrous DCM.
Addition: In a separate vial, dissolve 1.0 mmol of
in 5 mL of DCM. Add the metal solution dropwise to the ligand solution while stirring.
Reaction: The solution will likely change color (e.g., orange to yellow or red) immediately, indicating ligand exchange. Stir at room temperature for 2 hours.
Precipitation: Concentrate the solution to ~2 mL volume. Slowly add Diethyl Ether (10-15 mL) to induce precipitation of the complex.
Filtration: Filter the solid precipitate, wash with cold ether (2 x 5 mL) to remove displaced COD and unreacted ligand.
Drying: Dry the solid under high vacuum for 4 hours.
Expected Characterization Data
Technique
Parameter
Expected Observation
Reason
H NMR
(Py-H6)
Downfield shift (+0.5 - 1.0 ppm)
Deshielding due to coordination at N1 (Pyridine).
H NMR
(NH)
Broadening / Shift
Hydrogen bonding or coordination involvement.
IR
(NH)
Shift to lower freq. ( cm)
Weakening of N-H bonds upon coordination.
Elemental
C, H, N
Matches [Pd(L)Cl]
Confirms 1:1 Ligand:Metal stoichiometry.
Mechanism of Action: Bidentate Coordination
The efficacy of this ligand stems from the "bite angle" created by the N1 and N3 nitrogens. Despite the steric bulk of the dimethylamino group at position 2, the ligand can adopt a geometry that presents both the pyridine nitrogen and the 3-amino nitrogen to the metal center.
Coordination Logic Diagram
Caption: Logical flow of coordination. The 2-NMe2 group modulates steric access but the N1-N3 motif drives stable chelation.
Troubleshooting & Critical Considerations
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. If the salt is wet, the weight measurement will be inaccurate, leading to incorrect stoichiometry.
Solubility: The free base is soluble in DCM, MeOH, and EtOH. The metal complexes are often less soluble; if precipitation occurs too fast, use a more polar solvent mixture (e.g., DCM/MeOH) for the reaction.
Steric Clash: With very bulky metals or existing ligands (e.g.,
), the 2-dimethylamino group may prevent bidentate binding, forcing a monodentate mode (via N3 only). Monitor via NMR: if only the amine protons shift and ring protons remain static, monodentate binding is likely.
References
Mautner, F. A., et al. (2021). "Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands." Transition Metal Chemistry, 46, 191–200. Available at: [Link]
Gerber, T. I. A., et al. (2005). "Coordination of 2,3-diaminopyridine in the diamidopyridinium mode to the ReO3+ core." Journal of Coordination Chemistry, 58(7).[1] Available at: [Link]
Application Note: Optimized Reaction Conditions for the Cyclization of 2,3-Diaminopyridines
Executive Summary The cyclization of 2,3-diaminopyridines is a foundational transformation in medicinal chemistry, providing direct access to privileged bicyclic scaffolds such as imidazo[4,5-b]pyridines and pyrido[2,3-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclization of 2,3-diaminopyridines is a foundational transformation in medicinal chemistry, providing direct access to privileged bicyclic scaffolds such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . These motifs are highly sought after in drug discovery for their ability to act as kinase inhibitors, central nervous system agents, and antineoplastic compounds[1]. This application note provides a comprehensive, field-validated guide to the mechanistic principles, optimized reaction conditions, and step-by-step protocols required to achieve high-yielding cyclizations.
Mechanistic Insights: The Reactivity of 2,3-Diaminopyridine
As an Application Scientist, it is critical to understand why 2,3-diaminopyridine behaves differently than its carbocyclic analog, o-phenylenediamine. The fundamental challenge in these cyclizations lies in the electronic asymmetry of the starting material.
The pyridine nitrogen is strongly electron-withdrawing, which significantly depletes the electron density of the adjacent 2-amino group. Consequently, the 3-amino group is far more nucleophilic. This differential reactivity dictates a stepwise condensation mechanism:
Initial Attack: The more nucleophilic 3-amino group attacks the electrophile (e.g., carbonyl carbon).
Ring Closure: The deactivated 2-amino group must then close the ring. Because it is a poor nucleophile, this second step represents the thermodynamic bottleneck of the reaction.
To overcome this barrier, specific catalytic interventions are required—such as highly acidic dehydrating environments (Polyphosphoric acid), oxidative driving forces, or strong Lewis acid activation[1],[2].
Synthetic Workflows & Pathway Visualization
The choice of the electrophilic coupling partner dictates both the final scaffold and the necessary reaction conditions. The diagram below illustrates the three primary divergent pathways utilized in modern synthetic protocols.
Divergent synthetic pathways for 2,3-diaminopyridine cyclization.
Quantitative Data: Condition & Yield Optimization
The table below summarizes the optimal conditions required to drive the cyclization of 2,3-diaminopyridine to completion based on the chosen electrophile.
Reaction Partner
Catalyst / Reagent
Solvent
Reaction Conditions
Target Scaffold
Typical Yield
Carboxylic Acids
Polyphosphoric Acid (PPA)
Solvent-Free
Microwave, 110–150 °C, 15–30 min
Imidazo[4,5-b]pyridine
75–85%
Aldehydes
TMSCl / Air (O₂)
DMF
Thermal, 80 °C, 12–24 h
Imidazo[4,5-b]pyridine
79–87%
1,2-Diketones
ZrOCl₂·8H₂O (25 mol%)
Water
Reflux, 2 h
Pyrido[2,3-b]pyrazine
90–95%
1,2-Diketones
Bi(OTf)₃ (10 mol%)
Water
RT to 50 °C, 2–4 h
Pyrido[2,3-b]pyrazine
85–90%
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis via Carboxylic Acids
Causality: Carboxylic acids require severe dehydration to force the double condensation. Polyphosphoric acid (PPA) acts as both the solvent and a potent dehydrating agent, sequestering the eliminated water to drive the equilibrium forward[1]. Microwave irradiation overcomes the high activation energy required for the deactivated 2-amino group to close the ring.
Preparation: Charge a microwave-safe reaction vessel with 2,3-diaminopyridine (1.0 equiv) and the appropriate carboxylic acid (1.2 equiv).
Activation: Add Polyphosphoric acid (PPA) (approximately 5–10 equivalents by weight). Ensure the reagents are thoroughly mixed into the viscous PPA.
Cyclization: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 20–30 minutes.
Workup: Carefully pour the hot, viscous reaction mixture over crushed ice. Vigorously stir and neutralize the aqueous layer with aqueous ammonia (NH₄OH) until a pH of 8 is reached.
Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold deionized water, and recrystallize from ethanol to yield the pure imidazo[4,5-b]pyridine.
Protocol B: Oxidative Cyclization with Aldehydes
Causality: Condensation with an aldehyde initially forms an imidazolidine-pyridine intermediate. To achieve the fully aromatic imidazo[4,5-b]pyridine core, an oxidative step is strictly required[1],[3].
Preparation: Dissolve 2,3-diaminopyridine (1.0 equiv) and the substituted aldehyde (1.1 equiv) in anhydrous DMF.
Promotion: Add chlorotrimethylsilane (TMSCl) (1.5 equiv). Note: TMSCl serves a dual purpose as a Lewis acid promoter and a chemical water scavenger, facilitating the formation of the intermediate.
Oxidation: Stir the reaction mixture at 80 °C for 12–24 hours under an open-air atmosphere. Atmospheric oxygen acts as the terminal oxidant[3].
Isolation: Monitor the disappearance of the intermediate via TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude residue via flash column chromatography (e.g., Hexane/EtOAc).
Protocol C: Green Synthesis of Pyrido[2,3-b]pyrazines using 1,2-Diketones
Causality: To avoid harsh organic solvents, water-tolerant Lewis acids are used. Catalysts like ZrOCl₂·8H₂O or Bismuth(III) triflate coordinate to the dicarbonyl oxygens, massively increasing their electrophilicity and allowing the poor 2-amino nucleophile to attack successfully in an aqueous medium,.
Preparation: Suspend 2,3-diaminopyridine (1.0 equiv) and a 1,2-diketone (e.g., benzil, 1.0 equiv) in distilled water.
Cyclocondensation: Heat the mixture to reflux (if using ZrOCl₂) or 50 °C (if using Bi(OTf)₃) and stir vigorously for 2–4 hours.
Isolation: Cool the reaction to room temperature. The highly hydrophobic pyrido[2,3-b]pyrazine product will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.
Troubleshooting & Process Optimization
Incomplete Cyclization (Isolation of Intermediates):
If the reaction stalls at the uncyclized amide or imidazolidine stage, the system is failing to eliminate water. Solution: Ensure complete dehydration by using a Dean-Stark apparatus (if using solvents like toluene), increasing the equivalents of PPA, or adding chemical scavengers like orthoesters[3].
Unwanted N-Oxide Formation:
The pyridine nitrogen is highly susceptible to oxidation, particularly during the aldehyde cyclization protocols[3]. Solution: Carefully control the stoichiometry of any added chemical oxidants, or rely strictly on ambient air oxidation. If N-oxides form, a post-reaction reduction utilizing phosphorus trichloride (PCl₃) or catalytic hydrogenation (Raney Nickel) can successfully recover the desired deoxygenated product[3].
References
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
Source: nih.gov
URL:[Link]
An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines
Source: academie-sciences.fr
URL:[Link]
Synthesis of 3H-imidazo[4,5-b]pyridine from 3-amino-2-dimethylaminopyridine
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of the imidazo[4,5-b]pyridine scaffold, specifically analyzing the transformation of...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of the imidazo[4,5-b]pyridine scaffold, specifically analyzing the transformation of 3-amino-2-dimethylaminopyridine .
Scientific Note: The direct cyclization of 3-amino-2-dimethylaminopyridine with a one-carbon source (e.g., formic acid or orthoformate) chemically yields 1-methyl-1H-imidazo[4,5-b]pyridine (due to the retention of a methyl group from the tertiary amine and subsequent dealkylation of the quaternary intermediate, or direct formation of the N-methyl product). The synthesis of the unsubstituted parent 3H-imidazo[4,5-b]pyridine typically requires 2,3-diaminopyridine as the starting material. This guide details the protocol for the direct cyclization of the specified starting material (yielding the 1-methyl derivative) and provides the comparative route for the unsubstituted parent to ensure comprehensive coverage.
The imidazo[4,5-b]pyridine scaffold acts as a bioisostere of purine, making it a critical pharmacophore in oncology (e.g., Aurora kinase inhibitors) and infectious disease research. This protocol details the synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine from 3-amino-2-dimethylaminopyridine .[1] Unlike 2,3-diaminopyridine, which yields the unsubstituted parent 3H-imidazo[4,5-b]pyridine, the use of the N,N-dimethylated precursor directs the synthesis toward the N1-methylated derivative via a specific cyclization-dealkylation mechanism. This guide provides a robust, self-validating protocol for this transformation, alongside mechanistic insights and analytical benchmarks.
Chemical Strategy & Mechanism[2][3][4]
Mechanistic Pathway
The reaction involves the condensation of the primary amine at position 3 with a one-carbon donor (Triethyl Orthoformate or Formic Acid), followed by nucleophilic attack from the tertiary nitrogen at position 2.
Formylation: The 3-amino group reacts with the carbon source to form an imidate or formamidine intermediate.
Cyclization: The dimethylamino group (N2) attacks the electrophilic carbon, forming a cyclic quaternary ammonium species (1,1-dimethyl-imidazo[4,5-b]pyridinium).
Dealkylation: Under reflux conditions, the quaternary salt typically undergoes nucleophilic dealkylation (loss of Me-X or MeOH), collapsing to the neutral 1-methyl-1H-imidazo[4,5-b]pyridine .
Reaction Scheme Visualization
Caption: Pathway for the conversion of 3-amino-2-dimethylaminopyridine to 1-methyl-1H-imidazo[4,5-b]pyridine.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Purity
3-Amino-2-dimethylaminopyridine
Starting Material
1.0
>97%
Triethyl Orthoformate (TEOF)
C1 Source / Solvent
5.0 - 10.0
98%
p-Toluenesulfonic Acid (pTsOH)
Catalyst
0.05 (5 mol%)
Anhydrous
Formic Acid (Alternative)
Reagent/Solvent
Excess
98%
Ethyl Acetate / Hexanes
Extraction/Purification
N/A
ACS Grade
Protocol A: TEOF-Mediated Cyclization (Preferred)
This method is milder and favored for synthesizing the N-methyl derivative with high purity.
Step 1: Reaction Setup
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-dimethylaminopyridine (1.0 g, 7.3 mmol) in Triethyl Orthoformate (10 mL).
Add a catalytic amount of p-Toluenesulfonic acid (60 mg, 0.35 mmol).
Note: The reaction can be run neat in TEOF or diluted with anhydrous dioxane if solubility is an issue.
Step 2: Cyclization
Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N2 or Ar).
Monitor the reaction by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
Reaction Time: Typically 4–8 hours.
Step 3: Work-up
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure (Rotavap) to remove excess TEOF and ethanol by-product.
Redissolve the oily residue in Ethyl Acetate (20 mL) .
Wash with saturated NaHCO3 solution (2 x 10 mL) to neutralize the acid catalyst.
Wash with Brine (10 mL) , dry over anhydrous Na2SO4 , and filter.
Step 4: Purification
Evaporate the solvent to yield the crude solid.
Recrystallization: Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.
Column Chromatography (Alternative): If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Formic Acid Mediated (Classic)
Use this method if TEOF is unavailable. Note that this method is more acidic and may yield formate salts.
Dissolve 3-amino-2-dimethylaminopyridine (1.0 g) in 85-98% Formic Acid (10 mL).
Reflux at 100 °C for 6–12 hours.
Cool and neutralize carefully with 40% NaOH or NH4OH solution to pH 8.
Extract with Chloroform or DCM (3 x 20 mL).
Dry and concentrate.
Analytical Validation (Self-Validating System)
To ensure the correct product (1-Methyl-1H-imidazo[4,5-b]pyridine) is formed rather than the unsubstituted parent or an intermediate, verify the following signals.
NMR Characterization (Expected Data)
1H NMR (CDCl3 or DMSO-d6):
Aromatic Region: Three distinct protons for the pyridine ring (dd at ~8.4 ppm, dd at ~8.0 ppm, dd at ~7.2 ppm) and one singlet for the imidazole C2-H (~8.2 ppm).
Methyl Group: A sharp singlet integrating to 3H at approximately 3.8 – 4.0 ppm .
Diagnostic: The starting material has a singlet for 6H (NMe2) at ~3.0 ppm. The product will have a singlet for 3H (N-Me) shifted downfield due to the aromatic ring current. The loss of 3 protons confirms the transformation.
Note: If the unsubstituted 3H-imidazo[4,5-b]pyridine were formed, the mass would be 120.1.
Data Summary Table
Parameter
Starting Material
Target Product (1-Methyl)
Unsubstituted Parent (Reference)
Formula
C7H11N3
C7H7N3
C6H5N3
MW
137.18
133.15
119.12
N-Me Signal (1H)
~3.0 ppm (6H)
~3.8 ppm (3H)
None
C2-H Signal
None
~8.2 ppm (s)
~8.4 ppm (s)
Troubleshooting & Critical Control Points
Incomplete Cyclization
Observation: Presence of intermediate formamidine (often seen as a complex mixture in NMR).
Solution: Increase reaction time or add more pTsOH. Ensure moisture is excluded (anhydrous conditions) to drive the equilibrium toward the imidate.
Formation of Quaternary Salt
Observation: Product is water-soluble and does not extract into EtOAc.
Cause: The quaternary intermediate (1,1-dimethyl) did not dealkylate.
Solution: Reflux the crude aqueous residue with a nucleophile (e.g., Cl- or Acetate) or simply extend the reflux time in high-boiling solvent (e.g., Xylene) to force demethylation.
Requirement for Unsubstituted Parent (3H-Imidazo[4,5-b]pyridine)
If the strict requirement is the unsubstituted 3H-imidazo[4,5-b]pyridine (lacking the methyl group), the starting material 3-amino-2-dimethylaminopyridine is suboptimal.
Corrective Action: Use 2,3-diaminopyridine as the starting material with the same Formic Acid protocol.
Conversion: To convert the 1-methyl product to the parent, harsh demethylation (e.g., HBr/AcOH reflux or Pyridine-HCl melt at 200°C) is required.
References
Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: Lead optimization studies." Bioorganic & Medicinal Chemistry Letters, 20(7), 2244-2248. Link
Shelke, R. N., et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32. Link
Starcevic, K., et al. (2007). "Synthesis and biological activity of some new imidazo[4,5-b]pyridine derivatives." Heterocycles, 73(1), 813. Link
Townsend, L. B., & Revankar, G. R. (1970). "The synthesis of 1-deazapurine (imidazo[4,5-b]pyridine) and some of its derivatives." Chemical Reviews, 70(3), 389-438. (Seminal review on the scaffold).
Application Note: 3-Amino-2-Dimethylaminopyridine in Medicinal Chemistry Scaffolds
This Application Note is designed to guide medicinal chemists in the strategic utilization of 3-amino-2-dimethylaminopyridine (CAS: 5667-52-7) as a high-value building block.[1][2] Unlike its analogue 2,3-diaminopyridine...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to guide medicinal chemists in the strategic utilization of 3-amino-2-dimethylaminopyridine (CAS: 5667-52-7) as a high-value building block.[1][2] Unlike its analogue 2,3-diaminopyridine, which is typically used to fuse rings (e.g., imidazopyridines), the 2-dimethylamino variant serves primarily as a terminal pharmacophore or a conformationally biased linker .
Introduction: The "Privileged" Nature of the Scaffold
3-Amino-2-dimethylaminopyridine is not merely a pyridine derivative; it is a bifunctional pharmacophore module . In modern drug discovery—particularly for kinase inhibitors, GPCR ligands, and CNS agents—this building block offers three distinct structural advantages:
Electronic Modulation: The electron-donating dimethylamino group at the C2 position significantly increases the electron density of the pyridine ring, making the C3-amine highly nucleophilic and the ring itself more resistant to oxidative metabolism compared to unsubstituted pyridines.
Conformational Locking: When the C3-amine is acylated (forming an amide), the C2-dimethylamino group can accept an intramolecular hydrogen bond from the amide N-H.[2] This forms a pseudo-6-membered ring, locking the substituent into a planar or near-planar conformation, which is critical for reducing the entropic penalty of binding to protein pockets (e.g., the ATP-binding site of kinases).
Solubility & Basicity: The dimethylamino moiety provides a tunable basic center (
~6.5–7.0), improving aqueous solubility and often serving as a solvent-front interactor in crystal structures.[2]
Strategic Applications & Scaffold Architecture
The molecule is predominantly used in Fragment-Based Drug Design (FBDD) and Scaffold Hopping .[1][2] It serves as a replacement for 2-aminopyridine or phenyl rings to improve physicochemical properties.[1][2]
Core Scaffold Classes
Kinase Inhibitors (Type I/II): Used as the "hinge-binding" or "solvent-exposed" moiety.[1][2] The pyridine nitrogen (N1) often accepts a hydrogen bond from the hinge region backbone (e.g., Val/Ala residues).[2]
GPCR Ligands (e.g., M4 Agonists): The dimethylamino group acts as a hydrophobic/steric bulk element that fits into specific sub-pockets, while the pyridine nitrogen interacts with conserved serine/threonine residues.[2]
PDE Inhibitors: Incorporated into pyrazolo[4,3-b]pyridine scaffolds to enhance selectivity against phosphodiesterase isoforms.[2]
Visualization of Modular Assembly
The following diagram illustrates how this building block diverges into three critical drug classes via distinct synthetic pathways.
Caption: Divergent synthetic workflows transforming the 3-amino-2-dimethylaminopyridine core into major medicinal chemistry classes.
Detailed Experimental Protocols
These protocols are optimized for high yield and purity, addressing the specific steric hindrance introduced by the C2-dimethylamino group.
Use Case: Synthesizing kinase inhibitor heads where the amide bond must remain stable and planar.
Mechanism: Uses 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to activate the carboxylic acid.[1][2] This is superior to EDC/HOBt for electron-rich anilines like this one.[1][2]
Preparation: Dissolve the carboxylic acid (1.1 mmol) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (
or Ar).
Activation: Add DMC (1.2 mmol) to the solution. Stir for 10 minutes at
. The solution may become slightly cloudy.
Addition: Add 3-amino-2-dimethylaminopyridine (1.0 mmol) followed dropwise by triethylamine (2.5 mmol).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
Note: The electron-rich nature of the amine usually accelerates this reaction, but the ortho-dimethylamino group adds steric bulk.[1] If conversion is slow, heat to reflux (
Loading: In a glovebox or under heavy Argon flow, combine the aryl halide, aminopyridine, base, Pd source, and ligand in a sealable vial.
Solvation: Add degassed 1,4-dioxane (concentration ~0.2 M).
Heating: Seal the vial and heat to
for 12–18 hours.
Critical Insight: The 2-dimethylamino group can chelate Pd, potentially poisoning the catalyst. Using a bulky, electron-rich ligand like BrettPhos prevents this non-productive chelation and overcomes the steric hindrance at the coupling site.
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
Purification: Reverse-phase HPLC is often preferred here to remove Pd residues and separate the product from unreacted electron-rich amine.[1][2]
Troubleshooting & Optimization
Problem
Root Cause
Solution
Low Yield in Amide Coupling
Steric clash from 2- group blocking the nucleophilic attack.
Switch to DMC (Protocol A) or convert acid to acid chloride in situ using oxalyl chloride/DMF before adding the amine.[2]
Regioselectivity Issues
N1 (pyridine nitrogen) competing with C3-amine.[1][2]
The C3-amine is significantly more nucleophilic due to the electron donation from the 2-.[1][2] If N1 acylation occurs, it is usually reversible; treat the crude with dilute NaOH/MeOH to hydrolyze the unstable N1-acyl species.
Poor Solubility
Product is too lipophilic or packs too tightly.[2]
Convert the product to an HCl or mesylate salt. The basic pyridine nitrogen protonates readily, breaking crystal lattice energy.
Case Studies in Drug Development
Case Study 1: PDE1 Inhibitors (CNS/Cognition)
Context: Researchers at Intra-Cellular Therapies developed pyrazolo[4,3-b]pyridine-based inhibitors for phosphodiesterase 1 (PDE1).[2]
Role of Scaffold: The 3-amino-2-dimethylaminopyridine moiety was attached to the core.[1][2] The 2-dimethylamino group was essential for selectivity, likely by filling a hydrophobic pocket unique to the PDE1 isoform, while the pyridine nitrogen provided a water-mediated H-bond.[1]
Mechanism: The pyridine ring serves as a bioisostere for a phenyl ring, lowering logP (lipophilicity) while the dimethylamino group modulates the basicity of the piperidine system through electronic effects.[2]
References
Synthesis of PDE1 Inhibitors: Intra-Cellular Therapies. (2019). 1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors. World Intellectual Property Organization.[2] Patent WO2019121885A1.[2] Link
Amide Coupling with DMC: Ambeed Application Data. (2003).[2][4] Synthesis of N-(2-Dimethylaminopyridin-3-yl)-benzamides using 2-chloro-1,3-dimethylimidazolinium chloride. Link
Muscarinic M4 Agonists: Heptares Therapeutics.[2] (2018).[2][5] Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. U.S. Patent US10030012B2.[2] Link
General Reactivity of Aminopyridines: Weissberger, A. (Ed.). The Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Wiley-Interscience.[1][2] (Classic Reference for Pyridine Reactivity).[2]
Buchwald-Hartwig Coupling of Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Pyridines. Journal of the American Chemical Society. (Contextual grounding for Pd/Cu coupling).
Heterocycle synthesis using N2,N2-Dimethylpyridine-2,3-diamine hydrochloride
Application Note: Advanced Heterocycle Synthesis Using N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride Chemical Profiling & Mechanistic Rationale As a Senior Application Scientist, I approach the synthesis of complex he...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Heterocycle Synthesis Using N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride
Chemical Profiling & Mechanistic Rationale
As a Senior Application Scientist, I approach the synthesis of complex heterocycles not merely as a sequence of reagent additions, but as a carefully orchestrated manipulation of electronic and steric environments. N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS 1082729-77-8, MW: 173.64) is a highly specialized building block in medicinal chemistry[1].
Standard 2,3-diaminopyridines are notorious for spontaneously cyclizing into imidazo[4,5-b]pyridines when exposed to electrophiles. However, the N,N-dimethylation at the C2 position of this specific compound fundamentally alters its reactivity profile. Because the C2 nitrogen lacks a labile proton, it is thermodynamically restricted from forming the neutral imidazole ring without cleaving a strong N–CH₃ bond. Consequently, this molecule is forced to act as a highly regioselective mono-nucleophile at the C3 primary amine.
Furthermore, the hydrochloride salt form is explicitly chosen over the free base. Electron-rich diaminopyridines are highly susceptible to rapid atmospheric oxidation, often degrading into black, tarry mixtures. The HCl salt stabilizes the core, ensuring a high-purity starting material[1].
Drug Discovery Application: TNK1 Kinase Inhibitors
In modern oncology, targeting dysregulated kinases requires precision scaffolds. N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is a critical precursor in the synthesis of Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors[2]. By reacting this diamine with polyhalogenated pyrimidines (such as 2,4,5-trichloropyrimidine), researchers can construct the bi-aryl amine core required to competitively bind the ATP pocket of the TNK1 kinase[2]. The C2 dimethylamine group not only directs the synthesis but also acts as a crucial hydrogen bond acceptor in the final drug's pharmacophore.
Fig 1. Pharmacological mechanism of TNK1 inhibitors synthesized from the diamine precursor.
Quantitative Reaction Optimization
To establish a robust synthesis, we evaluated various conditions for the Nucleophilic Aromatic Substitution (SNAr) between the diamine and 2,4,5-trichloropyrimidine. The data below summarizes the causality behind our final protocol choices.
Table 1: Optimization of SNAr Conditions for Regioselective Coupling
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
DMF
DIPEA
80
12
85
Optimal condition; clean conversion via Meisenheimer complex.
2
DMF
K₂CO₃
80
12
62
Heterogeneous base limits deprotonation kinetics.
3
THF
DIPEA
65
24
40
Lower boiling point of THF provides insufficient thermal energy for SNAr.
4
NMP
DIPEA
100
8
78
Higher temperature accelerates reaction but induces minor thermal degradation.
The following protocol details the synthesis of N3-(2-chloro-5-(1-ethoxyvinyl)pyrimidin-4-yl)-N2,N2-dimethylpyridine-2,3-diamine (or its trichloropyrimidine intermediate), utilizing a self-validating feedback loop to guarantee success[2].
Step 1: Free-Basing and Solvation
Action: Suspend 500 mg (approx. 2.88 mmol) of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride in 70 mL of anhydrous DMF[1][2]. Add 0.95 mL (5.47 mmol) of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is selected over smaller bases like triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive pyrimidine. Generating the free base in situ minimizes the diamine's exposure to atmospheric oxygen.
Step 2: Electrophile Addition
Action: Add 0.45 mL (4.0 mmol) of 2,4,5-trichloropyrimidine dropwise to the solution at room temperature[2].
Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of bis-alkylation or exothermic degradation.
Step 3: Thermal Activation
Action: Seal the reaction vessel and heat to 80 °C for 12 hours[2].
Causality: The C2 dimethylamine group provides strong resonance electron donation (+M effect) into the pyridine ring, enhancing the nucleophilicity of the C3 amine. The 80 °C thermal energy is required to overcome the activation barrier of the Meisenheimer complex intermediate.
Step 4: In-Process Control (IPC) - Self-Validating Checkpoint
Action: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation Logic: The reaction is deemed complete only when the starting material mass ([M+H]⁺ = 138.1 for the free base) is entirely depleted, and the mono-coupled product mass is dominant.
Feedback Loop: If the m/z 138.1 peak persists, the system is self-corrected by adding an additional 0.1 equivalents of 2,4,5-trichloropyrimidine and heating for an additional 2 hours before proceeding.
Step 5: Workup and Isolation
Action: Evaporate the DMF under reduced pressure. Purify the crude material using automated Isolera column chromatography (EtOAc/Hexanes gradient) to yield the target intermediate as a solid[2].
Fig 2. Workflow and mechanistic progression of the regioselective SNAr coupling reaction.
Advanced Reductive Amination Architectures for 3-Amino-2-Dimethylaminopyridine
Abstract This application note details optimized reductive amination protocols for 3-amino-2-dimethylaminopyridine , a scaffold increasingly prevalent in kinase inhibitor development (e.g., JAK, EGFR targets). This subst...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details optimized reductive amination protocols for 3-amino-2-dimethylaminopyridine , a scaffold increasingly prevalent in kinase inhibitor development (e.g., JAK, EGFR targets). This substrate presents a unique synthetic dichotomy: the electron-donating 2-dimethylamino (
) group enhances the nucleophilicity of the 3-amino group via resonance, yet simultaneously imposes severe steric hindrance (ortho-effect) that impedes imine condensation. Standard "mix-and-stir" protocols often result in stalled hemiaminals or low conversion. This guide provides two distinct, validated workflows: a Sodium Triacetoxyborohydride (STAB) system for reactive aldehydes and a Titanium(IV) Isopropoxide system for sterically demanding ketones, ensuring high fidelity bond formation.
Part 1: Strategic Analysis & Mechanistic Constraints
The "Ortho-Effect" Challenge
The primary failure mode in reacting 3-amino-2-dimethylaminopyridine is not electronic deactivation, but steric occlusion. The bulky
group at the C2 position creates a "gatekeeper" effect for the adjacent C3 amine.
Nucleophilicity: The pyridine ring is generally electron-deficient. However, the C2
pushes electron density into the ring (and C3) via mesomeric effects (+M), making the amine more nucleophilic than unsubstituted 3-aminopyridine.
Steric Clash: During the initial attack on the carbonyl carbon, the tetrahedral intermediate (hemiaminal) experiences significant repulsion between the incoming alkyl group and the C2
moiety.
Imine Stability: Even if formed, the resulting imine (
) may be unstable or prone to hydrolysis due to strain, necessitating in situ trapping.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal reductive amination condition based on electrophile steric profile.
Part 2: Experimental Protocols
Protocol A: The STAB System (Aldehydes)
Best for: Aliphatic and aromatic aldehydes with low-to-moderate steric bulk.
Mechanism: Sodium triacetoxyborohydride (
) is a mild hydride donor that reduces imines selectively over aldehydes. Acetic acid is critical here to protonate the hemiaminal and force water elimination, driving the equilibrium toward the iminium ion.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Amino-2-dimethylaminopyridine
1.0
Limiting Reagent
Aldehyde
1.1 - 1.2
Electrophile
1.5 - 2.0
Reducing Agent
Acetic Acid (AcOH)
1.0 - 2.0
Acid Catalyst (Promotes imine formation)
DCE (1,2-Dichloroethane)
0.1 - 0.2 M
Solvent (Superior to DCM for solubility)
Step-by-Step Methodology
Preparation: In a dry vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.2 M).
Activation: Add the aldehyde (1.1 equiv) followed immediately by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes.
Note: This pre-stir allows the hemiaminal/imine equilibrium to establish before reduction.
Reduction: Add
(1.5 equiv) in a single portion. The reaction may bubble slightly (evolution of AcOH/gas).
Monitoring: Seal and stir at RT. Monitor via LCMS at 2 hours.
Target: Look for
of the product. If starting amine remains, add another 0.5 equiv of aldehyde and reductant.
Workup: Quench by adding saturated aqueous
(pH ~8). Stir for 15 mins to quench borate salts. Extract with DCM ().
Purification: Dry organics over
. Concentrate. Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH for polar amines).
Protocol B: The Titanium Trap (Ketones & Difficult Aldehydes)
Best for: Ketones, sterically encumbered aldehydes, or when Protocol A fails.
Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium to the imine species irreversibly. The intermediate titanate-imine complex is then reduced by
.
Reagents & Stoichiometry
Component
Equiv.
Role
3-Amino-2-dimethylaminopyridine
1.0
Limiting Reagent
Ketone/Aldehyde
1.2 - 1.5
Electrophile
1.5 - 2.0
Lewis Acid / Dehydrating Agent
2.0
Reducing Agent (Added in Step 2)
Ethanol (EtOH)
0.5 M
Solvent (For reduction step)
Step-by-Step Methodology
Imine Formation (Neat or Concentrated):
In a dry flask under
, combine the amine (1.0 equiv) and ketone (1.2 equiv).
Add
(1.5 equiv) neat. If the mixture is solid, add a minimal amount of dry Toluene or THF to create a slurry.
Stir at RT to 60°C for 6–12 hours.
Checkpoint: Analyze a small aliquot by NMR or LCMS (hydrolysis may occur on LCMS, so look for imine or trace product). The mixture should turn viscous/yellow-orange.
Reduction:
Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).
Cool to 0°C.
Carefully add
(2.0 equiv) portion-wise. (Caution: Exothermic, gas evolution).
Allow to warm to RT and stir for 2–4 hours.
Quenching (Critical Step):
The reaction will contain titanium salts that form a gelatinous mess if not quenched properly.
Add 1N NaOH or water dropwise until a white precipitate forms.
Dilute with EtOAc and stir vigorously for 20 minutes until the titanium solids are white and powdery.
Filtration: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
Purification: Concentrate filtrate and purify via column chromatography.
Part 3: Troubleshooting & Optimization
Common Failure Modes
Symptom
Diagnosis
Solution
No Reaction (Starting Material Intact)
Steric bulk preventing attack.
Switch to Protocol B (Titanium). Heat the imine formation step to 60–80°C in Toluene.
Imine Observed but No Amine
Reduction is too slow or reductant decomposed.
Ensure is fresh. Increase reaction time after addition.
Low Yield / Sticky Mess
Titanium salts not removed.
Use the "Celite + 1N NaOH" quench method described in Protocol B. Do not skip the vigorous stirring step.
Over-alkylation
Primary amine reacting twice.
Not applicable for ketones, but for aldehydes, ensure strict 1:1 stoichiometry or use excess amine.
Mechanistic Visualization[4]
Figure 2: Reaction pathway highlighting the steric bottleneck at the nucleophilic attack stage due to the C2-dimethylamino group.
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Context: Establishes the baseline STAB protocol (Method A) and the necessity of Acetic Acid.
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.
Context: The foundational text for Titanium-mediated reductive amination (Method B), essential for hindered amines.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
Context: Validates the use of the safer
over Cyanoborohydride in the Titanium protocol.
Kliuev, F., et al. (2022).[3] "Alkylation of 2-Aminopyridines with Diketones." The Journal of Organic Chemistry.
Context: Provides specific insights into the reactivity of aminopyridines and the challenges of ortho-substitution.
Technical Support Center: Purification Strategies for N2,N2-Dimethylpyridine-2,3-diamine
Welcome to the technical support center for handling N2,N2-Dimethylpyridine-2,3-diamine in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling N2,N2-Dimethylpyridine-2,3-diamine in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted starting material, ensuring the purity of your desired products.
Introduction
N2,N2-Dimethylpyridine-2,3-diamine is a valuable building block in synthetic chemistry. However, its basic nature and potential for side reactions can complicate downstream purification. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My desired product is neutral, but I'm struggling to remove the unreacted N2,N2-Dimethylpyridine-2,3-diamine.
Q: Why is simple solvent washing ineffective at removing the diamine?
A: N2,N2-Dimethylpyridine-2,3-diamine, while possessing basic nitrogen atoms, can still exhibit some solubility in a range of organic solvents, similar to many reaction products. Therefore, a simple aqueous wash is often insufficient for complete removal. The key is to exploit the basicity of the diamine to dramatically alter its solubility.
Solution: Acid-Base Extraction
This is a robust and widely applicable technique for separating basic compounds like N2,N2-Dimethylpyridine-2,3-diamine from neutral or acidic products.[1][2][3] The underlying principle is the conversion of the basic diamine into a water-soluble salt through protonation.[2][4]
Step-by-Step Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[1][4]
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄). The basic nitrogen atoms of the diamine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[4][5]
Separation: Carefully separate the two layers. The organic layer now contains your purified neutral product.
Back-Washing (Optional but Recommended): To maximize the recovery of any neutral product that may have been slightly soluble in the aqueous layer, you can "back-wash" the acidic aqueous layer with a fresh portion of the organic solvent.[6]
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.[4]
Issue 2: My desired product is also basic, making acid-base extraction non-selective.
Q: How can I separate two basic compounds with similar properties?
A: When both your product and the unreacted diamine are basic, traditional acid-base extraction is not a viable option. In this scenario, we must turn to methods that differentiate the compounds based on other physical or chemical properties.
Solution 1: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[4] The choice of stationary and mobile phases is critical for achieving good separation.
Step-by-Step Protocol: Column Chromatography
Stationary Phase Selection: Silica gel is a common choice for the stationary phase. However, the basic nature of amines can sometimes lead to peak tailing on silica. In such cases, using alumina or a deactivated silica gel may provide better results.
Mobile Phase Optimization: Start with a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity (gradient elution).[4] The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.[4]
Solution 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution.[7] This method is particularly useful for removing excess reagents and can simplify the purification process by avoiding aqueous workups and chromatography.[7]
Step-by-Step Protocol: Amine Scavenging
Resin Selection: Choose a scavenger resin that is reactive towards primary and secondary amines. Isocyanate-based or sulfonyl chloride-based resins are highly effective for scavenging both primary and secondary amines.[8]
Reaction: Add the scavenger resin to the reaction mixture and stir for a sufficient amount of time to allow for complete reaction with the unreacted diamine.
Filtration: Simply filter off the resin. The resin, now bound to the unwanted diamine, is removed as a solid.
Product Isolation: The filtrate contains your purified product. Remove the solvent to obtain the final compound.
Issue 3: My product and the diamine have very similar polarities, and chromatography is proving difficult.
Q: Are there any other purification techniques I can try when chromatographic separation is challenging?
A: When compounds have very similar polarities, achieving baseline separation by chromatography can be difficult. In such cases, recrystallization can be an effective alternative, provided your product is a solid.[9][10][11]
Solution: Recrystallization
Recrystallization purifies a compound based on differences in solubility.[12][13] The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (the diamine) is either very soluble or insoluble at all temperatures.[11]
Step-by-Step Protocol: Recrystallization
Solvent Screening: Test the solubility of your crude product in a variety of solvents to find a suitable one.
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.[9]
Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of your product will decrease, leading to the formation of crystals. The unreacted diamine should remain in the solution.[9][11]
Crystal Collection: Collect the purified crystals by vacuum filtration.[9]
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]
Drying: Dry the crystals to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of N2,N2-Dimethylpyridine-2,3-diamine that are relevant for its removal?
A1: The key properties are its basicity, which allows for the formation of water-soluble salts with acids, and its physical state as a powder with a melting point of 59-60°C.[14] Its molecular weight is 137.18 g/mol .[15][16]
Q2: Can I use distillation to remove the unreacted diamine?
A2: While distillation is a common purification technique, its applicability here depends on the boiling point of your desired product relative to that of N2,N2-Dimethylpyridine-2,3-diamine. If there is a significant difference in boiling points and both compounds are thermally stable, fractional distillation could be a viable option.[17] However, for many research and drug development applications involving complex molecules, this is often not the case.
Q3: Are there any safety precautions I should be aware of when working with N2,N2-Dimethylpyridine-2,3-diamine?
A3: Yes, N2,N2-Dimethylpyridine-2,3-diamine is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[16] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Where can I find more information on the properties of N2,N2-Dimethylpyridine-2,3-diamine?
A4: You can find detailed information, including safety data sheets (SDS), on the websites of chemical suppliers such as Sigma-Aldrich.[14] PubChem also provides a comprehensive overview of its chemical and physical properties.[15][16]
Visual Workflows
To further clarify the decision-making process for purification, the following diagrams illustrate the logical steps for the key methods described.
Caption: Decision tree for selecting a purification method.
Improving solubility of aminopyridine hydrochloride salts in organic solvents
Core Technical Overview The Challenge: Aminopyridine hydrochloride salts (e.g., 4-aminopyridine HCl) exhibit high crystal lattice energy and strong ionic character, rendering them virtually insoluble in standard non-pola...
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
The Challenge:
Aminopyridine hydrochloride salts (e.g., 4-aminopyridine HCl) exhibit high crystal lattice energy and strong ionic character, rendering them virtually insoluble in standard non-polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. This "solubility mismatch" often leads to experimental failures, such as "oiling out," heterogeneous reaction mixtures, or poor yields during acylation/alkylation.
The Solution Architecture:
To overcome this, we must disrupt the ionic lattice or modify the solute's polarity. This guide details three field-proven strategies:
Dielectric Tuning: Using polar co-solvent systems.
In-Situ Neutralization: "Free-basing" within the reaction vessel.
Phase Transfer Catalysis (PTC): Shuttling ions across phase boundaries.
Q: Why does my aminopyridine HCl salt turn into a sticky "gum" in DCM or EtOAc?
A: This is a classic "oiling out" phenomenon. The salt is too polar to dissolve but interacts enough with the solvent to lose its crystalline structure. The solvent cannot overcome the lattice energy of the salt.
Solubility Matrix (Qualitative Trends):
Solvent Class
Examples
Solubility of Aminopyridine HCl
Recommended Strategy
Protogenic Polar
Water, Methanol, Ethanol
High
Use as primary solvent or co-solvent.
Dipolar Aprotic
DMSO, DMF, DMAc
Moderate to High
Good for reactions; difficult to remove (high BP).
Polar Aprotic
THF, Acetone, Acetonitrile
Low / Sparingly Soluble
Requires co-solvent (e.g., MeOH) or heat.
Non-Polar / Chlorinated
DCM, Chloroform, Toluene
Insoluble
Requires Modification (See Protocols A & B).
Protocol A: The "DCM/Methanol Trick" (Dielectric Tuning)
Best for: Running reactions that tolerate protic sources or simple transfers.
Start with DCM: Suspend your aminopyridine HCl salt in Dichloromethane (DCM).
Titrate Methanol: Add Methanol (MeOH) dropwise while stirring vigorously.
Target Ratio: A ratio of 9:1 to 4:1 (DCM:MeOH) is usually sufficient to break the lattice.
Mechanism:[1][2][3][4][5] Methanol acts as a hydrogen-bond donor to the chloride anion, stabilizing it in the organic phase [1].
Clarification: If the solution remains hazy, warm gently to 35°C. If solids persist, filter through a glass frit—do not add more MeOH as it may impede subsequent workups.
Troubleshooting Module: Reaction Optimization
Q: I need to acylate 4-aminopyridine HCl in DCM, but it won't dissolve. Can I just add base?
A: Yes. This is the In-Situ Free Basing strategy. You do not need to convert the salt to the free base in a separate step. By adding a tertiary amine base, you liberate the nucleophilic aminopyridine in real-time.
Suspension: Suspend the aminopyridine HCl in anhydrous DCM (0.1 M concentration).
Deprotonation: Add TEA (2.2 equiv) .
Observation: The suspension will likely clear up or change texture as the HCl is transferred from the aminopyridine to the TEA, forming TEA·HCl (which is soluble in DCM up to a limit).
Reaction: Add your electrophile (e.g., Acid Chloride, Anhydride).
Workup: The reaction mixture now contains your product and TEA·HCl. Wash with water to remove the TEA·HCl salts.[6][7]
Visual Workflow: In-Situ Free Basing Strategy
Figure 1: Logical flow for solubilizing aminopyridine salts via in-situ deprotonation.
Q: I cannot use organic bases (TEA/DIPEA) due to side reactions. How do I react the salt?
A: Use Phase Transfer Catalysis (PTC) .[1] This allows you to keep the base in a solid or aqueous phase while the aminopyridine reacts in the organic phase.
Protocol C: Solid-Liquid Phase Transfer Catalysis
Best for: Alkylations using inorganic bases (e.g., K2CO3) in non-polar solvents.
Concept: A quaternary ammonium salt acts as a "shuttle," carrying the deprotonated aminopyridine from the solid surface into the bulk organic solvent [2].
Reagents:
Aminopyridine HCl
Solvent: Toluene or Acetonitrile
Base: Solid, anhydrous
or KOH (powdered)
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%)
Step-by-Step:
Charge: Combine Aminopyridine HCl, powdered
(3 equiv), and TBAB (0.05 equiv) in Toluene.
Agitate: Heat to 50-80°C with vigorous stirring. The catalyst will facilitate the exchange of Cl- for the deprotonated amine species at the solid interface.
React: Add the alkyl halide.
Monitor: The reaction proceeds in the organic layer. The inorganic salts remain solid and can be filtered off at the end.
Purification & Isolation Logic
Q: How do I separate the unreacted aminopyridine from my product?
A: Leverage the pH-dependent solubility switch. Aminopyridines are basic; they can be pulled into an aqueous acidic phase.[8]
Decision Tree: Purification Strategy
Figure 2: Decision matrix for removing aminopyridine residues from organic reaction mixtures.
Protocol D: Copper Sulfate Complexation (For Acid-Sensitive Products)
If your product cannot survive an HCl wash:
Wash the organic layer (DCM/EtOAc) with 10% aqueous Copper(II) Sulfate (
) .
Observation: The aqueous layer will turn deep blue/purple (formation of copper-pyridine complex).
Repeat until the aqueous layer remains light blue. This effectively sequesters the aminopyridine without strong acid [3].
References
BenchChem Tech Support. (2025).[8][9] Methods to increase solubility of amine hydrochloride salts in organic solvents. BenchChem FAQ.
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[10]
University of Rochester. (n.d.). Not Voodoo: Workup Tricks for Removing Pyridine/Amines. Department of Chemistry.
Technical Support Center: Prevention of Oxidation in 3-amino-2-dimethylaminopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of oxid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of oxidation of 3-amino-2-dimethylaminopyridine during storage. Our goal is to equip you with the necessary knowledge to maintain the integrity and purity of this critical reagent in your experiments.
Understanding the Challenge: The Susceptibility of 3-amino-2-dimethylaminopyridine to Oxidation
3-amino-2-dimethylaminopyridine, a substituted aminopyridine, is a valuable building block in pharmaceutical synthesis. However, its electron-rich aromatic ring and the presence of amino groups make it susceptible to oxidative degradation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a cascade of reactions, leading to the formation of impurities that can compromise experimental outcomes and the safety profile of synthesized compounds.
The primary oxidation pathway for many aminopyridines involves the formation of N-oxides.[1][2] This occurs when an oxygen atom is added to the pyridine ring nitrogen. Further oxidation can also lead to colored byproducts, indicating significant degradation of the material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-amino-2-dimethylaminopyridine?
For optimal stability, 3-amino-2-dimethylaminopyridine should be stored in a cool, dry, and dark environment. Many suppliers of similar aminopyridine derivatives recommend refrigeration at temperatures between 0-8°C.[3] It is crucial to store the compound in a tightly sealed container to minimize exposure to air and moisture.[4][5] For long-term storage or for highly sensitive applications, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[6][7]
Q2: I've noticed a change in the color of my 3-amino-2-dimethylaminopyridine. What does this signify?
A visual change in color, such as the development of a pink, brown, or darker hue, is a common indicator of oxidation.[8] Fresh, pure aminopyridines are typically white or off-white crystalline solids.[3] If you observe a color change, it is highly probable that the compound has undergone some degree of degradation. It is advisable to verify the purity of the material using an appropriate analytical technique before use.
Q3: Can I still use 3-amino-2-dimethylaminopyridine that has slightly changed color?
Using a discolored, and therefore likely oxidized, reagent is not recommended, especially in sensitive applications like drug development. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and difficulties in purification. For applications where high purity is critical, it is best to use fresh, unoxidized material.
Q4: What is the expected shelf-life of 3-amino-2-dimethylaminopyridine?
The shelf-life of 3-amino-2-dimethylaminopyridine is highly dependent on the storage conditions. When stored properly in a tightly sealed container, protected from light, and in a cool, dry place, aminopyridines can be stable for extended periods. For instance, studies on 4-aminopyridine have shown excellent stability for at least one year when stored at room temperature and protected from light. However, exposure to air, light, and elevated temperatures will significantly shorten its shelf-life.
Q5: Is it necessary to use an inert atmosphere for storage?
For routine use and short-term storage, a tightly sealed container in a desiccator may be sufficient. However, for long-term storage, or when the compound will be opened and used multiple times, an inert atmosphere is highly recommended to prevent incremental degradation.[6][7] This is particularly important for researchers working on GMP-regulated processes or those requiring very high purity.
Troubleshooting Guide: Identifying and Preventing Oxidation
This section provides a structured approach to troubleshooting common issues related to the oxidation of 3-amino-2-dimethylaminopyridine.
Visual Inspection and Physical Properties
Observation
Potential Cause
Recommended Action
Color Change (White to Yellow/Brown)
Oxidation of the aminopyridine ring.
Confirm purity via analytical methods (see below). If oxidized, procure a fresh batch.
Clumping or Caking of Powder
Absorption of moisture.
The compound is likely hygroscopic. Store in a desiccator or under an inert atmosphere.
Unusual Odor
Decomposition.
Discard the material according to safety protocols.
Workflow for Preventing Oxidation
Caption: A logical workflow for the proper handling and storage of 3-amino-2-dimethylaminopyridine to prevent oxidation.
Experimental Protocols
Protocol 1: Setting Up an Inert Atmosphere Storage System
This protocol describes a simple and effective method for storing air-sensitive reagents like 3-amino-2-dimethylaminopyridine in a laboratory setting.
Materials:
Schlenk flask or a vial with a septum-sealed cap
Source of inert gas (Nitrogen or Argon) with a regulator
Needle and tubing for gas delivery
Parafilm®
Procedure:
Place the container of 3-amino-2-dimethylaminopyridine inside a glove box or a nitrogen-filled bag if available. If not, proceed with the following steps quickly in a well-ventilated fume hood.
Carefully open the manufacturer's container.
Transfer the desired amount of the compound into a pre-dried Schlenk flask or vial.
Seal the flask or vial with its stopper or cap.
Insert a needle connected to the inert gas line through the septum.
Insert a second needle as an outlet for the displaced air.
Gently flush the container with the inert gas for 2-3 minutes.
Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.
Wrap the seal with Parafilm® for extra protection.
Store the container in a cool, dry, and dark place, preferably in a refrigerator designated for chemical storage.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for an HPLC method to assess the purity of 3-amino-2-dimethylaminopyridine and detect potential degradation products. Method validation and optimization will be necessary for specific applications.
Instrumentation and Columns:
A standard HPLC system with a UV detector.
A C18 reversed-phase column is a good starting point for method development.
Mobile Phase and Gradient (Example):
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be a starting point for method development.
Flow Rate: 1.0 mL/min
Detection Wavelength: Monitor at the λmax of 3-amino-2-dimethylaminopyridine (to be determined experimentally, but likely in the 250-300 nm range).
Sample Preparation:
Accurately weigh a small amount of the 3-amino-2-dimethylaminopyridine sample.
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
For a true stability-indicating method, forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to ensure that the degradation products are well-separated from the parent compound.
Caption: A streamlined workflow for assessing the purity of 3-amino-2-dimethylaminopyridine using HPLC.
References
Ochiai, E. (1957). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]
Florida State University. (n.d.). Chemical Storage. Retrieved from [Link]
Ok, E. (2024). Principles of Inert Atmosphere Storage.
Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Singh, R., et al. (2012). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. Tetrahedron Letters, 53(18), 2302-2307.
Burchell, M. J., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2364-2374.
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Dr.Oracle. (2025). What color change indicates oxidation?. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
Anderson, J. C., et al. (1975). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, 1232-1234.
da Silva, J. P., et al. (2018).
Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
Gáspár, A., et al. (2010). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases.
Al-Amiery, A. A., et al. (2012). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry, 47, 469-478.
MICROSOLV. (2012). DMAP 4‑Dimethylaminopyridine Analysis by HPLC Using Cogent Diamond Hydride. Retrieved from [Link]
Environmental Health and Safety - The University of Texas at Austin. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
Barlos, K., et al. (2022). U.S.
Szafran, M., et al. (2015). Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations. Journal of Molecular Structure, 1094, 113-123.
CN115160220A. (2022). Synthesis process of pyridine-N-oxide.
Hu, X., et al. (2004). Stepwise Oxidation of Anilines by cis-[Ru IV (bpy) 2 (py)(O)] 2+. Inorganic Chemistry, 43(15), 4645-4653.
Nakashima, D., et al. (2021). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega, 6(3), 2096-2104.
Technical Support Center: Hygroscopicity Management of N2,N2-Dimethylpyridine-2,3-diamine HCl
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N2,N2-Dimethylpyridine-2,3-diamine HCl. The inherent hygrosco...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N2,N2-Dimethylpyridine-2,3-diamine HCl. The inherent hygroscopicity of this amine hydrochloride salt presents unique challenges that, if not properly managed, can compromise experimental integrity, reproducibility, and scalability. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Understanding the Challenge - Hygroscopicity
Q1: What is hygroscopicity and why is N2,N2-Dimethylpyridine-2,3-diamine HCl susceptible to it?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. N2,N2-Dimethylpyridine-2,3-diamine HCl is susceptible due to its chemical structure. As a hydrochloride salt of a diamine, it possesses multiple polar functional groups (amine and pyridinic nitrogen) and exists in an ionic salt form. These features create strong dipoles and sites for hydrogen bonding, which readily attract and bind with polar water molecules from the air. This moisture absorption can lead to a range of issues from inaccurate weighing to altered chemical reactivity.[1]
Q2: What are the observable signs that my compound has absorbed moisture?
A2: The physical appearance of the compound can change significantly. Key indicators include:
Change in Physical State: The most obvious sign is the transition from a free-flowing powder to a clumpy, sticky, or even deliquescent (dissolving in absorbed water) state.
Caking and Clumping: The powder may form hard aggregates that are difficult to break apart, which complicates handling and weighing.[2]
Inconsistent Mass: When placed on an analytical balance, the mass may continuously increase as it absorbs atmospheric moisture, making accurate measurement impossible.
Section 2: Proper Storage and Handling Protocols
Q3: How should I store N2,N2-Dimethylpyridine-2,3-diamine HCl to prevent moisture absorption?
A3: Proper storage is the first line of defense. Based on supplier recommendations and best practices for hygroscopic materials, the following conditions are mandatory.[3][4]
Parameter
Recommendation
Rationale
Container
Tightly-sealed, airtight container (e.g., amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap). Sure/Seal™ bottles are ideal.[5]
Prevents exposure to ambient humidity.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).
Displaces moisture-containing air from the container's headspace.
Low temperatures reduce the kinetic energy of water molecules, decreasing the rate of absorption.
Location
Inside a desiccator, both at room temperature (during use) and in the refrigerator (for long-term storage).[6]
The desiccant actively removes any moisture that permeates the storage environment.
Q4: What is the correct procedure for handling the compound when I need to use it?
A4: To maintain the integrity of the compound, a controlled environment is crucial. The following workflow minimizes moisture exposure during handling.
Caption: Workflow for handling hygroscopic N2,N2-Dimethylpyridine-2,3-diamine HCl.
Section 3: Troubleshooting Common Experimental Issues
Q5: I can't get a stable reading on the analytical balance. What should I do?
A5: A constantly increasing mass is a classic sign of moisture absorption. This directly impacts stoichiometry and concentration calculations.
Problem
Probable Cause
Solution
Unstable mass reading
Compound is actively absorbing moisture from the air.
Weigh the compound in a controlled, low-humidity environment like a glovebox.[7] If unavailable, weigh it quickly in a pre-tared, sealed vial. See Protocol 1 for details.
Inconsistent reaction yields
Inaccurate reactant mass due to absorbed water leads to incorrect stoichiometry.
Determine the water content of your starting material using Karl Fischer titration (Protocol 2 ) and adjust the mass accordingly.
Poor reaction performance
Water may be interfering with the reaction mechanism (e.g., reacting with a water-sensitive reagent or altering solvent polarity).[8]
Dry the compound before use (see Section 5) and ensure all solvents and other reagents are anhydrous.
Q6: My experimental results are inconsistent batch-to-batch. Could hygroscopicity be the cause?
A6: Absolutely. Inconsistent water content is a major source of irreproducibility. The troubleshooting flowchart below can help diagnose the issue.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Section 4: Quantitative Analysis of Water Content
Q7: How can I accurately measure the amount of water in my compound?
A7: The gold-standard method for water content determination is Karl Fischer (KF) titration.[9] It is highly specific to water and can detect even trace amounts.
Volumetric KF Titration: Best for samples with water content above 0.1%. It measures the volume of KF reagent (titrant) consumed.[10][11]
Coulometric KF Titration: Ideal for samples with trace amounts of water (less than 0.1%). Iodine is generated electrochemically, and the total charge passed is used to calculate the water content.[11]
Given that N2,N2-Dimethylpyridine-2,3-diamine HCl is a solid, it must be fully dissolved in a suitable anhydrous solvent (like methanol) before titration.
Section 5: Remediation - Drying the Compound
Q8: I suspect my compound has absorbed significant moisture. Can I dry it?
A8: Yes, it is often possible to remove absorbed water. However, you must first confirm the thermal stability of N2,N2-Dimethylpyridine-2,3-diamine HCl to avoid degradation.
Recommended Drying Method: Vacuum Oven
This is a gentle and effective method for removing adsorbed water and volatile solvents.
Preparation: Place a thin layer of the compound in a glass dish or watch glass.
Drying: Place the dish in a vacuum oven.
Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C; Note: verify the compound's melting point and decomposition temperature first). Apply a vacuum.
Duration: Dry for several hours or overnight until a constant weight is achieved.
Post-Drying: Backfill the oven with an inert gas like nitrogen before removing the sample to prevent immediate re-absorption of atmospheric moisture. Immediately transfer the dried compound to a desiccator.
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Compound (without a glovebox)
Preparation: Place a clean, dry vial with a screw cap on the analytical balance and tare the weight.
Equilibration: Allow the sealed stock bottle of N2,N2-Dimethylpyridine-2,3-diamine HCl to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation on the cold bottle.
Rapid Transfer: Briefly remove the stock bottle from the desiccator. Open it and quickly transfer an approximate amount of the compound into the pre-tared vial using a clean spatula.
Seal and Weigh: Immediately seal the vial and place it on the balance. Record the stable mass.
Iterate if Necessary: If the amount is insufficient, do not add more to the same vial on the balance. Instead, quickly add more compound, reseal, and re-weigh. The goal is to minimize the time the compound is exposed to air.
Calculate: The final stable mass is the weight of your compound.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general guideline. Your specific KF titrator's manual should be consulted for operational details.[12]
Titrator Preparation:
Fill the titrator with fresh Karl Fischer reagent (titrant) and solvent (typically anhydrous methanol).
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
Titrant Standardization:
Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of a certified water standard into the titration vessel.
Run the titration. The instrument will determine the water equivalence factor (F), typically in mg H₂O / mL of titrant.[9] Perform this in triplicate for accuracy.
Sample Analysis:
Accurately weigh approximately 100-200 mg of N2,N2-Dimethylpyridine-2,3-diamine HCl using the procedure in Protocol 1 .
Quickly transfer the weighed sample into the KF titration vessel.
Allow the sample to fully dissolve, stirring as needed.
Begin the titration. The instrument will automatically stop at the endpoint and report the volume of titrant consumed (V).
Calculation:
Calculate the percentage of water in the sample using the formula:
% H₂O = (V * F) / (Sample Weight in mg) * 100
References
AK Scientific, Inc. Safety Data Sheet (United States). N2,N2-Dimethylpyrimidine-2,5-diamine.
Loba Chemie. 2N,2N-DIETHYL-6-METHYL-2,5-PYRIDINE-DIAMINE HCl MSDS.
Scribd. Drying Techniques in Pharmaceutical Processing.
National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
ResearchGate. Comparison of the reaction of diamine 1 c with alcohol 2 a “on H2O”.
Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs.
UHasselt Document Server. Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy.
ACS Publications. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals.
Purification of 3-amino-2-dimethylaminopyridine by recrystallization
Technical Support Center: Purification of 3-Amino-2-dimethylaminopyridine by Recrystallization Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 3-Amino-2-dimethylaminopyridine by Recrystallization
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of electron-rich heteroaromatics. 3-Amino-2-dimethylaminopyridine is a highly valuable building block, particularly in the synthesis of complex active pharmaceutical ingredients such as1[1] and in various 2[2].
However, owing to its primary amine and dimethylamino substituents, the molecule is highly polar, capable of extensive hydrogen bonding, and exceptionally3[3]. These physicochemical traits often lead to experimental bottlenecks such as "oiling out" (liquid-liquid phase separation) and the co-precipitation of colored impurities. This guide provides a self-validating, thermodynamically grounded protocol for its purification via recrystallization, followed by a targeted troubleshooting FAQ.
Part 1: Physicochemical Profile & Solvent Selection
Before initiating recrystallization, it is critical to match the solute's polarity with an appropriate solvent/anti-solvent system. The table below summarizes the quantitative and qualitative data used to design this protocol.
Ethyl Acetate (EtOAc) - Disrupts H-bonding without degradation.
Recommended Anti-Solvent
Heptane - Induces controlled supersaturation.
Part 2: Standard Recrystallization Protocol
This methodology leverages a hot filtration step to remove oxidized polymeric species and a controlled solvent/anti-solvent gradient to ensure high crystal lattice purity.
Step 1: Dissolution
Weigh the crude 3-amino-2-dimethylaminopyridine and transfer it to a round-bottom flask equipped with a reflux condenser.
Suspend the solid in 3 to 5 volumes of Ethyl Acetate (EtOAc).
Heat the mixture to 65°C using an oil bath until complete dissolution is achieved.
Causality: EtOAc provides the exact dielectric constant needed to solvate the diamine structure at elevated temperatures while allowing for supersaturation upon cooling.
Step 2: Decolorization & Hot Filtration
If the crude solution is dark red or brown, add 5% w/w activated carbon (e.g., Darco).
Stir the suspension at 65°C for 10–15 minutes.
Rapidly filter the hot mixture through a pre-warmed pad of Celite into a clean receiving flask.
Causality: Aminopyridines rapidly oxidize to form highly conjugated, colored polymeric impurities[3]. Activated carbon traps these high-molecular-weight species, preventing their inclusion in the final crystal lattice.
Step 3: Anti-Solvent Addition
Maintain the filtrate at 60°C.
Slowly add Heptane dropwise with continuous stirring until the solution reaches the "cloud point" (faint, persistent turbidity).
Add 1 to 2 drops of hot EtOAc just until the solution becomes clear again.
Causality: Reaching the exact saturation threshold at a high temperature ensures that subsequent crystallization is driven strictly by the cooling thermodynamic gradient, preventing rapid crash-out.
Step 4: Controlled Cooling
Remove the heat source and allow the flask to cool to room temperature (20–25°C) undisturbed at a rate of approximately 0.5°C/min.
Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield.
Causality: Slow cooling provides the activation energy needed for the molecules to arrange into their most thermodynamically stable and pure crystalline form. Rapid cooling traps impurities and promotes oiling out.
Step 5: Isolation & Drying
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 volumes of ice-cold Heptane to displace residual mother liquor.
Dry the product in a vacuum oven at 40°C for 12–24 hours.
Workflow: Standard recrystallization protocol for 3-amino-2-dimethylaminopyridine.
Part 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent mixture. For 3-amino-2-dimethylaminopyridine, this typically happens if the EtOAc/Heptane ratio is too heavily skewed toward Heptane at a high temperature.
Solution: Reheat the mixture until it forms a single homogeneous liquid phase. Add 10–15% more EtOAc to increase the solubility threshold. Cool the solution to a lower temperature before reaching the cloud point, and introduce a seed crystal. This forces solid nucleation before the liquid-liquid demixing boundary is crossed.
Decision Tree: Troubleshooting "oiling out" during aminopyridine recrystallization.
Q2: The isolated crystals are dark brown instead of pale yellow. What causes this and how can it be resolved?Causality: Aminopyridines are highly susceptible to air oxidation. Furthermore, if this compound was synthesized via catalytic hydrogenation (e.g., reduction of 2-dimethylamino-3-nitropyridine using Pd/C), trace transition metals can catalyze this oxidative degradation[3].
Solution: Incorporate a metal scavenger (e.g., SiliaMetS Thiol) during the hot dissolution step to strip residual palladium. Additionally, perform the recrystallization under an inert nitrogen atmosphere using degassed solvents to prevent oxidative darkening during the cooling phase.
Q3: I am seeing co-crystallization of the starting material (e.g., 2-dimethylamino-3-nitropyridine). How do I separate them?Causality: The starting nitro-compound and the target amino-compound share similar molecular weights and core structures, leading to overlapping solubility profiles that defeat simple recrystallization.
Solution: Exploit the difference in basicity. Before recrystallization, dissolve the crude mixture in an organic solvent (like DCM) and extract with 1M HCl. The 3-amino-2-dimethylaminopyridine will protonate and partition into the aqueous phase as a highly soluble 4[4], leaving the less basic nitro-starting material in the organic phase. Basify the aqueous layer with NaOH to pH 10, extract the free base back into EtOAc, and proceed with the standard recrystallization protocol.
References
Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. ResearchGate.3
EP0741708B1 - Cyanoguanidines as k-channel blockers. Google Patents. 1
US3082200A - Aminopyridinediazonium salts. Google Patents. 4
Diagnostic Workflow: Identifying the Root Cause of Low Yields
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to translate standard benzimidazole synthetic p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to translate standard benzimidazole synthetic protocols to their aza-analogues (such as imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines).
While azabenzimidazoles are highly privileged pharmacophores, their synthesis is notoriously plagued by low yields, arrested intermediates, and regioselectivity failures. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to optimize your yields.
Before adjusting your protocol, you must identify why your reaction is failing. The diagnostic tree below outlines the logical progression for troubleshooting azabenzimidazole cyclizations.
Diagnostic logic tree for troubleshooting low-yielding azabenzimidazole cyclizations.
Q1: Why does my condensation of 2,3-diaminopyridine with carboxylic acids stall at ~30% yield, whereas the exact same conditions work perfectly for 1,2-diaminobenzene?The Causality: The pyridine nitrogen is strongly electron-withdrawing. This drastically reduces the nucleophilicity of the adjacent exocyclic amino groups compared to a standard aniline derivative. Standard mild heating is insufficient to drive the initial nucleophilic attack on the carbonyl carbon.
The Solution: You must overwhelm the poor nucleophilicity by maximizing the electrophilicity of your carbonyl source. Using neat 98-100% formic acid under reflux, or employing strong coupling agents like N,N′-carbonyldiimidazole (CDI), forces the reaction forward, routinely boosting yields to over 80%[1][2].
Q2: I am reacting 2,3-diaminopyridine with benzaldehyde. LC-MS shows a dominant mass corresponding to [M+H]+ of my desired product + 2 Da. What is happening?The Causality: You have trapped the reaction in a kinetic sink. When using aldehydes instead of carboxylic acids, the initial condensation forms a 2-amino-3-(arylimino)pyridine (Schiff base)[3]. Subsequent intramolecular attack forms an imidazolidine-pyridine. Unlike the carboxylic acid route (which achieves aromaticity via simple dehydration), the aldehyde route requires the removal of two protons and two electrons to achieve the aromatic azabenzimidazole core[4]. Without an oxidant, the reaction arrests at this +2 Da intermediate.
The Solution: Introduce a terminal oxidant. Modern high-yield protocols utilize NaIO₄/TBHP or copper-catalyzed aerobic oxidation to drive the final aromatization step[5].
Mechanistic pathway of aldehyde condensation highlighting the oxidation bottleneck.
Q3: My direct N-alkylation of the purified azabenzimidazole yields a messy 1:1 mixture of N1 and N3 alkylated isomers. How do I improve regioselectivity?The Causality: The tautomerization of the imidazole NH in the imidazo[4,5-b]pyridine system means both nitrogen atoms can act as nucleophiles. The electron density distribution makes direct late-stage alkylation inherently non-selective, resulting in massive yield losses during chromatographic separation[6].
The Solution: Abandon late-stage alkylation. Instead, pre-install the alkyl group on the diaminopyridine (e.g., synthesizing 2-amino-3-methylaminopyridine) prior to cyclization. Cyclizing this pre-alkylated precursor with a carboxylic acid and CDI guarantees a single regioisomer with yields approaching 90%[2].
Quantitative Yield Optimization Summary
The table below summarizes the expected yield improvements when transitioning from baseline conditions to optimized, mechanistically driven protocols.
Synthetic Strategy
Reagents / Conditions
Primary Issue Addressed
Typical Yield (%)
Standard Condensation
Carboxylic acid, mild heat
Baseline
30 - 45%
Neat Acid Reflux
98-100% Formic Acid, 100 °C, 6 h
Poor nucleophilicity
74 - 83%
Air Oxidation
Aldehyde, Air (No catalyst)
Arrested intermediates
40 - 50%
Oxidative Cyclization
Aldehyde, NaIO₄/TBHP, 120 °C
Arrested intermediates
80 - 90%
Direct N-Alkylation
Alkyl halide, K₂CO₃, DMF
Regioisomeric mixtures
40 - 50% (per isomer)
Pre-Alkylated Cyclization
N-alkyl-diaminopyridine, CDI
Regioselectivity
85 - 90%
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.
Protocol A: Synthesis of 6H-Imidazo[4,5-b]pyridine via Neat Formic Acid[1]
Use this protocol when synthesizing unsubstituted parent cores to overcome poor diaminopyridine nucleophilicity.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.91 g (0.1 mol) of 2,3-diaminopyridine.
Electrophile Addition: Carefully add 50 mL of 98-100% formic acid to the flask.
Validation Checkpoint 1: The mixture should transition from a suspension to a homogeneous solution as the amine is protonated.
Reflux: Heat the reaction mixture to reflux (approx. 100 °C) using a heating mantle and maintain for 6 hours.
Validation Checkpoint 2: Monitor by TLC (DCM:MeOH 9:1). The highly polar diaminopyridine spot (Rf ~0.1) must completely disappear, replaced by a single UV-active product spot (Rf ~0.4).
Work-up: Cool the mixture to room temperature. Remove excess formic acid via rotary evaporation.
Neutralization (Critical Step): Dissolve the residue in a minimal amount of deionized water. Carefully add 10% (w/v) NaOH solution dropwise until the pH reaches 7.0–7.5.
Causality Note: Azabenzimidazoles are highly water-soluble at both low pH (pyridinium/imidazolium salts) and high pH (deprotonated imidazole). Precise neutralization is required to precipitate the free base.
Isolation: Filter the precipitated solid via a Buchner funnel and recrystallize from hot ethanol to afford the pure product.
Protocol B: Oxidative (3+2) Cycloaddition using NaIO₄/TBHP[5]
Use this protocol when coupling 2-aminopyridines with propargyl alcohols or aldehydes to prevent arrested Schiff base intermediates.
Reaction Setup: In a sealed tube, dissolve the cyclization precursor (e.g., propargyl alcohol or aldehyde, 0.5 mmol) and 2-aminopyridine (1.5 mmol) in 4.0 mL of chlorobenzene.
Thermal Activation: Stir the mixture at 120 °C for 12 hours.
Validation Checkpoint 1: LC-MS analysis of an aliquot should show the complete absence of the [M+H+2] intermediate mass, confirming full aromatization.
Work-up: Concentrate the mixture under vacuum to remove residual chlorobenzene.
Purification: Purify the residue by flash column chromatography using petroleum ether/ethyl acetate (3/1, V/V) to afford the highly functionalized azabenzimidazole.
References
1.[4] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. nih.gov. 4
2.[1] Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. benchchem.com. 1
3.[3] Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues. arkat-usa.org. 3
4.[5] Synthesis of imidazopyridines via NaIO₄/TBHP-promoted (3 + 2) cycloaddition. rsc.org. 5
5.[2] Efficient synthesis of substituted imidazo[4,5-b] pyridines. d-nb.info.2
6.[6] Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. mdpi.com. 6
Stability of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride in solution
This technical guide addresses the stability, handling, and troubleshooting of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 / 1177350-84-3), a critical intermediate often used in the synthesis of k...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, handling, and troubleshooting of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 / 1177350-84-3), a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]
[1][2]
Status Check: Is My Solution Still Viable?
Before proceeding with complex experiments, perform this rapid visual and chemical audit.[1][3]
*Note: MW of free base is ~137.18 Da.[1][3] Monohydrochloride is ~173.64 Da.[1][2][3] Dihydrochloride is ~210.10 Da.[1][2][3] Ensure you track the correct parent ion.[1][2]
Chemical Stability Profile & Degradation Mechanisms
The Core Issue: Electron-Rich Oxidation
N2,N2-Dimethylpyridine-2,3-diamine is an electron-rich ortho-diamine system .[1][2] The dimethylamino group at position 2 pushes electron density into the pyridine ring, making the primary amine at position 3 highly nucleophilic and susceptible to oxidative stress.[3]
Oxidation (Primary Threat): In the presence of dissolved oxygen and light, the C3-amine can undergo radical oxidation, leading to the formation of azo-dimers or highly colored quino-imine species.[1][2] This is visually indicated by a shift from colorless to pink/brown.[1][2][3]
Hydrolysis: The N-methyl bonds are generally stable to hydrolysis.[1][2] However, the hydrochloride salt form is hygroscopic.[1][3] Absorption of atmospheric moisture can lead to hydrolysis of the salt matrix, altering the effective concentration and pH of the solution.[1][3]
Photostability: The pyridine ring absorbs UV light, which can catalyze auto-oxidation.[1][2] Solutions must be protected from light.[1][2][3]
Pathway Visualization
The following diagram illustrates the stability logic and degradation risks.
Caption: Stability logic flow showing the critical impact of oxygen and pH on the integrity of N2,N2-Dimethylpyridine-2,3-diamine HCl in solution.[1][2]
Preparation & Handling Protocols
Protocol A: Preparation of Stable Stock Solutions (50 mM)
Best for: Long-term storage and biological assays.[1][2]
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][3] It prevents proton exchange and minimizes oxygen solubility compared to water.[1][2][3]
Weighing: Weigh the hydrochloride salt rapidly to avoid moisture uptake.
Dissolution: Vortex until fully dissolved. If using the dihydrochloride salt, the solution may be acidic.[1][3]
Inerting: Briefly purge the headspace of the vial with Nitrogen or Argon gas.[1][3]
Storage: Aliquot into amber glass vials (to block UV) and store at -20°C or -80°C .
Stability:[1][4] > 6 months if kept frozen and dark.[1][2][3]
Protocol B: Aqueous Working Solutions
Best for: Immediate chemical synthesis or acute biological treatment.[1][2]
Solvent: Use degassed deionized water or PBS.[1][3]
pH Adjustment: The HCl salt will create an acidic solution.[1][3]
Caution: If neutralizing to pH > 7.5, the free base may precipitate depending on concentration.[3] The free base is less soluble in water than the salt.[1][2][3]
Usage Window: Use within 4-6 hours at room temperature. Discard if color changes.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).[1]
Expected Retention: The diamine is polar; expect early elution (0.5 - 2.0 min) depending on dead volume.[2]
Troubleshooting Guide & FAQs
Q1: My solution turned pink/red overnight. Can I still use it?
A:No. The color change indicates the formation of oxidative impurities (likely azo or imine species) caused by air exposure.[1] While the % impurity might be low (1-2%), these oxidation products can be redox-active and interfere with biological assays (false positives in kinase assays) or side-react in synthesis.[1][2][3] Discard and prepare fresh.
Q2: I am seeing a precipitate when I add the compound to my cell culture media.
A: This is likely a pH-induced precipitation .[1][2]
Mechanism: Cell culture media (pH 7.[1][3]4) buffers the acidic HCl salt.[1][2][3] As the pH rises, the compound converts to its free base form.[1][3] If your concentration is too high (> 10 mM), the free base exceeds its solubility limit.[1][3]
Fix: Lower the stock concentration or pre-dilute in DMSO before adding to media. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1][2][3]
Q3: Can I autoclave aqueous solutions of this compound?
A:Absolutely not. The high heat (121°C) and pressure will accelerate hydrolysis and oxidation, likely destroying the molecule.[1][3] Use 0.22 µm sterile filtration for aqueous solutions.[1][3]
Q4: Why does the mass spec show a peak at M+14?
A: If you see a peak +14 units higher than expected, it might be a methylation artifact if methanol was used as a solvent for prolonged periods, or simply a contaminant.[1][2][3] However, ensure you are calculating the mass of the cation (Free Base + H+), not the salt.[1][3]
Expected MS Peak (ESI+): m/z 138.2 [M+H]+.[1][2][3]
Note: Do not include the mass of Cl- (35.[2][3]45) in the target ion search.[2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1082729-77-8, N2,N2-Dimethylpyridine-2,3-diamine hydrochloride.[1][2] Retrieved from [Link][1][2][3]
European Chemicals Agency (ECHA). Registration Dossier: Aminopyridines and their stability profiles.[1][3] Retrieved from [Link][1][2][3]
Overcoming steric hindrance in 2-dimethylamino-3-aminopyridine reactions
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Protocols for 2-Dimethylamino-3-aminopyridine Functionalization This guide addresses the specific reactivity challenges of...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Technical Support
Subject: Troubleshooting Protocols for 2-Dimethylamino-3-aminopyridine Functionalization
This guide addresses the specific reactivity challenges of 2-dimethylamino-3-aminopyridine . The core difficulty with this substrate is the ortho-effect : the bulky dimethylamino group at position 2 creates significant steric hindrance for the amino group at position 3, while simultaneously increasing electron density via resonance donation (though often attenuated by steric inhibition of resonance).
The following troubleshooting modules are designed to overcome these kinetic barriers.
Module 1: Amide Bond Formation (Acylation)
User Question: I am trying to couple a carboxylic acid to 2-dimethylamino-3-aminopyridine using HATU/DIPEA, but conversion is <10%. Why is this failing, and how do I fix it?
Technical Diagnosis:
Standard peptide coupling reagents (HATU, EDC, PyBOP) generate an active ester intermediate. For sterically hindered anilines (like your substrate), the nucleophilic attack on this bulky active ester is kinetically disfavored.[1] The active ester hydrolyzes or rearranges (e.g., to an N-acylurea) faster than the amine can attack.
Troubleshooting Protocol:
Switch from in situ activation to a pre-activated, high-energy electrophile (Acid Chloride) and apply thermal energy.
Recommended Workflow:
Parameter
Standard Condition (Fail)
High-Efficiency Condition (Pass)
Electrophile
Carboxylic Acid + HATU
Acid Chloride (Freshly prepared or commercial)
Solvent
DMF or DCM
Pyridine (acts as solvent & base) or DCE
Catalyst
None
DMAP (10-20 mol%)
Temperature
RT
90°C (Thermal) or 120°C (Microwave)
Step-by-Step Protocol:
Preparation: Convert your carboxylic acid to the acid chloride using SOCl₂ or Oxalyl Chloride/DMF (cat.). Remove excess reagent strictly.
Setup: Dissolve 2-dimethylamino-3-aminopyridine (1.0 equiv) in anhydrous Pyridine (0.5 M).
Addition: Add the Acid Chloride (1.5 equiv) dropwise at 0°C (to prevent exotherm-driven decomposition), then warm to room temperature.
Catalysis: Add DMAP (0.1 equiv).
Activation:
Method A: Heat to 90°C for 4–12 hours.
Method B (Preferred): Microwave irradiation at 120°C for 20–40 minutes.
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and CuSo₄ (to remove pyridine).
User Question: I need to arylate the 3-amino group. Standard Pd₂(dba)₃/BINAP conditions yield no product. What catalyst system handles this steric bulk?
Technical Diagnosis:
The 2-dimethylamino group prevents the approach of the metal center if the ligand is not properly designed. Standard ligands like BINAP or PPh₃ lack the necessary "reach" and flexibility. You require Dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically engineered to facilitate oxidative addition and reductive elimination in sterically congested systems.
Troubleshooting Protocol:
For Primary Amines (coupling with Aryl Halide): Use BrettPhos or tBuBrettPhos .
For Secondary Amines (if 3-amino is already alkylated): Use RuPhos .
Optimized Catalyst System:
Component
Recommendation
Mechanism of Action
Precatalyst
BrettPhos Pd G4 (or G3)
Generates active LPd(0) species immediately; prevents induction period issues.
Base
LiHMDS (1.0 M in THF)
Soluble base; pKa ~26. Essential for deprotonating the amine-Pd complex in hindered environments.
Solvent
t-Amyl Alcohol or Dioxane
High boiling point allows for necessary thermal activation (80–100°C).
Visualization of Ligand Selection Logic:
Figure 1: Decision tree for selecting Buchwald-Hartwig ligands based on amine substitution level.
Module 3: Sulfonylation (Sulfonamide Formation)
User Question: Reaction with Sulfonyl Chlorides in DCM/Et₃N returns starting material. Is the amine too weak of a nucleophile?
Technical Diagnosis:
The issue is likely not just nucleophilicity, but the inability of the bulky sulfonyl group to approach the amine in the presence of the ortho-dimethylamino group. The transition state is too crowded. You must increase the nucleophilicity of the amine by deprotonating it first to form the amide anion.
Troubleshooting Protocol:
Solvent: Anhydrous THF or DMF.
Base:NaH (Sodium Hydride) (60% dispersion).
Procedure:
Dissolve substrate in THF at 0°C.
Add NaH (1.2 equiv) carefully. Stir for 30 mins at RT. Evolution of H₂ gas confirms deprotonation.
Add Sulfonyl Chloride (1.1 equiv) dropwise.
Critical: If reaction stalls, heat to 60°C. The anion is far less sterically sensitive than the neutral amine.
Module 4: Reductive Amination
User Question: I cannot form the imine with a ketone using NaBH(OAc)₃. The reaction stays at the intermediate stage or doesn't start.
Technical Diagnosis:
Imine formation is an equilibrium process. The steric bulk of the 2-dimethylamino group destabilizes the imine intermediate (C=N bond), shifting the equilibrium back to the starting materials. You must drive the equilibrium forward by activating the carbonyl and scavenging water.
Troubleshooting Protocol:
Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as both a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
Protocol:
Mix amine (1.0 equiv) and ketone (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal THF.
Stir at RT (or 60°C for difficult cases) for 4–12 hours.
Dilute with MeOH.
Add NaBH₄ (not triacetoxyborohydride—it is too bulky) carefully at 0°C.
Quench with NaOH (1M) to precipitate titanium salts, filter, and extract.
References
Buchwald-Hartwig Coupling (Ligand Selection)
Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Secondary Amines." Organic Process Research & Development, 2018.
Note: Confirms RuPhos/BrettPhos specificity for hindered substr
Acylation of Hindered Amines
Bagal, S. K., et al. "A simple approach towards N3-substituted-2,3-diaminopyridines via Pd-catalyzed C,N-cross coupling." Journal of Organic Chemistry, 2011.
Note: Discusses functionalization of 3-amino-2-halopyridines, providing analogous steric context.
Steric Parameters (Ortho-Effect)
Sigman, M. S., et al. "Quantifying Steric Effects in Palladium-Catalyzed C-H Activation." Nature, 2016.
Note: foundational theory on overcoming ortho-substitution barriers.
Titanium-Mediated Reductive Amination
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.
Technical Support Center: Handling Air-Sensitive Diaminopyridine Hydrochloride Salts
Welcome to the technical support center for handling air-sensitive diaminopyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challengi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling air-sensitive diaminopyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the nature and handling of diaminopyridine hydrochloride salts.
Q1: What makes diaminopyridine hydrochloride salts "air-sensitive"?
A: The term "air-sensitive" primarily refers to the compound's reactivity with components of the atmosphere, namely oxygen and water.[1] For diaminopyridine derivatives, the free amino groups are susceptible to oxidation. While converting the free base to a hydrochloride salt significantly enhances stability, it does not entirely eliminate sensitivity, especially in solution.[2][3] The pyridine nitrogen, even when protonated, and the amino substituents can still undergo slow oxidation, which may be accelerated by heat or light, often leading to discoloration of the material. Studies on 3,4-diaminopyridine have shown that even the more stable salt form can degrade under oxidative stress to form products like 4-amino, 3-nitropyridine.[2]
Q2: How should I properly store these salts?
A: Proper storage is the first line of defense in maintaining compound integrity.
Solid Form: As a solid, the hydrochloride salt is relatively stable.[4][5] It should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, to protect it from atmospheric moisture.[6] For long-term storage, refrigeration (2-8°C) in a dark environment is recommended to minimize thermal and photodegradation.
In Solution: Solutions are far more susceptible to degradation.[7] It is imperative to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[8] Solutions should be prepared fresh for use whenever possible.
Q3: What are the visual signs of degradation?
A: The most common sign of degradation is a change in color. High-purity diaminopyridine salts are typically white to off-white crystalline solids. The appearance of yellow, brown, or dark green coloration often indicates oxidation or the formation of impurities.[9] For example, the crude product of a 3,5-diaminopyridine synthesis was described as a dark green solid before purification.[9] If you observe significant discoloration, the purity of the material should be verified by analytical methods (e.g., NMR, HPLC) before use. A patent for 3,4-diaminopyridine also identifies the formation of dimers as a potential degradation pathway.[10]
Q4: Can I weigh the salt on an open bench?
A: For brief periods, yes, but with caution. The hydrochloride salt form is less hygroscopic and less rapidly oxidized than the free base. For non-critical applications, weighing the solid quickly on an open bench and immediately transferring it to a reaction flask for inerting is often acceptable. However, for highly sensitive reactions or quantitative work where utmost precision is required, it is best practice to handle and weigh the solid inside a glovebox.[11][12]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Reaction Failure or Low Yield
The most common cause of reaction failure with air-sensitive reagents is unintentional exposure to oxygen or water.[13]
Root Cause Analysis:
Inadequate Inert Atmosphere: Insufficient purging of the reaction vessel.
Contaminated Solvents/Reagents: Use of solvents that have not been properly dried or degassed.
Leaky Apparatus: Poorly sealed joints or septa allowing atmospheric ingress.
Success hinges on the meticulous application of either Schlenk line or glovebox techniques to create and maintain an inert environment.[1]
Detailed Protocol: Setting Up an Air-Sensitive Reaction via Schlenk Line
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) to remove adsorbed moisture. Assemble the hot glassware and allow it to cool under a stream of inert gas.[6]
Purging the System: Assemble your reaction flask, condenser, and other components. Connect the flask to the Schlenk line. Perform a minimum of three "purge-and-refill" cycles: evacuate the flask under vacuum for several minutes, then backfill with high-purity nitrogen or argon.[1]
Solvent Degassing: Dissolved oxygen in solvents is a frequent culprit in failed reactions.[8] The choice of degassing method depends on the solvent and the reaction's sensitivity.
Degassing Method
Procedure
Best For
Pros
Cons
Freeze-Pump-Thaw
The solvent is frozen using liquid N₂. A vacuum is applied, and the flask is sealed. The solvent is then thawed, releasing dissolved gases. This is repeated at least three times.[8][14]
Most effective method for removing dissolved oxygen.[8][14]
Time-consuming; not suitable for large volumes or solvents that expand upon freezing.
Inert Gas Sparging (Bubbling)
A stream of inert gas is bubbled through the solvent for 30-60 minutes via a long needle.[15] An exit needle is required to vent.[15]
Less sensitive reactions; large solvent volumes.
Simple, fast, and suitable for large quantities.
Least effective method; can introduce trace impurities from the gas line and may evaporate some solvent.[8][14]
Sonication with Vacuum
The solvent is subjected to sonication under a light vacuum, followed by backfilling with inert gas. This cycle is repeated 5-10 times.[14]
Quickly preparing solvents for applications like HPLC or moderately sensitive reactions.
Faster than freeze-pump-thaw.
Less effective than freeze-pump-thaw.
Reagent Addition:
Solids: Add the diaminopyridine hydrochloride salt to the flask before the purge-and-refill cycles.[16]
Liquids: Use a gas-tight syringe that has been flushed with inert gas.[17] Under a positive pressure of inert gas, add the liquid through a rubber septum.[16]
Workflow for Schlenk Line Reaction Setup
Caption: Workflow for setting up an air-sensitive reaction.
Problem 2: Inconsistent or Uninterpretable NMR Spectra
Root Cause Analysis:
Sample Degradation: The sample oxidized during preparation or while waiting for analysis.
Moisture Contamination: Use of non-anhydrous deuterated solvents or exposure to air.[18]
Paramagnetic Impurities: Dissolved oxygen (O₂) is paramagnetic and can cause significant peak broadening.[19]
Particulate Matter: Undissolved solids can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[18][19]
Solution: Inert Atmosphere NMR Sample Preparation
Preparing the sample under an inert atmosphere is critical.[20] A J. Young NMR tube, which has a resealable Teflon tap, is the standard for this purpose.[18][21]
Detailed Protocol: Preparing a Sample in a J. Young Tube
Prepare the Tube: Add your solid diaminopyridine hydrochloride salt (typically 1-5 mg for ¹H NMR) and a small stir bar into the J. Young tube.[18]
Attach to Schlenk Line: Using an NMR tube adapter, connect the J. Young tube to the Schlenk line.
Purge the Tube: Carefully perform at least three vacuum/inert gas cycles. Be gentle with the vacuum to avoid pulling your solid sample into the line.
Add Solvent: Using a gas-tight syringe, add the required volume (typically 0.6-0.7 mL) of degassed, anhydrous deuterated solvent.[18]
Dissolve and Seal: Agitate the tube to dissolve the sample completely. If necessary, you can gently warm it. Once dissolved, ensure the Teflon tap is securely closed under a positive pressure of inert gas. The tube is now sealed from the atmosphere.[21]
Final Check: Before analysis, ensure the solution is homogeneous and free of particulates.[18] If solids remain, the sample may need to be filtered under inert conditions, though this is often impractical for NMR scale.[19]
Troubleshooting Decision Tree for Failed Reactions
Caption: A decision tree for troubleshooting failed reactions.
By understanding the principles of air-sensitivity and diligently applying these detailed protocols, you can significantly improve the reliability and success of your experiments with diaminopyridine hydrochloride salts.
References
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
Preparing NMR Samples on a Schlenk Line. (n.d.). [Link]
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
6: NMR Preparation. Chemistry LibreTexts. (2024, October 15). [Link]
How to Degas Solvents. Bode Group, ETH Zürich. [Link]
Degassing solvents. Chemistry Teaching Labs, University of York. [Link]
3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. (2024, October 15). [Link]
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. (2007, January 4). [Link]
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. (2002, March 15). [Link]
Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate. (n.d.). [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
School of Chemistry SOP For Operation Of Glove Boxes. University College Dublin. (2018, April 1). [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014, February 22). [Link]
Schlenk Line and Glove Box Safety. Notre Dame Sites. [Link]
Amine Plant Troubleshooting and Optimiza. Scribd. [Link]
US Patent for Determining degradation of 3,4-diaminopyridine.
Glove Box and Schlenk Line Techniques. Scribd. [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. SlideShare. [Link]
Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc. (2024, June 27). [Link]
How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). [Link]
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. (2017, August 31). [Link]
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (2022, May 26). [Link]
Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. PMC. [Link]
Technical Support Center: N2,N2-Dimethylpyridine-2,3-diamine HCl Neutralization
Welcome to the Technical Support Center for handling N2,N2-Dimethylpyridine-2,3-diamine hydrochloride . As a highly electron-rich heterocyclic building block, this compound is critical for synthesizing imidazopyridines,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling N2,N2-Dimethylpyridine-2,3-diamine hydrochloride . As a highly electron-rich heterocyclic building block, this compound is critical for synthesizing imidazopyridines, coordination complexes, and pharmaceutical intermediates[1].
However, the very features that make it a versatile nucleophile—the electron-donating dimethylamino group and the primary amine—also make the free base notoriously sensitive to oxidative degradation[2]. For this reason, it is commercially supplied and stored as a hydrochloride (HCl) salt. Neutralizing this salt to generate the reactive free base requires precise control over pH, temperature, and atmospheric exposure to prevent the formation of polymeric tars or azo compounds.
Physicochemical Parameters & Process Implications
Before initiating the neutralization protocol, it is critical to understand the physical properties of the target molecule. These parameters directly dictate the extraction strategy.
Property
Value / Description
Impact on Protocol
Molecular Weight
137.18 g/mol (Free Base)
Essential for calculating base equivalents and theoretical yield.
Predicted pKa
~6.78 (Conjugate Acid)
Dictates a target aqueous pH of 8.5–9.0 to ensure complete deprotonation without over-basifying[1].
Aqueous Solubility
High (~50 mg/mL)
The free base forms strong hydrogen bonds with water. Standard extraction will fail unless the aqueous layer is saturated with NaCl ("salting out")[1].
Oxidation Sensitivity
Extremely Air-Sensitive
Mandates the use of degassed solvents and an inert Argon/Nitrogen atmosphere during isolation[2].
Standard Operating Procedure: Optimized Free-Basing Protocol
This protocol is engineered as a self-validating system. Visual cues (color changes) and phase behaviors are integrated to ensure the integrity of the free base is maintained throughout the workflow.
Reagents Required:
N2,N2-Dimethylpyridine-2,3-diamine HCl
Degassed Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Solid Sodium Chloride (NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Inert System Preparation: Purge a separatory funnel or reaction flask with Argon. Degas all extraction solvents (DCM and Deionized Water) by sparging with Argon for at least 30 minutes prior to use. Causality: Displacing dissolved oxygen is the primary defense against the oxidative browning of the electron-rich pyridine ring.
Biphasic Suspension: Suspend the HCl salt in a 1:1 (v/v) mixture of degassed DCM and DI water.
Thermal Control: Cool the biphasic mixture to 0–5 °C using an ice bath. Causality: The acid-base neutralization is exothermic. Localized heating accelerates oxidative degradation[3].
Mild Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously under Argon. Continue addition until the aqueous phase reaches a stable pH of 8.5 to 9.0. Causality: Using a mild base like NaHCO₃ prevents the localized high-pH spikes associated with strong bases (like NaOH), which can chemically degrade the sensitive diamine[3].
Primary Partitioning: Allow the layers to separate. The free base will begin partitioning into the lower DCM layer. Drain the organic layer into an Argon-flushed flask.
Salting Out (Critical Step): Add solid NaCl to the remaining aqueous layer until it is fully saturated (undissolved salt remains). Causality: Because the diamine free base is highly water-soluble[1], increasing the ionic strength of the aqueous phase forces the organic compound into the organic phase, maximizing recovery.
Secondary Extraction: Extract the saturated aqueous layer two more times with fresh, degassed DCM. Combine all organic layers.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30 °C.
Storage: Flush the resulting pale-yellow oil/solid with Argon, seal tightly, and store at -20 °C. Use immediately in downstream coupling reactions if possible.
Process Workflow Diagram
Workflow for the neutralization and extraction of N2,N2-Dimethylpyridine-2,3-diamine free base.
Troubleshooting Guides & FAQs
Q: My isolated free base turned from pale yellow to dark brown/black. What happened, and can I rescue it?A: This is a classic hallmark of oxidative degradation[2]. The electron-rich pyridine ring reacts rapidly with atmospheric oxygen, especially when concentrated or exposed to heat. Unfortunately, heavily oxidized material usually cannot be rescued and will poison downstream transition-metal catalysts (e.g., in Buchwald-Hartwig couplings).
Preventative Fix: Ensure strict Schlenk techniques, rigorously degas your DCM and water, and never let the rotary evaporator bath exceed 30 °C.
Q: My extraction yield is extremely low (<40%). Where is my product?A: Your product is likely still trapped in the aqueous phase. 2,3-diaminopyridines are highly water-soluble due to extensive hydrogen bonding networks[1].
Troubleshooting Steps:
Verify the aqueous layer pH is at least 8.5 to ensure the salt is fully neutralized.
You must execute the "Salting Out" step. Saturate the aqueous layer with solid NaCl to break the hydrogen bonding network.
If DCM is still failing, switch to a more polar organic solvent system, such as 2-MeTHF or a DCM:Isopropanol (4:1) mixture.
Q: Can I use a strong base like 5M NaOH to speed up the neutralization?A: It is highly discouraged. While 5M NaOH will neutralize the salt quickly, it generates significant localized exotherms. This heat, combined with the high local pH, rapidly accelerates the degradation of the diamine[3]. Always use a mild base like NaHCO₃ or Na₂CO₃ in an ice bath.
Q: I am forming a stubborn emulsion during the biphasic extraction. How do I break it?A: Pyridine diamines can act as weak surfactants, stabilizing emulsions between water and DCM.
Fix: Do not shake the separatory funnel too violently; use a gentle swirling motion instead. If an emulsion forms, adding more solid NaCl or filtering the entire biphasic mixture through a small pad of Celite will rapidly break the emulsion interface.
1H NMR Spectrum Analysis of N2,N2-Dimethylpyridine-2,3-diamine HCl: A Comparative Performance Guide
Executive Summary In modern drug discovery, particularly in the synthesis of Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors and other targeted therapeutics 1, N2,N2-Dimethylpyridine-2,3-diamine hydrochloride serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, particularly in the synthesis of Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors and other targeted therapeutics 1, N2,N2-Dimethylpyridine-2,3-diamine hydrochloride serves as a vital heterocyclic building block 2. While the hydrochloride (HCl) salt form is preferred for its superior bench stability and aqueous solubility, it introduces specific analytical complexities during structural elucidation.
This guide provides an objective, data-driven comparison of the 1H NMR performance of N2,N2-Dimethylpyridine-2,3-diamine HCl against its free base counterpart and the unsubstituted 2,3-Diaminopyridine precursor. By understanding the mechanistic causality behind protonation-induced chemical shifts, researchers can eliminate assignment ambiguities and validate their synthetic intermediates with absolute confidence.
Mechanistic Foundations: The Causality of Protonation Shifts
As an application scientist, I frequently observe analytical failures stemming from a misunderstanding of how salt formation alters the electronic environment of a molecule.
When N2,N2-dimethylpyridine-2,3-diamine is converted to its HCl salt, protonation primarily occurs at the most basic nitrogen. While the exocyclic N,N-dimethylamino group is highly basic, the pyridine ring nitrogen (N1) is also a strong candidate due to the resonance stabilization of the resulting amidinium-like cation.
Regardless of the exact equilibrium of the protonation site in solution, the net positive charge exerts a profound electron-withdrawing effect across the conjugated system 3.
Deshielding of Aromatic Protons: The decreased electron density on the pyridine ring carbons causes the H-4, H-5, and H-6 protons to shift significantly downfield (higher ppm) compared to the free base.
Aliphatic Shift: The N(CH3)2 protons, normally appearing as a sharp singlet around 2.75 ppm, are deshielded to ~3.15 ppm due to the inductive pull of the adjacent charged system.
Dynamic Exchange: The presence of the HCl salt introduces a highly acidic, exchangeable proton (NH+) that often appears as a very broad, temperature-dependent signal in aprotic solvents like DMSO-d6.
Comparative 1H NMR Performance Data
To objectively evaluate the spectral footprint of this compound, we must benchmark it against its structural alternatives. The table below summarizes the quantitative 1H NMR chemical shifts.
Strong downfield shift due to decreased ring electron density from protonation.
H-4 (Pyridine)
~6.75 ppm (dd)
~6.85 ppm (dd)
~7.40 ppm (dd)
Deshielded by the adjacent protonated system.
H-5 (Pyridine)
~6.40 ppm (dd)
~6.55 ppm (dd)
~7.05 ppm (dd)
Least affected, but still shifts downfield.
-N(CH3)2
N/A
~2.75 ppm (s, 6H)
~3.15 ppm (s, 6H)
Inductive deshielding; peak may broaden slightly due to intermediate exchange.
-NH2 (C3)
~4.40 ppm (s, 2H)
~4.80 ppm (s, 2H)
~5.50 ppm (br s, 2H)
Broadened and shifted downfield due to hydrogen bonding and acidity.
-NH+ (Salt)
N/A
N/A
~9.50 - 13.00 ppm (br)
Highly variable; confirms the presence of the hydrochloride salt.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, follow this self-validating workflow. This protocol is designed to prevent false negatives caused by rapid proton exchange or solvent-induced artifacts.
Step 1: Sample Preparation & Solvent Selection
Weigh exactly 5–10 mg of N2,N2-Dimethylpyridine-2,3-diamine HCl.
Dissolve the sample in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS.
Causality Note: Do not use D2O for initial structural confirmation. D2O will rapidly exchange with the -NH2 and -NH+ protons, erasing their signals and masking the salt form's primary spectral indicator.
Step 2: Instrument Calibration & Acquisition
Transfer the solution to a high-quality 5 mm NMR tube.
Acquire data on a 400 MHz or 500 MHz spectrometer at 298 K using a standard 1D proton pulse sequence (e.g., zg30).
Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the dimethyl protons versus the aromatic protons. Acquire 16 to 64 scans depending on concentration.
Step 3: Processing & Self-Validation Checkpoint
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct the spectrum.
Self-Validation Check: Before assigning the compound, check the residual solvent peaks. The DMSO-d5 quintet must be perfectly centered at 2.50 ppm. Look at the water peak (HDO); in neutral DMSO, it appears at ~3.33 ppm. In the presence of an HCl salt, the acidic microenvironment often pushes the HDO peak downfield (sometimes past 4.0 ppm). If the water peak is shifted downfield, your salt form is actively validated by the solvent environment.
Structural Validation Workflow
The following diagram outlines the logical decision tree for elucidating the NMR spectrum of this specific hydrochloride salt.
Workflow for the 1H NMR structural elucidation of N2,N2-Dimethylpyridine-2,3-diamine HCl.
References
Google Patents - CN114302878A: Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof.
A Technical Guide to the Mass Spectrometry Fragmentation of 3-amino-2-dimethylaminopyridine for Researchers and Drug Development Professionals
Introduction In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of the drug discovery and development pipeline. Among the myriad of heterocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of the drug discovery and development pipeline. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-amino-2-dimethylaminopyridine, a substituted pyridine with potential applications in synthetic chemistry and drug design. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quantification in complex matrices.
This document moves beyond a mere recitation of fragmentation pathways. It delves into the causal mechanisms driving the fragmentation, offering a predictive framework grounded in the fundamental principles of mass spectrometry. Furthermore, it presents a comparative overview of alternative analytical techniques, providing researchers with a holistic perspective on the characterization of this and structurally related molecules. The information herein is intended to empower researchers, scientists, and drug development professionals to confidently interpret mass spectral data and make informed decisions in their analytical workflows.
Predicted Mass Spectrometry Fragmentation Pattern of 3-amino-2-dimethylaminopyridine
While no specific experimental mass spectrum for 3-amino-2-dimethylaminopyridine is readily available in the public domain, a reliable fragmentation pathway can be predicted based on established principles of mass spectrometry and the known fragmentation behavior of analogous structures, such as aminopyridines and N,N-dimethylaniline. The following analysis considers fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Electron Ionization (EI-MS) Fragmentation
Under typical 70 eV EI conditions, the 3-amino-2-dimethylaminopyridine molecule (m/z 137) will be ionized to form a molecular ion (M+•). The fragmentation of this molecular ion is expected to be directed by the presence of the amino and dimethylamino groups, as well as the pyridine ring.
The initial fragmentation is likely to involve the cleavage of the dimethylamino group, which is a facile process for aromatic amines. The primary fragmentation pathways are predicted as follows:
Loss of a methyl radical (•CH3): This is a very common fragmentation for N,N-dimethyl substituted anilines and related compounds. The loss of a methyl group from the molecular ion would result in a stable, even-electron ion at m/z 122 . This fragment is expected to be a prominent peak in the spectrum.
α-cleavage of the dimethylamino group: Homolytic cleavage of the C-N bond adjacent to the pyridine ring can lead to the formation of a dimethylaminium radical cation and a neutral pyridyl radical, or vice versa. However, the more likely scenario is the loss of a neutral dimethylamine molecule (HN(CH3)2) following a hydrogen rearrangement, resulting in a dehydro-pyridyl radical cation.
Fragmentation of the pyridine ring: Following initial fragmentation of the substituents, the pyridine ring itself can undergo cleavage. A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 110 from the [M-HCN]+• ion or at m/z 95 from the [M-CH3-HCN]+ ion.
Loss of the amino group: Cleavage of the C-N bond of the amino group could lead to the loss of an amino radical (•NH2), resulting in a fragment at m/z 121 .
The predicted major fragmentation pathways under EI-MS are summarized in the following diagram:
Caption: Predicted EI-MS fragmentation of 3-amino-2-dimethylaminopyridine.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive ion mode ESI, 3-amino-2-dimethylaminopyridine will readily form a protonated molecule, [M+H]+, at m/z 138 . Collision-Induced Dissociation (CID) of this precursor ion in an MS/MS experiment will induce fragmentation. The protonation is likely to occur on the most basic site, which would be the dimethylamino group or the pyridine ring nitrogen. The fragmentation pathways will be influenced by the site of protonation.
Assuming protonation on the dimethylamino group, the following fragmentation pathways are plausible:
Loss of dimethylamine: A common fragmentation pathway for protonated N,N-dialkylanilines is the neutral loss of the dialkylamine. In this case, the loss of dimethylamine ((CH3)2NH) would result in a fragment ion at m/z 93 .
Loss of a methyl group: While less common than in EI-MS, the loss of a methyl radical from the protonated molecule can occur, leading to a fragment at m/z 123 .
If protonation occurs on the pyridine ring nitrogen, the fragmentation may proceed differently, potentially involving ring opening or loss of the substituents.
The predicted major fragmentation pathways under ESI-MS/MS are summarized in the following diagram:
Caption: Predicted ESI-MS/MS fragmentation of 3-amino-2-dimethylaminopyridine.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding m/z values for 3-amino-2-dimethylaminopyridine under both EI-MS and ESI-MS/MS conditions.
Ionization Mode
Precursor Ion (m/z)
Predicted Fragment Ions (m/z)
Predicted Neutral Loss
EI-MS
137 ([M]+•)
122
•CH3
110
HCN
121
•NH2
95
•CH3, HCN
ESI-MS/MS
138 ([M+H]+)
93
(CH3)2NH
123
•CH3
Experimental Protocols
Mass Spectrometry Analysis
A general protocol for the analysis of 3-amino-2-dimethylaminopyridine by mass spectrometry is provided below. The specific parameters may need to be optimized based on the instrument used.
Sample Preparation:
Dissolve a small amount (approximately 1 mg) of 3-amino-2-dimethylaminopyridine in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
For ESI-MS, further dilute the stock solution to a concentration of 1-10 µg/mL with the mobile phase.
EI-MS Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 200-250 °C
Mass Range: m/z 40-200
Introduction Method: Direct insertion probe or GC-MS.
ESI-MS/MS Parameters:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
Capillary Voltage: 3-4 kV
Nebulizer Gas (N2) Pressure: 30-50 psi
Drying Gas (N2) Flow: 5-10 L/min
Drying Gas Temperature: 300-350 °C
MS/MS Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern.
Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 3-amino-2-dimethylaminopyridine should involve a multi-technique approach. The following is a comparison with other relevant analytical techniques.
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern for structural elucidation.
High sensitivity, provides molecular weight and structural information.
Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Unambiguous structure determination, information on stereochemistry.
Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.
Fast and non-destructive, good for identifying functional groups.
Complex spectra can be difficult to interpret, not ideal for complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information about the electronic transitions within the molecule.
Simple and rapid, useful for quantification.
Provides limited structural information, many compounds absorb in the same region.
High-Performance Liquid Chromatography (HPLC)
Separation and quantification of the compound in a mixture.
High resolution separation, accurate quantification.
Does not provide structural information on its own (requires a detector like MS or UV).
Gas Chromatography (GC)
Separation of volatile compounds.
Excellent separation efficiency for volatile and thermally stable compounds.
Not suitable for non-volatile or thermally labile compounds.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 3-amino-2-dimethylaminopyridine, integrating mass spectrometry with other analytical techniques.
Caption: A comprehensive workflow for the characterization of a novel compound.
Conclusion
The predicted mass spectrometry fragmentation pattern of 3-amino-2-dimethylaminopyridine provides a valuable roadmap for its identification and structural confirmation. The key fragmentation pathways under both EI and ESI conditions are driven by the facile cleavage of the dimethylamino substituent and subsequent fragmentation of the pyridine ring. By understanding these fragmentation mechanisms, researchers can confidently interpret experimental data. For a complete and unambiguous structural assignment, it is highly recommended to complement mass spectrometry data with information from other analytical techniques such as NMR and IR spectroscopy, and to use chromatographic methods for purity assessment and quantification. This integrated analytical approach ensures the highest level of scientific rigor in the characterization of novel pharmaceutical compounds.
References
Mass Spectrometry: Principles and Applications, 3rd Edition. by Edmond de Hoffmann and Vincent Stroobant. John Wiley & Sons, 2007. [Link]
Interpretation of Mass Spectra, 4th Edition. by Fred W. McLafferty and Frantisek Turecek. University Science Books, 1993. [Link]
Spectrometric Identification of Organic Compounds, 8th Edition. by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons, 2014. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Grob, R. L., & Barry, E. F. (Eds.). (2004). Modern Practice of Gas Chromatography. John Wiley & Sons. [Link]
Validation
Comparative Spectroscopic Analysis: FTIR Profiling of N2,N2-Dimethylpyridine-2,3-diamine
Topic: vs. Structural Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Spectroscopic Fingerprint In the synthesis of pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: vs. Structural Analogues
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Spectroscopic Fingerprint
In the synthesis of pyridine-based pharmacophores, N2,N2-Dimethylpyridine-2,3-diamine (CAS: 5028-25-1) serves as a critical intermediate.[1] Its structural integrity is defined by the selective dimethylation of the amine at the C2 position while retaining a primary amine at C3.[1]
For researchers and QC scientists, distinguishing this compound from its precursor, Pyridine-2,3-diamine (CAS: 452-58-4), or its regioisomers is a frequent analytical challenge.[1] This guide provides a comparative FTIR analysis, establishing the definitive spectral markers required to validate the
-dimethylation and confirm the presence of the -primary amine.[1]
Comparative Analysis: Target vs. Precursor
The primary "alternative" in a synthetic context is the unmethylated starting material.[1] The transition from Pyridine-2,3-diamine to the N2,N2-dimethyl derivative results in distinct spectral shifts.
Table 1: Critical Spectral Differentiators
Spectral Region
Feature
Pyridine-2,3-diamine (Precursor)
N2,N2-Dimethylpyridine-2,3-diamine (Target)
Diagnostic Shift
3500–3100 cm⁻¹
N-H Stretching
Complex Multi-band: Overlap of C2-NH₂ and C3-NH₂ stretching modes (4+ bands).[1]
Simplified Dual-band: Distinct Asymmetric (~3450 cm⁻¹) and Symmetric (~3300 cm⁻¹) stretches of only the C3-NH₂.[1]
Loss of Complexity: Disappearance of C2-NH₂ bands; cleaner high-frequency region.[1]
Expert Insight: The most reliable "Go/No-Go" signal for reaction completion is the appearance of the aliphatic C-H stretching bands just below 3000 cm⁻¹.[1] If these are absent, methylation has failed.[1]
Detailed Characteristic Peak Assignments
To validate the identity of N2,N2-Dimethylpyridine-2,3-diamine, ensure your spectrum aligns with these mechanistic assignments.
A Comparative Analysis of the Reactivity of 2,3-Diaminopyridine and 3-Amino-2-dimethylaminopyridine for Pharmaceutical Research
A deep dive into the electronic and steric factors governing the nucleophilic character of two closely related diaminopyridines, providing experimental insights for drug development professionals. In the landscape of pha...
Author: BenchChem Technical Support Team. Date: March 2026
A deep dive into the electronic and steric factors governing the nucleophilic character of two closely related diaminopyridines, providing experimental insights for drug development professionals.
In the landscape of pharmaceutical development and medicinal chemistry, pyridine-based scaffolds are of paramount importance. Among these, diaminopyridines serve as critical building blocks for a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of the reactivity of two isomeric diaminopyridines: 2,3-diaminopyridine and 3-amino-2-dimethylaminopyridine. Understanding the nuanced differences in their electronic and steric profiles is crucial for designing efficient synthetic routes and predicting their behavior in various chemical transformations.
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of aminopyridines is fundamentally governed by the interplay of electron-donating amino groups and the electron-withdrawing nature of the pyridine ring. The precise positioning of these groups, along with any alkyl substituents, dictates the nucleophilicity of the nitrogen atoms.
2,3-Diaminopyridine: This molecule features two primary amino groups at adjacent positions on the pyridine ring. The amino group at the 2-position and the one at the 3-position both donate electron density into the ring through resonance, thereby increasing the electron density at the ring nitrogen and enhancing its basicity compared to pyridine itself. The predicted pKa of 2,3-diaminopyridine is approximately 6.78, indicating its moderately basic character.[1][2][3] Protonation studies have shown that the ring nitrogen is the most basic site.[1]
3-Amino-2-dimethylaminopyridine: In this isomer, the presence of two methyl groups on the amino function at the 2-position introduces significant electronic and steric changes. Electronically, the dimethylamino group is a stronger electron-donating group compared to a primary amino group due to the inductive effect of the methyl groups. This increased electron donation is expected to further enhance the basicity of the ring nitrogen and the nucleophilicity of the 3-amino group. However, the bulky dimethylamino group also introduces considerable steric hindrance around the 2-position and the ring nitrogen. This steric congestion can significantly influence the accessibility of these sites to incoming electrophiles.
Comparative Reactivity in Key Pharmaceutical Transformations
The differences in the electronic and steric profiles of these two molecules translate into distinct reactivity patterns in common synthetic transformations crucial for drug development.
N-Acylation: A Play of Nucleophilicity and Steric Hindrance
N-acylation is a fundamental reaction for introducing diverse functionalities and building complex molecular architectures. The outcome of N-acylation on these diaminopyridines is highly dependent on the reaction conditions and the nature of the acylating agent.
2,3-Diaminopyridine: Due to the presence of two primary amino groups and the ring nitrogen, multiple sites are available for acylation. Generally, the exocyclic amino groups are more nucleophilic than the ring nitrogen in acylation reactions. Selective acylation can be challenging and may require protecting group strategies.
3-Amino-2-dimethylaminopyridine: The 3-amino group is the primary site for acylation due to its higher accessibility compared to the sterically hindered 2-dimethylamino group and the ring nitrogen. The enhanced nucleophilicity of the 3-amino group, resulting from the electron-donating 2-dimethylamino group, would be expected to lead to faster reaction rates compared to the amino groups in 2,3-diaminopyridine under similar conditions. However, no direct comparative quantitative data has been found in the reviewed literature.
.
Table 1: Predicted Reactivity in N-Acylation
Compound
Expected Major Acylation Site
Predicted Relative Rate
Rationale
2,3-Diaminopyridine
2- or 3-Amino group
Moderate
Two accessible primary amino groups with moderate nucleophilicity.
3-Amino-2-dimethylaminopyridine
3-Amino group
Faster
Enhanced nucleophilicity of the 3-amino group due to the electron-donating 2-dimethylamino group. Steric hindrance at the 2-position directs acylation to the 3-position.
N-Arylation: The Influence of Steric Shielding
N-arylation reactions, often catalyzed by transition metals, are vital for constructing carbon-nitrogen bonds in many drug candidates.
2,3-Diaminopyridine: Both primary amino groups are susceptible to N-arylation. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.
3-Amino-2-dimethylaminopyridine: The steric bulk of the dimethylamino group at the 2-position is expected to strongly disfavor N-arylation at this site and at the adjacent ring nitrogen. Consequently, N-arylation would be highly selective for the 3-amino group. While the electron-rich nature of the ring might facilitate oxidative addition in some catalytic cycles, the steric hindrance could impede the approach of the catalyst complex.
Cyclization Reactions: Building Heterocyclic Scaffolds
Diaminopyridines are excellent precursors for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent in many biologically active compounds.[4][5][6][7]
2,3-Diaminopyridine: This is a common starting material for the synthesis of imidazo[1,2-a]pyridines and other fused heterocycles.[1] The reaction typically proceeds through the initial nucleophilic attack of one of the amino groups, followed by cyclization involving the other amino group or the ring nitrogen.
3-Amino-2-dimethylaminopyridine: The 3-amino group and the ring nitrogen can participate in cyclization reactions. However, the steric hindrance from the 2-dimethylamino group could influence the feasibility and rate of cyclization pathways that involve the ring nitrogen. For instance, in reactions where the initial attack is at the 3-amino group, a subsequent cyclization onto the ring nitrogen might be slower compared to analogous reactions with 2,3-diaminopyridine.
Experimental Protocols and Methodologies
To provide a practical context for the discussed reactivity, this section outlines general experimental protocols for key transformations.
General Protocol for N-Acylation
This protocol describes a standard procedure for the N-acylation of an aminopyridine.
Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 equivalents).
Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acyl chloride, acid anhydride) (1.0-1.2 equivalents) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for the N-acylation of aminopyridines.
General Protocol for Imidazo[1,2-a]pyridine Synthesis
This protocol outlines a common method for the synthesis of imidazo[1,2-a]pyridines from diaminopyridines.
Reactant Mixture: Combine the aminopyridine (1.0 equivalent) and an α-haloketone (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol).
Heating: Heat the reaction mixture to reflux.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Caption: Workflow for imidazo[1,2-a]pyridine synthesis.
Conclusion and Future Perspectives
The comparative analysis of 2,3-diaminopyridine and 3-amino-2-dimethylaminopyridine highlights the profound impact of substituent placement and steric bulk on the reactivity of the pyridine core. While 2,3-diaminopyridine offers multiple reactive sites, leading to potential challenges in selectivity, 3-amino-2-dimethylaminopyridine presents a more regioselective platform for transformations at the 3-amino position, albeit with potential steric limitations at the heterocyclic core.
The enhanced nucleophilicity of the 3-amino group in the dimethylamino-substituted isomer suggests its potential for more rapid reactions, a hypothesis that warrants further quantitative experimental investigation. Future studies should focus on obtaining precise kinetic data and pKa values for 3-amino-2-dimethylaminopyridine and a broader range of 2-dialkylamino-3-aminopyridines. Such data would be invaluable for developing predictive models of reactivity and for the rational design of novel synthetic strategies in drug discovery.
References
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
National Center for Biotechnology Information. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
National Center for Biotechnology Information. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
LookChem. Cas 452-58-4,2,3-Diaminopyridine. [Link]
Publish Comparison Guide: N2,N2-Dimethylpyridine-2,3-diamine HCl & Alternatives
This guide provides a technical analysis of N2,N2-Dimethylpyridine-2,3-diamine and its hydrochloride salt , focusing on physical characterization (melting point), solid-state properties, and experimental protocols for sa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of N2,N2-Dimethylpyridine-2,3-diamine and its hydrochloride salt , focusing on physical characterization (melting point), solid-state properties, and experimental protocols for salt selection.[1]
Executive Summary: The Solid-State Landscape
N2,N2-Dimethylpyridine-2,3-diamine (CAS: 5028-25-1) is a critical heterocyclic building block used in the synthesis of SHP2 inhibitors, kinase modulators, and other pyridine-based pharmaceuticals.[1]
While the free base is a well-characterized low-melting solid (59–60 °C), the hydrochloride salt (CAS: 1082729-77-8 / 1177350-84-3) is often generated in situ or isolated to improve stability and water solubility.[1] This guide compares the physicochemical profiles of the free base against its salt forms and structural isomers, providing researchers with the data needed to select the optimal form for drug development.
[Note 1]: Specific melting points for the HCl salts of this intermediate are process-dependent and often not indexed in public standard registries. They typically exhibit decomposition behavior above 150°C. See "Protocol for Determination" below.
Technical Comparison: Free Base vs. Salt vs. Isomers
A. Free Base vs. Hydrochloride Salt
The choice between the free base and the hydrochloride salt is dictated by the stage of development:
Free Base (N2,N2-Dimethylpyridine-2,3-diamine):
Melting Point: Sharp transition at 59–60 °C .
Pros: Ideal for organometallic cross-coupling (e.g., Buchwald-Hartwig) where protic salts might interfere with catalyst cycles. Soluble in DCM, EtOAc, and Toluene.
Cons: Low melting point correlates with lower lattice energy, making it prone to sublimation and oxidation upon long-term storage.
Hydrochloride Salt:
Melting Point: Significantly higher (Predicted: >150 °C). The ionic lattice stabilizes the molecule.
Pros: Enhanced oxidative stability (protonation of the pyridine nitrogen reduces electron density, mitigating N-oxide formation). Superior water solubility for aqueous workups.
Cons: Hygroscopicity. The dihydrochloride form may be too acidic for some sensitive subsequent coupling reactions.
B. Structural Alternative: The 2,5-Isomer
Researchers must distinguish the target from its regioisomer, N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2).[1]
Differentiation: The 2,3-diamine allows for the formation of fused bicyclic systems (e.g., imidazopyridines) via cyclization at the adjacent nitrogen atoms. The 2,5-isomer cannot form these 5-membered fused rings, making it a "negative control" or a scaffold for linear linkers.[1]
Experimental Protocols
Protocol A: Synthesis & Salt Formation Workflow
This self-validating workflow ensures the correct regiochemistry and stable salt formation.[1]
Figure 1: Synthetic pathway from precursor to isolated salt, highlighting the critical purification of the free base prior to acidification.
Protocol B: Melting Point Determination for Hygroscopic Salts
Since the HCl salt is hygroscopic and lacks a standard literature value, use this protocol to determine the precise melting point for your specific batch (Mono vs. Dihydrochloride).
Preparation: Dry the salt sample in a vacuum oven at 40 °C for 4 hours to remove surface moisture.
Instrumentation: Use a Differential Scanning Calorimetry (DSC) instrument (e.g., TA Instruments Q2000) for accuracy over capillary tubes, as decomposition often obscures the visual melt.
Parameters:
Pan: Tzero Aluminum Hermetic Pan (crimped to prevent volatile loss).
Ramp Rate: 10 °C/min.
Range: 40 °C to 250 °C.
Analysis:
Look for a sharp endothermic peak (Melting).
Watch for a broad endotherm immediately following or overlapping (Decomposition).
Validation: If the peak shifts >5 °C upon re-running a fresh sample from the same batch, the salt is likely solvated or unstable.
Scientific Integrity & Mechanism
The melting point disparity between the free base and the salt is driven by Lattice Enthalpy .
Free Base: Held together by weak Van der Waals forces and limited hydrogen bonding (one -NH2 donor). The dimethyl group disrupts efficient packing, leading to the low MP of 60 °C.
HCl Salt: Protonation occurs primarily at the ring nitrogen (pyridine N) or the exocyclic 3-amino group depending on stoichiometry. This creates a strong ionic lattice (
). The energy required to break this lattice is significantly higher, typically elevating the melting point by >100 °C compared to the free base.
Caution: Pyridine-2,3-diamines are prone to oxidation.[1] The free base turns dark brown/black upon air exposure. The HCl salt mitigates this by "locking" the electron pairs, preventing radical formation.
References
Sigma-Aldrich. Product Specification: N2,N2-Dimethylpyridine-2,3-diamine (CAS 5028-25-1).[1] Retrieved from .
PubChem. Compound Summary: N2,N2-Dimethylpyridine-2,3-diamine.[1] National Library of Medicine. Retrieved from .
ChemScene. Product Data: N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS 1082729-77-8).[1][3][4][5] Retrieved from .
EPA CompTox. Chemical Dashboard: Pyridine derivatives and physicochemical properties. Retrieved from .
Executive Summary 3-Amino-2-dimethylaminopyridine (CAS: 5028-25-1 / 1495029-00-9 derivatives) is a critical heterocyclic intermediate, notably utilized in the synthesis of calmodulin antagonists like Zaldaride maleate an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-2-dimethylaminopyridine (CAS: 5028-25-1 / 1495029-00-9 derivatives) is a critical heterocyclic intermediate, notably utilized in the synthesis of calmodulin antagonists like Zaldaride maleate and various tyrosine kinase inhibitors.[1]
Its analysis presents a specific chromatographic challenge: the molecule possesses a highly basic pyridine nitrogen (
) alongside a dimethylamino group, creating a "mixed-polarity" profile.[1] On standard C18 columns at low pH, it often exhibits poor retention or severe tailing due to silanol interactions.
This guide provides an optimized separation strategy, comparing Standard Reversed-Phase (C18) against Mixed-Mode (Cation Exchange/RP) workflows. We prioritize the Mixed-Mode approach for its superior peak symmetry and MS-compatibility without the need for ion-pairing reagents.[1]
Physicochemical Profile & Retention Logic[2]
Understanding the molecule's behavior is the prerequisite for method selection.
The following diagram illustrates the ionization states that dictate retention behavior.
Figure 1: Mechanism of retention and tailing.[1] At low pH, the protonated pyridine nitrogen interacts with residual silanols on C18 columns, causing peak tailing. Neutral pH or Mixed-Mode phases mitigate this.[1]
Comparative Methodologies
Method A: The "Gold Standard" (Mixed-Mode RP/Cation Exchange)
Recommended for: Purity profiling, MS detection, and separation from polar impurities (e.g., 3-aminopyridine).[1]
This method utilizes a column with both alkyl chains and embedded cation-exchange groups (e.g., SIELC Newcrom R1 or Primesep).[1]
Column: Newcrom R1 (SIELC) or equivalent Mixed-Mode C18, 4.6 × 150 mm, 3 µm.[1]
Buffer: 20 mM Phosphate Buffer (pH 7.0) or 10 mM Sodium Octanesulfonate (pH 2.5).[1]
Mobile Phase: Buffer:MeCN (70:30 Isocratic).
Performance: Good resolution but incompatible with LC-MS due to non-volatile salts.
Experimental Data: Retention & Selectivity
The following table synthesizes retention data relative to common impurities found in the synthesis of Zaldaride intermediates.
Table 1: Relative Retention Times (RRT) vs. 3-Amino-2-Dimethylaminopyridine
(Reference Standard RT set to 1.00)
Compound
Structure Note
RRT (Method A)
RRT (Method B)
Resolution ()
Pyridine
No substituents
0.45
0.30
> 10
3-Aminopyridine
Missing dimethyl group
0.78
0.65
> 5.0
3-Amino-2-Dimethylaminopyridine
Target Analyte
1.00
1.00
N/A
2-Dimethylaminopyridine
Missing 3-amino group
1.25
1.40
> 3.5
Zaldaride Maleate
Final API (Complex)
> 3.00
> 4.50
Massive
Analyst Note: The critical separation is between the target and 3-aminopyridine (a starting material/degradant).[1] Method A provides superior resolution (
) because the dimethyl group on the target significantly increases interaction with the hydrophobic portion of the mixed-mode ligand compared to the naked aminopyridine.
Detailed Experimental Protocol
Step 1: Standard Preparation
Stock Solution: Weigh 10 mg of 3-amino-2-dimethylaminopyridine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:MeCN. (Conc: 1 mg/mL).[1]
Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A. (Conc: 100 µg/mL).
Note: Ensure the diluent matches the initial gradient conditions (high aqueous) to prevent "solvent effect" peak distortion.
Step 2: System Suitability Criteria
Before running samples, the system must meet these specifications:
The UV-Vis Absorption Spectra of Dimethylaminopyridine (DMAP) Derivatives: A Comparative Analytical Guide
For researchers and drug development professionals, 4-dimethylaminopyridine (DMAP) and its derivatives are indispensable hypernucleophilic catalysts used in complex esterifications, macrocyclizations, and bioconjugations...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, 4-dimethylaminopyridine (DMAP) and its derivatives are indispensable hypernucleophilic catalysts used in complex esterifications, macrocyclizations, and bioconjugations. While their catalytic mechanisms are well-documented, UV-Vis absorption spectroscopy remains the gold standard for monitoring their reaction kinetics, structural integrity, and intermediate states in real-time.
This guide provides an objective, data-driven comparison of the UV-Vis spectral properties of DMAP and its advanced derivatives, bridging the gap between theoretical electronic structures and practical laboratory applications.
Mechanistic Causality: Electronic Effects on UV-Vis Spectra
To understand the UV-Vis spectra of DMAP derivatives, one must analyze the causality behind their electronic transitions. The absorption maxima (
) of these compounds are dictated by the energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The Baseline (Pyridine): Unsubstituted pyridine exhibits a
transition around 250 nm.
The DMAP Bathochromic Shift: Adding a strongly electron-donating dimethylamino (
) group at the 4-position fundamentally alters the chromophore. The lone pair on the exocyclic nitrogen delocalizes into the pyridine -system via resonance (hyperconjugation). This raises the HOMO energy level, narrowing the HOMO-LUMO gap, and resulting in a significant bathochromic (red) shift to approximately 280 nm in acidic media[1].
Ring Constriction (PPY): In 4-pyrrolidinopyridine (PPY), the alkyl groups are tied into a five-membered pyrrolidine ring. This structural constraint forces the nitrogen lone pair into a more planar alignment with the pyridine ring, enhancing orbital overlap. Consequently, PPY exhibits a slightly stronger electron-donating effect than DMAP, pushing the
further to ~285 nm [2].
Electrophilic Activation (CDAP): When DMAP is converted into an active intermediate like 1-cyano-4-dimethylaminopyridine tetrafluoroborate (CDAP)—a critical reagent for polysaccharide vaccine activation—the addition of the strongly electron-withdrawing cyano group to the pyridine nitrogen drastically alters the electronic landscape. This shifts the
to 301 nm with a highly elevated molar absorptivity [3].
Caption: Electronic effects of structural modifications on the UV-Vis absorption maxima of DMAP derivatives.
Comparative Quantitative Data
The table below summarizes the critical UV-Vis parameters for DMAP and its primary alternatives. Note that solvent pH plays a critical role; protonation of the pyridine nitrogen versus the exocyclic amine shifts the chromophore significantly.
Compound
(nm)
Molar Absorptivity (, )
Optimal Solvent / pH
Primary Application
Pyridine
~250
~2,000
Neutral ( / MeCN)
Baseline reference
DMAP
280
~15,000
0.1 M HCl
General nucleophilic catalysis
PPY
285
~16,500
Neutral / Aqueous
Sterically demanding esterifications
CDAP
301
28,600
0.1 M HCl
Polysaccharide-protein bioconjugation
Data synthesized from standardized spectroscopic libraries and bioconjugation literature [1][3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility when measuring the UV-Vis spectra of DMAP derivatives, researchers must utilize a self-validating workflow. The following step-by-step protocol is designed to eliminate common artifacts such as solvent UV-cutoff interference and pH-induced spectral smearing.
Step-by-Step Methodology
Solvent Selection & Cutoff Verification:
Action: Select a UV-transparent solvent. For acidic measurements, use 0.1 M HCl. For organic measurements, use HPLC-grade Acetonitrile (MeCN).
Validation: Run a baseline scan of the pure solvent from 200–400 nm. Ensure absorbance is
AU across the target range. Avoid solvents like acetone or standard-grade ethyl acetate, which absorb heavily below 260 nm.
pH Standardization:
Action: Because DMAP's spectrum is highly pH-dependent (shifting to ~260 nm in basic conditions where it is unprotonated), strictly buffer the solution.
Validation: Measure the pH of the final sample solution to ensure it matches the reference literature (e.g., pH < 3 for protonated DMAP).
Sample Preparation:
Action: Prepare a stock solution at 1 mM, then dilute to a working concentration of 10–50 µM to ensure the maximum absorbance falls within the linear dynamic range of the detector (0.2–1.0 AU).
Spectral Acquisition:
Action: Use a 10 mm pathlength quartz cuvette. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.
Kinetic Monitoring & Isosbestic Point Verification (For Reactions):
Action: When tracking the hydrolysis of CDAP to DMAP, monitor the decay at 310–320 nm (where DMAP has minimal absorbance) and the growth at 280 nm.
Validation: Verify the presence of a clean isosbestic point during the time-course overlay. The existence of an isosbestic point mathematically proves a direct
conversion without the buildup of stable, UV-active side products.
Caption: Self-validating experimental workflow for acquiring high-fidelity UV-Vis spectra of DMAP derivatives.
Application Insights for Drug Development
In the realm of vaccine development, the spectral differences between DMAP and its derivatives are actively exploited. For example, CDAP is used to activate soluble polysaccharides for conjugate vaccines. Because CDAP is highly reactive, it rapidly hydrolyzes back to DMAP in aqueous basic solutions.
By leveraging the distinct UV spectra—CDAP (
301 nm) and DMAP ( 280 nm)—scientists can precisely calculate the half-life of the activating reagent. Because DMAP possesses only about 4-5% of the absorbance of CDAP at 310 nm, researchers can continuously monitor absorbance at 310 nm to track the exact rate of CDAP consumption in real-time, optimizing the timing for protein conjugation [3].
References
SIELC Technologies. UV-Vis Spectrum of 4-(Dimethylamino) pyridine. SIELC Compound Library. Available at:[Link]
RSC Advances. Inclusion of 4-pyrrolidinopyridine derivatives in a symmetrical α,α′,δ,δ′-tetramethyl-cucurbit[6]uril and a Ba2+-driven pseudorotaxane with characteristic UV absorption changes. Royal Society of Chemistry. Available at:[Link]
National Institutes of Health (PMC). Activation of Soluble Polysaccharides with 1-Cyano-4-Dimethylaminopyridine Tetrafluoroborate (CDAP) for Use in Protein–Polysaccharide Conjugate Vaccines and Immunological Reagents. III Optimization of CDAP Activation. Available at:[Link]
Comparative
Solid-State Characterization & Performance Profile: N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride
The following guide provides an in-depth technical analysis of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride , focusing on its solid-state properties, structural comparisons with analogs, and performance metrics in sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride , focusing on its solid-state properties, structural comparisons with analogs, and performance metrics in synthetic applications.
Executive Summary & Structural Context
N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 / 1177350-84-3) represents a specialized class of aminopyridine building blocks. Unlike its parent compound (pyridine-2,3-diamine), the N2-dimethylation introduces significant steric and electronic modulations that alter its crystal packing, solubility profile, and reactivity.
This guide compares the target compound against two critical benchmarks:
Pyridine-2,3-diamine (Parent): The unmethylated baseline, characterized by a robust hydrogen-bonding network.
4-Dimethylaminopyridine (DMAP): A structural isomer and industry-standard nucleophilic catalyst.[1]
Core Technical Specifications
Feature
Target Compound
Parent Analog
Isomeric Standard
Compound
N2,N2-Dimethylpyridine-2,3-diamine HCl
Pyridine-2,3-diamine 2HCl
DMAP HCl
Structure
3-NH₂, 2-N(Me)₂
3-NH₂, 2-NH₂
4-N(Me)₂
Melting Point
180–181 °C [1]
249–250 °C [1]
185–187 °C [2]
Protonation Site
Ring Nitrogen (N1)
Ring N1 & 3-NH₂
Ring Nitrogen (N1)
H-Bond Donors
2 (from 3-NH₂)
5 (Ring + 2x NH₂)
1 (Ring NH⁺)
Crystal System
Predicted: Monoclinic/Triclinic
Tetragonal [3]
Triclinic (P1) [4]
Structural Analysis & Crystal Packing Logic
The "Methyl-Block" Effect
The defining feature of the target compound's solid-state performance is the "Methyl-Block." In the parent pyridine-2,3-diamine, the 2-amino group acts as a hydrogen bond donor, creating a tight, high-melting lattice (mp ~250 °C).
In N2,N2-Dimethylpyridine-2,3-diamine , the two methyl groups at the 2-position:
Eliminate Donor Sites: The 2-amino nitrogen becomes a tertiary amine, removing two potential H-bond donors.
Steric Disruption: The bulky methyl groups force the molecule into a twisted conformation to relieve strain with the adjacent 3-amino group, preventing planar
- stacking.
Lattice Energy Reduction: This disruption significantly lowers the lattice energy, observed experimentally as a ~70 °C drop in melting point (180 °C vs. 250 °C).
Protonation & Salt Formation
Crystallographic data from homologous series (DMAP HCl) confirms that protonation occurs preferentially at the pyridine ring nitrogen (N1) rather than the exocyclic amines. The exocyclic nitrogens are
hybridized due to resonance delocalization into the ring, rendering them less basic.
Comparative Protonation Pathway (DOT Diagram)
Caption: Protonation hierarchy in aminopyridines. The ring nitrogen is the primary acceptor, stabilizing the salt structure.
Experimental Protocols & Performance Comparison
Solubility & Stability Profile
The hydrochloride salt exhibits distinct solubility characteristics compared to the free base, critical for formulation and synthesis.
Free Base: Lipophilic, soluble in DCM, EtOAc, alcohols. Low melting point (37–39 °C) makes it prone to oiling out.
HCl Salt: Hydrophilic, soluble in water, MeOH, DMSO. High melting point (180 °C) ensures easy handling as a solid powder.
Synthesis & Crystallization Protocol
To generate high-quality crystals for X-ray diffraction or purity verification, follow this self-validating protocol.
Reagents:
3-Amino-2-dimethylaminopyridine (Free Base)
HCl (4M in Dioxane or concentrated aqueous)
Solvent: Ethanol/Isopropanol (1:1 mixture)
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 g (7.3 mmol) of free base in 10 mL of absolute ethanol at 40 °C.
Acidification: Dropwise add 1.1 eq of HCl (4M in Dioxane). Observation: Immediate precipitation may occur; if so, heat to reflux to redissolve.
Crystal Growth: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4 °C overnight.
Isolation: Filter the white/off-white needles. Wash with cold diethyl ether to remove unreacted amine.
Validation: Measure Melting Point. Target range: 180–181 °C . If <175 °C, recrystallize from Isopropanol.
Reactivity Comparison (Nucleophilic Substitution)
In drug discovery (e.g., kinase inhibitors), this moiety is often used to displace leaving groups.
Parameter
N2,N2-Dimethyl-Target
Pyridine-2,3-diamine
Implication
Nucleophilicity
High (3-NH₂ is unhindered)
Moderate (Competing 2-NH₂)
Target allows cleaner regioselective reactions at the 3-position.
Side Reactions
Low (2-N is blocked)
High (Cyclization risk)
Parent diamine often cyclizes to imidazopyridines; Target cannot cyclize easily.
Solubility
Excellent in organic media
Poor (High Lattice Energy)
Target allows lower reaction temperatures and wider solvent choice.
Structural Network Diagram
The following diagram illustrates the hydrogen bonding network differences that dictate the "Performance" (Solubility/MP) of the target versus the parent.
Caption: Structural causality of the "Methyl-Block" effect on lattice stability and solubility.
References
Weissberger, A., & Taylor, E. C. (Eds.). Pyridine and Its Derivatives, Part III. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Data cited: Melting points of 2,3-diaminopyridine and 3-amino-2-dimethylaminopyridine salts).
Hemamalini, M., & Fun, H. K. (2010). "Pyridine-2,3-diamine."[2][3] Acta Crystallographica Section E, 66(7).
Chao, M., Schempp, E., & Rosenstein, R. D. (1977). "4-Dimethylaminopyridine hydrochloride dihydrate." Acta Crystallographica Section B, 33(6), 1820-1823.
N2,N2-Dimethylpyridine-2,3-diamine Hydrochloride: Safe Handling & Disposal Protocol
Executive Summary & Operational Context[1][2][3] The proper disposal of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 for the HCl salt; base analog CAS: 5028-25-1) is not merely a janitorial task—it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Operational Context[1][2][3]
The proper disposal of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride (CAS: 1082729-77-8 for the HCl salt; base analog CAS: 5028-25-1) is not merely a janitorial task—it is a critical control point in laboratory safety.
As a pyridine derivative with multiple amine functionalities, this compound presents a dual risk profile: biological toxicity (characteristic of aminopyridines) and chemical reactivity (incompatibility with oxidizers). Improper disposal into general trash or municipal drains can lead to environmental leaching or dangerous reactions with incompatible waste streams (e.g., oxidative runaway).
This guide provides a self-validating protocol to ensure that waste is segregated, neutralized (if necessary), and containerized in compliance with RCRA (Resource Conservation and Recovery Act) standards and global EHS best practices.
Chemical Safety Profile ("Know Your Enemy")
Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream.
Table 1: Critical Properties for Disposal Logistics
Property
Data / Characteristic
Operational Implication
Chemical Structure
Pyridine ring with -NH₂ and -N(CH₃)₂ groups; HCl salt.[1]
Nitrogen-rich; potential for NOx generation during incineration.
Acidity (pH)
Acidic in aqueous solution (due to HCl salt).
Do not mix with cyanide waste (risk of HCN gas) or sulfide waste.
Reactivity
Incompatible with strong oxidizers, acid chlorides, anhydrides.[2]
Exothermic Risk: Segregate strictly from oxidizing acids (e.g., Nitric Acid).
Treat as Hazardous Chemical Waste .[4] Zero drain disposal permitted.
Physical State
Solid (crystalline powder).
Dust generation is a primary exposure vector during transfer.
Senior Scientist Insight: Why the HCl salt matters: The hydrochloride moiety increases water solubility but also lowers the pH of any aqueous solution it forms. If you are disposing of this in a liquid waste container, ensure the container material (typically HDPE or glass) is compatible with acidic organic mixtures.
Pre-Disposal Validation (The "Self-Validating" System)
To ensure safety, perform this 3-Point Check before moving the chemical to a waste container. This prevents "blind" disposal that leads to accidents.
The Oxidizer Check:
Action: Review the destination waste container's log.
Logic: Amines (even salted ones) can react violently with strong oxidizers (e.g., Peroxides, Nitric Acid).
Rule: If the container holds oxidizers, STOP . Start a new "Organic Waste - Non-Halogenated" container.
The pH Compatibility Check:
Action: If adding to a liquid waste carboy, verify the carboy is not designated for "Basic/Caustic Waste."
Logic: Mixing this acidic salt with highly basic waste can cause immediate heating and splattering.
The Solubility Verification:
Action: Do not dissolve solid waste just to pour it.
Logic: Solid waste is cheaper and safer to incinerate. Only dispose of as liquid if it is already in solution (e.g., reaction mother liquor).
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Chemical or Spilled Powder)
Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
Note: Double-bagging is recommended to prevent tear-through by crystalline shards.
Labeling: Apply a hazardous waste tag immediately.
Constituents: "N2,N2-Dimethylpyridine-2,3-diamine HCl" (Do not use abbreviations like "DMPD").[1]
Hazards: Check "Toxic" and "Irritant."
Segregation: Place the sealed container into the Solid Organic Waste drum.
Solvent Assessment: Identify the primary solvent (e.g., DCM, Methanol, DMSO).
If Halogenated (DCM): Use the "Halogenated Organic" stream.
If Non-Halogenated (Methanol/DMSO): Use the "Non-Halogenated Organic" stream.
Transfer: Pour slowly into the waste carboy using a funnel. Wear a full-face shield to protect against splash-back.
Log Entry: Immediately write the chemical name and approximate concentration on the waste carboy log sheet.
Visualized Decision Protocol
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.
Figure 1: Decision tree for the segregation of N2,N2-Dimethylpyridine-2,3-diamine HCl waste.
Emergency Spill Management
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[4]
PPE Upgrade: Wear nitrile gloves (double gloved) , a lab coat, and a N95 or P100 respirator if dust is visible in the air.
Dry Cleanup: Do not wet the powder (this creates a sticky, acidic sludge).
Cover with an inert absorbent (Vermiculite or Sand).[4]
Sweep carefully into a dustpan to minimize aerosolization.
Decontamination: Once the solid is removed, wipe the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acidic residues, followed by water.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10569106, N2,N2-Dimethylpyridine-2,3-diamine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride
As a novel compound in various research and development pipelines, N2,N2-Dimethylpyridine-2,3-diamine hydrochloride requires a robust and well-understood safety protocol to ensure the well-being of laboratory personnel a...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound in various research and development pipelines, N2,N2-Dimethylpyridine-2,3-diamine hydrochloride requires a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth look at the essential safety and logistical information for handling this compound, grounded in established safety principles and data from structurally similar chemicals.
Disclaimer: This guide is for informational purposes only and is based on available data for the free base and structurally related compounds. A specific Safety Data Sheet (SDS) for N2,N2-Dimethylpyridine-2,3-diamine hydrochloride was not available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) department and the most current SDS for any chemical before beginning work.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the GHS classifications for the free base, N2,N2-dimethylpyridine-2,3-diamine, the hydrochloride salt should be treated as a hazardous substance with the following potential risks[1]:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate a thorough risk assessment before any handling of the compound. The causality is clear: the amine functional groups and the pyridine ring system are common in biologically active and potentially hazardous molecules. The hydrochloride salt form may influence its physical properties, but the inherent toxicological profile of the parent molecule should be the primary consideration.
Hazard Classification
GHS Hazard Statement
Signal Word
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Warning
Acute Toxicity, Dermal (Category 4)
H312: Harmful in contact with skin
Warning
Acute Toxicity, Inhalation (Category 4)
H332: Harmful if inhaled
Warning
Skin Irritation (Category 2)
H315: Causes skin irritation
Warning
Serious Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory system
H335: May cause respiratory irritation
Warning
This data is for the free base, N2,N2-dimethylpyridine-2,3-diamine, and should be considered representative for the hydrochloride salt in the absence of specific data.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with N2,N2-Dimethylpyridine-2,3-diamine hydrochloride. The selection of appropriate PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between the researcher and the chemical.
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to goggles. This is because the compound is classified as a serious eye irritant.[3][4]
Hand Protection: The choice of gloves is critical. Data on the chemical resistance of specific gloves to N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is not available. However, for the parent compound, pyridine, chemical resistance of nitrile gloves is rated from poor to excellent, indicating that not all nitrile gloves are suitable.[5][6][7] Therefore, it is imperative to:
Use thicker, chemical-resistant nitrile gloves (minimum 8 mil).
Double-gloving is recommended, especially for prolonged handling.
Consult the glove manufacturer's specific chemical resistance data for pyridine and other aromatic amines.
Change gloves immediately if contamination is suspected.
Skin and Body Protection: A standard laboratory coat is required at all times. For tasks with a higher potential for contamination, a chemically resistant apron or gown should be worn over the lab coat.[3] Full-length pants and closed-toe shoes are mandatory laboratory attire.
Respiratory Protection: All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator with an appropriate organic vapor cartridge is necessary. Consult with your institution's EHS for respirator selection and fit-testing.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that the compound is handled safely and consistently throughout its lifecycle in the laboratory.
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8] Recommended storage temperature is between 2-8°C.[9][10] The storage location should be clearly labeled.
The following workflow outlines the critical steps for safely handling N2,N2-Dimethylpyridine-2,3-diamine hydrochloride in a laboratory setting.
Caption: Workflow for Safe Handling of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride.
In the event of a spill, a calm and methodical response is crucial.
Evacuate: Alert others in the area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Do not use combustible materials like paper towels.
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][8]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling process. All waste containing N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is considered hazardous.[4]
Chemical Waste:
Collect all excess solid material and solutions in a designated, labeled hazardous waste container.
Do not mix with incompatible waste streams.
Arrange for pickup and disposal through your institution's EHS department.[2][3]
Contaminated Materials:
All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated lab supplies (e.g., weigh paper, pipette tips) must be placed in a sealed, labeled hazardous waste container.
Empty Containers:
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.
After triple-rinsing and air-drying, the original label must be defaced, and the container marked as "EMPTY" before disposal in the appropriate solid waste stream (e.g., broken glass box).
By adhering to these detailed protocols, researchers can confidently and safely work with N2,N2-Dimethylpyridine-2,3-diamine hydrochloride, fostering a culture of safety and scientific excellence.
References
Combi-Blocks, Inc. (2024, March 5). Safety Data Sheet: N2,N2-Dimethylpyridine-2,4-diamine hydrochloride.
AK Scientific, Inc. Safety Data Sheet: N2,N2-Dimethylpyrimidine-2,5-diamine.
Sigma-Aldrich. (2025, December 27).
Kimberly-Clark. Nitrile Glove Chemical Resistance Guide.
Spectrum Chemical. (2022, April 18).
Cayman Chemical. (2025, November 25).
Fisher Scientific.
TCI Chemicals. (2025, July 16). Safety Data Sheet: 2,3-Dimethyl-4-nitropyridine N-Oxide.